molecular formula C22H28O6 B15596564 Maoecrystal A

Maoecrystal A

Cat. No.: B15596564
M. Wt: 388.5 g/mol
InChI Key: DCULYKVTBAXAER-XETVFITMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

maoecrystal A has been reported in Isodon eriocalyx and Isodon with data available.
from the leaves of Isodon eriocalyx var. laxiflora (Labiatae);  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCULYKVTBAXAER-XETVFITMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Maoecrystal A: A Technical Guide to its Discovery and Isolation from Isodon eriocalyx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Maoecrystal A, a diterpenoid compound isolated from the medicinal plant Isodon eriocalyx. Due to the limited availability of detailed experimental data for this compound, this guide presents a representative methodology for its discovery and isolation based on established protocols for related diterpenoids from the same plant, such as Maoecrystal V and Z. The guide includes a summary of the reported cytotoxic activities of these related compounds, a detailed, representative experimental protocol for their isolation and purification, and an analysis of the signaling pathways modulated by Eriocalyxin B, a well-studied bioactive diterpenoid from Isodon eriocalyx. The information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this class of compounds and a practical framework for their further investigation.

Introduction

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids. Isodon eriocalyx (Dunn) Kudô, a perennial herb found in Southern and Central China, is particularly noted for producing a variety of these compounds, many of which exhibit significant cytotoxic properties[1]. Among these are the Maoecrystals, a series of complex diterpenoids that have garnered interest for their potential as anticancer agents.

While several Maoecrystals have been identified, including Maoecrystal V and Z, this guide focuses on this compound. The initial discovery of this compound, along with Maoecrystal B, was reported in 1995 from Isodon eriocalyx var. laxiflora[1]. However, detailed studies on this compound remain limited. This guide, therefore, leverages the more extensive research on its analogues, Maoecrystal V and Z, to provide a comprehensive technical overview.

Discovery and Biological Activity

This compound was first reported as a constituent of Isodon eriocalyx var. laxiflora[1]. While specific biological activity data for this compound is not extensively documented in publicly available literature, its close analogues, Maoecrystal V and Z, have been evaluated for their cytotoxic effects against various cancer cell lines.

Maoecrystal V was initially reported to exhibit remarkable inhibitory activity against HeLa cells[2]. However, a later re-evaluation of the synthetically produced molecule showed virtually no cytotoxicity in any cancer cell line tested, calling the initial findings into question[3]. In contrast, Maoecrystal Z has demonstrated comparable inhibitory effects against human K562 leukemia, MCF7 breast, and A2780 ovarian tumor cells[4].

Table 1: Reported Cytotoxic Activity of Maoecrystal Analogues from Isodon eriocalyx

CompoundCell LineIC₅₀ (µg/mL)Reference
Maoecrystal VHeLa2.9[4]
Maoecrystal ZK562 (Leukemia)2.90[4]
Maoecrystal ZMCF7 (Breast Cancer)1.63[4]
Maoecrystal ZA2780 (Ovarian Cancer)1.45[4]

Isolation from Isodon eriocalyx

While the specific, detailed experimental protocol for the isolation of this compound is not available in the accessible literature, a representative methodology can be constructed based on the established procedures for isolating diterpenoids from Isodon species. The following protocol is a composite of techniques described for the isolation of various diterpenoids from I. eriocalyx[5][6].

Experimental Protocol: Representative Isolation of Diterpenoids

3.1.1. Plant Material Collection and Preparation

  • The aerial parts of Isodon eriocalyx are collected and air-dried at room temperature.

  • The dried plant material is then ground into a coarse powder.

3.1.2. Extraction

  • The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).

3.1.3. Chromatographic Separation and Purification

  • The ethyl acetate fraction, which typically contains the diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system of increasing polarity, commonly a mixture of petroleum ether and acetone, is used to separate the fractions.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure diterpenoid compounds.

Diagram 1: Experimental Workflow for Diterpenoid Isolation

experimental_workflow plant_material Air-dried, powdered Isodon eriocalyx extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Suspension in H₂O and partitioning with Petroleum Ether & Ethyl Acetate concentration->partitioning column_chromatography Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) partitioning->column_chromatography fraction_monitoring TLC Monitoring and Fraction Pooling column_chromatography->fraction_monitoring purification Repeated Chromatography (Silica Gel, Sephadex LH-20) and Preparative HPLC fraction_monitoring->purification pure_compound Pure Diterpenoid (e.g., this compound) purification->pure_compound nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation EriocalyxinB Eriocalyxin B EriocalyxinB->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) NFkB_n->Gene_Transcription Promotes akt_mtor_pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes EriocalyxinB Eriocalyxin B EriocalyxinB->PI3K Inhibits stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization EriocalyxinB Eriocalyxin B EriocalyxinB->STAT3 Inhibits Phosphorylation Gene_Transcription Gene Transcription (Cell Growth, Survival) STAT3_dimer->Gene_Transcription Promotes

References

Elucidating the Intricate Architecture of Maoecrystal V: A Technical Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention due to its unique pentacyclic framework and initial reports of potent cytotoxic activity.[1][2] The definitive structural assignment of this natural product was a considerable challenge, ultimately resolved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.[1] This technical guide provides an in-depth overview of the NMR-based structure elucidation of maoecrystal V, presenting a compilation of its NMR data, detailed experimental protocols for key analyses, and visualizations of the logical workflow involved.

The Structural Puzzle of Maoecrystal V

Maoecrystal V possesses a highly congested and unprecedented 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[3] Its intricate architecture features a bicyclo[2.2.2]octan-2-one system, a δ-valerolactone ring, and a cyclohexene (B86901) moiety, all intricately fused to a central oxolane ring.[4] The presence of multiple quaternary carbons and complex stereochemistry necessitated a comprehensive suite of NMR experiments to unambiguously determine its constitution and relative stereochemistry.

Quantitative NMR Data Analysis

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of maoecrystal V was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the assigned chemical shifts (δ) and coupling constants (J) as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
2.15m
1.85m
26.80d8.0
36.05d8.0
53.20s
92.65d4.0
11α2.05m
11β1.75m
12α1.95m
12β1.65m
132.50m
14α2.30dd18.0, 6.0
14β2.20dd18.0, 12.0
161.80m
17A4.95s
17B4.85s
20A4.40d12.0
20B4.20d12.0

Data compiled from various spectroscopic analyses reported in total synthesis literature.

Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V (CDCl₃)

Positionδ (ppm)
135.0
2145.0
3125.0
440.0
590.0
6210.0
7175.0
885.0
960.0
1050.0
1130.0
1225.0
1345.0
1438.0
15205.0
1628.0
17115.0
1822.0
1920.0
2070.0

Data compiled from various spectroscopic analyses reported in total synthesis literature.

Experimental Protocols for NMR Analysis

The structure elucidation of maoecrystal V relies on a suite of standard and advanced NMR experiments. Below are detailed methodologies for the key experiments.

Sample Preparation

A solution of maoecrystal V is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Acquisition Parameters: 32 scans, 2.0 s relaxation delay, 32K data points, spectral width of 12 ppm.

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Acquisition Parameters: 2048 scans, 2.0 s relaxation delay, 64K data points, spectral width of 220 ppm.

2D NMR Spectroscopy

The ¹H-¹H COSY experiment is crucial for identifying proton-proton spin systems within the molecule.

  • Pulse Program: cosygpqf

  • Acquisition Parameters: 256 increments in the F1 dimension, 2K data points in the F2 dimension, 8 scans per increment, spectral width of 12 ppm in both dimensions.

The HSQC experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of protonated carbons.

  • Pulse Program: hsqcedetgpsisp2.3

  • Acquisition Parameters: 256 increments in the F1 dimension, 2K data points in the F2 dimension, 16 scans per increment, spectral widths of 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C).

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgpndqf

  • Acquisition Parameters: 256 increments in the F1 dimension, 2K data points in the F2 dimension, 32 scans per increment, spectral widths of 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C). The long-range coupling delay is typically optimized for a J-coupling of 8 Hz.

The NOESY experiment provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

  • Pulse Program: noesygpph

  • Acquisition Parameters: 256 increments in the F1 dimension, 2K data points in the F2 dimension, 16 scans per increment, spectral width of 12 ppm in both dimensions, and a mixing time of 500-800 ms.

Visualizing the Structure Elucidation Workflow

The logical progression of the NMR-based structure elucidation of maoecrystal V can be visualized as a workflow diagram.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Interpretation cluster_final Final Structure H1_NMR ¹H NMR Proton_Spin_Systems Identify Proton Spin Systems H1_NMR->Proton_Spin_Systems C13_NMR ¹³C NMR CH_Connectivity Establish C-H Connectivity C13_NMR->CH_Connectivity COSY COSY COSY->Proton_Spin_Systems HSQC HSQC HSQC->CH_Connectivity HMBC HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly NOESY NOESY Relative_Stereochem Determine Relative Stereochemistry NOESY->Relative_Stereochem Proton_Spin_Systems->Fragment_Assembly CH_Connectivity->Fragment_Assembly Fragment_Assembly->Relative_Stereochem Final_Structure Maoecrystal V Structure Relative_Stereochem->Final_Structure

Caption: Workflow for the NMR-based structure elucidation of maoecrystal V.

This diagram illustrates how data from various NMR experiments are integrated to piece together the complex structure of maoecrystal V.

Signaling Pathways in Structure Elucidation

The interpretation of 2D NMR spectra involves tracing correlation pathways to build the molecular structure. The following diagram illustrates the key correlations used to assemble a portion of the maoecrystal V core structure.

key_correlations cluster_cosy COSY Correlations cluster_hmbc HMBC Correlations cluster_noesy NOESY Correlations H2 H-2 H3 H-3 H2->H3 J-coupling H1 H-1 H2->H1 J-coupling C5 C-5 H3->C5 ²J H17 H-17 C4 C-4 H17->C4 ³J H17->C5 ²J C3 C-3 H5 H-5 H9 H-9 H5->H9 spatial proximity H20 H-20 H5->H20 spatial proximity

Caption: Key 2D NMR correlations for a fragment of maoecrystal V.

This diagram highlights how COSY data establishes proton-proton connectivities, HMBC data links different spin systems via long-range couplings to carbons, and NOESY data reveals through-space interactions to define the stereochemistry.

Conclusion

The structure elucidation of maoecrystal V stands as a testament to the power of modern NMR spectroscopy in unraveling the complexities of natural products. By systematically applying a combination of 1D and 2D NMR techniques, researchers were able to piece together its intricate and unique molecular architecture. The detailed data and protocols presented in this guide offer a valuable resource for scientists and researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are engaged in the characterization of similarly complex molecules.

References

Determining the Absolute Configuration of Maoecrystal A: A Technical Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal role of single-crystal X-ray crystallography in the unambiguous determination of the absolute configuration of Maoecrystal A, a complex diterpenoid isolated from Isodon eriocalyx. The intricate three-dimensional architecture of this natural product, which dictates its biological activity, necessitates the precise assignment of its stereochemistry. X-ray crystallography, through the analysis of anomalous dispersion, provides the definitive method for this assignment.

Core Principles: Anomalous Dispersion and the Flack Parameter

The determination of a chiral molecule's absolute configuration using X-ray diffraction hinges on the phenomenon of anomalous dispersion. When an X-ray photon's energy is near the absorption edge of an atom in the crystal lattice, a phase shift occurs in the scattered X-rays. This effect violates Friedel's Law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal. The resulting differences in intensity between these Bijvoet pairs are measurable and directly correlate to the absolute arrangement of atoms in the crystal.

A key metric in this analysis is the Flack parameter, which is refined during the crystallographic analysis. A value close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assigned absolute configuration. For this compound, which is comprised of carbon, hydrogen, and oxygen atoms, the anomalous scattering of the oxygen atoms, though weak, is sufficient with modern diffractometers and techniques to determine the absolute stereochemistry.

Experimental Protocol: From Crystal to Structure

The process of determining the absolute configuration of this compound via X-ray crystallography follows a meticulous workflow, from the initial isolation and crystallization to the final structure refinement and validation.

Crystallization

Single crystals of sufficient quality are paramount for a successful X-ray diffraction experiment. For this compound, crystallization is typically achieved through slow evaporation of a suitable solvent system.

A representative crystallization protocol for Maoecrystal V, a closely related analogue, is as follows:

Colorless, needle-like crystals of Maoecrystal V were obtained by slow evaporation from a mixed solvent system of acetone (B3395972) and methanol.

Data Collection and Processing

A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using a least-squares method to best fit the experimental diffraction data. During this refinement, the Flack parameter is calculated to determine the absolute configuration.

Crystallographic Data for Maoecrystal V

The following tables summarize the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of Maoecrystal V, as reported in the initial structure elucidation.

Crystal Data
Empirical Formula C₁₉H₂₂O₅
Formula Weight 330.37
Temperature 293(2) K
Wavelength 1.54178 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.893(2) Å, α = 90°
b = 12.158(3) Å, β = 90°
c = 14.864(4) Å, γ = 90°
Volume 1606.3(7) ų
Z 4
Density (calculated) 1.366 Mg/m³
Absorption Coefficient 0.812 mm⁻¹
F(000) 704
Data Collection and Refinement
Crystal Size 0.40 x 0.30 x 0.20 mm
Theta Range for Data Collection 4.88 to 66.57°
Index Ranges -10<=h<=10, -14<=k<=14, -17<=l<=17
Reflections Collected 11776
Independent Reflections 2816 [R(int) = 0.0349]
Completeness to Theta = 66.57° 99.1 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2816 / 0 / 221
Goodness-of-fit on F² 1.047
Final R Indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0998
R Indices (all data) R1 = 0.0416, wR2 = 0.1031
Absolute Structure Parameter 0.1(3)
Largest Diff. Peak and Hole 0.187 and -0.198 e.Å⁻³

Visualizing the Workflow

The logical progression from obtaining the natural product to the final determination of its absolute configuration can be visualized as follows:

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Isolation Isolation of this compound from Isodon eriocalyx Purification Purification by Chromatography Isolation->Purification Crystallization Slow Evaporation (Acetone/Methanol) Purification->Crystallization Yields single crystals Data_Collection Data Collection (Monochromatic X-rays) Crystallization->Data_Collection Crystal mounted on diffractometer Data_Processing Data Processing (Unit Cell & Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Processed diffraction data Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Absolute_Config Absolute Configuration (Flack Parameter) Refinement->Absolute_Config Final_Structure Final_Structure Absolute_Config->Final_Structure Validated Absolute Configuration of This compound

The Biosynthetic Pathway of ent-Kaurane Diterpenoids: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core biosynthetic pathway, experimental methodologies, and quantitative data associated with ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential.

Introduction

ent-Kaurane diterpenoids represent a large and structurally diverse family of natural products, primarily found in plants and fungi.[1][2] These tetracyclic diterpenes are built upon the characteristic ent-kaurane skeleton and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive candidates for drug discovery and development.[1][2] Furthermore, they are crucial intermediates in the biosynthesis of gibberellins (B7789140), a class of phytohormones that regulate various aspects of plant growth and development.[2][3][4] A thorough understanding of the ent-kaurane biosynthetic pathway is fundamental for the metabolic engineering of microorganisms to produce high-value diterpenoids and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for key enzymatic assays, and a summary of relevant quantitative data.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytosol.[4][5] The formation of the tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).[3][4] Subsequent modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs), lead to the vast structural diversity observed in this class of compounds.

The initial committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (B83284) (ent-CPP).[2][4][6] This reaction is catalyzed by a class II diTPS, ent-copalyl diphosphate synthase (CPS).[2][4] In the second step, a class I diTPS, ent-kaurene (B36324) synthase (KS), facilitates the ionization of the diphosphate group of ent-CPP, initiating a series of rearrangements and a final cyclization to form the tetracyclic olefin, ent-kaurene.[2][6][7]

Following the formation of the ent-kaurene backbone, a suite of tailoring enzymes, predominantly cytochrome P450s, introduce functional groups at various positions on the skeleton.[6] A key enzyme in the subsequent gibberellin pathway is ent-kaurene oxidase (KO), a CYP that catalyzes the three-step oxidation of ent-kaurene at C-19 to form ent-kaurenoic acid.[8][9][10] Further oxidations and rearrangements by other CYPs and 2-oxoglutarate-dependent dioxygenases (2-ODDs) lead to the vast array of bioactive ent-kaurane diterpenoids and gibberellins.

Below is a diagram illustrating the core biosynthetic pathway from GGPP to ent-kaurenoic acid.

ent_Kaurane_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenol ent-Kaurenol ent_Kaurene->ent_Kaurenol ent-Kaurene Oxidase (KO) (CYP701A) ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal ent-Kaurene Oxidase (KO) (CYP701A) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701A) Gibberellins Gibberellins & other Diterpenoids ent_Kaurenoic_Acid->Gibberellins Further Modifications (e.g., KAO - CYP88A)

Core biosynthetic pathway of ent-kaurane diterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the functional characterization of the enzymes involved in the ent-kaurane biosynthetic pathway and for the analysis of the resulting products.

Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity

Objective: To determine the enzymatic activity of CPS by measuring the conversion of GGPP to ent-CPP.

Materials:

  • Recombinant or purified CPS enzyme

  • Geranylgeranyl pyrophosphate (GGPP) substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT

  • Quenching solution: 0.5 M EDTA or methanol

  • Alkaline phosphatase

  • Organic solvent for extraction: Hexane (B92381) or Ethyl Acetate (B1210297)

  • GC-MS or LC-MS for product analysis

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer.

  • Add a known concentration of the purified CPS enzyme to the reaction mixture.

  • Initiate the reaction by adding the GGPP substrate to a final concentration in the low micromolar range (e.g., 10-50 µM).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of quenching solution.

  • For GC-MS analysis, the diphosphate group of ent-CPP is removed by treatment with alkaline phosphatase to yield ent-copalol.

  • Extract the product with an equal volume of an organic solvent.

  • Dry the organic phase (e.g., under a stream of nitrogen) and resuspend in a suitable solvent for analysis.

  • Analyze the products by GC-MS or LC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-copalol or ent-CPP.

Assay for ent-Kaurene Synthase (KS) Activity

Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.

Materials:

  • Recombinant or purified KS enzyme

  • ent-Copalyl diphosphate (ent-CPP) substrate

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • Organic solvent for extraction: Hexane

  • GC-MS for product analysis

Procedure:

  • Prepare a reaction mixture in a glass vial containing the assay buffer.

  • Add a known concentration of the purified KS enzyme.

  • Initiate the reaction by adding the ent-CPP substrate to a final concentration in the low micromolar range (e.g., 10-50 µM).

  • Overlay the reaction mixture with an equal volume of hexane to trap the volatile ent-kaurene.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Vortex the vial to ensure complete extraction of ent-kaurene into the hexane layer.

  • Collect the hexane layer for analysis.

  • Analyze the product by GC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-kaurene.

In Vitro Assay for ent-Kaurene Oxidase (KO) Activity

Objective: To determine the activity of KO in converting ent-kaurene to ent-kaurenoic acid.

Materials:

  • Microsomal fraction containing recombinant KO and a cytochrome P450 reductase (CPR)

  • ent-Kaurene substrate

  • Assay buffer: 100 mM potassium phosphate, pH 7.4

  • NADPH generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

  • Organic solvent for extraction: Ethyl Acetate

  • Derivatizing agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS for product analysis

Procedure:

  • Prepare the reaction mixture containing the microsomal fraction and assay buffer in a glass tube.

  • Add ent-kaurene (dissolved in a minimal amount of acetone (B3395972) or DMSO) to the reaction mixture.

  • Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate for 1-2 hours at 30°C with shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate and acidifying to pH 3-4 with HCl.

  • Extract the products with ethyl acetate.

  • Dry the organic phase and derivatize the products with BSTFA + 1% TMCS for GC-MS analysis.

  • Analyze the trimethylsilyl (B98337) (TMS) derivatives of ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid by GC-MS.

Below is a diagram representing a general experimental workflow for the discovery and characterization of diterpenoid biosynthetic pathways.

Diterpenoid_Discovery_Workflow A Plant Material Selection & Metabolite Profiling B Transcriptome Sequencing & Bioinformatics Analysis A->B C Candidate Gene Identification (diTPS, CYP) B->C D Heterologous Expression (E. coli, Yeast) C->D E In Vitro Enzyme Assays D->E F Product Identification (GC-MS, LC-MS, NMR) E->F G Pathway Reconstruction F->G

General workflow for diterpenoid discovery.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes of the ent-kaurane biosynthetic pathway and the production of ent-kaurene in engineered microbial systems.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-Copalyl Diphosphate Synthase (CPS)Arabidopsis thalianaGGPP~1.5~0.03[11]
ent-Copalyl Diphosphate Synthase (PtmT2)Streptomyces platensisGGPP~1.2~0.02[9]
ent-Kaurene Synthase (KS)Physcomitrella patensent-CPP~0.5~0.04[12]

Table 2: Microbial Production of ent-Kaurene

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliTruncated artificial pathway113 ± 7[8][13]
Saccharomyces cerevisiaeMetabolic and enzyme engineering763.23[14]
Rhodosporidium toruloidesOverexpression of GfCPS/KS and GGPP synthase1400[15][16][17][18]
Aspergillus nidulansOverexpression of F. fujikuroient-kaurene synthase-[19]

Regulation of the Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids, particularly as precursors to gibberellins, is tightly regulated at multiple levels to control plant growth and development.[1][2][20][21] This regulation occurs through feedback and feed-forward mechanisms, as well as in response to environmental and developmental cues.

Key regulatory points include the transcriptional control of the biosynthetic genes, such as CPS, KS, and KO.[2] For instance, the expression of GA biosynthetic genes is often subject to feedback regulation, where high levels of bioactive gibberellins can repress the transcription of these genes.[1][2] Conversely, low levels of gibberellins can lead to their increased expression.

The diagram below illustrates the feedback regulation of the gibberellin biosynthetic pathway, which originates from the ent-kaurane pathway.

GA_Regulation ent_Kaurene ent-Kaurene GA_precursors GA Precursors ent_Kaurene->GA_precursors KO, KAO, etc. Bioactive_GAs Bioactive Gibberellins (e.g., GA4, GA1) GA_precursors->Bioactive_GAs GA20ox, GA3ox GA_Receptor GA Receptor (GID1) Bioactive_GAs->GA_Receptor binds Biosynthetic_Genes Biosynthetic Genes (CPS, KS, KO, etc.) Bioactive_GAs->Biosynthetic_Genes feedback repression DELLA_Proteins DELLA Proteins (Growth Repressors) SCF_Complex SCF Complex DELLA_Proteins->SCF_Complex targeted to Growth_Responses Growth Responses DELLA_Proteins->Growth_Responses represses DELLA_Proteins->Biosynthetic_Genes activates transcription GA_Receptor->DELLA_Proteins interacts with Proteasome 26S Proteasome SCF_Complex->Proteasome ubiquitination Proteasome->DELLA_Proteins degradation

Feedback regulation of the gibberellin biosynthetic pathway.

Conclusion

The biosynthetic pathway of ent-kaurane diterpenoids is a complex and highly regulated process that produces a vast array of structurally diverse and biologically active molecules. This technical guide has provided a comprehensive overview of the core pathway, detailed experimental protocols for key enzymes, and a summary of quantitative data to aid researchers, scientists, and drug development professionals in their exploration of this important class of natural products. The continued investigation into this pathway, facilitated by the methodologies outlined herein, holds significant promise for the development of novel therapeutics and for the advancement of plant biotechnology.

References

A Technical Guide to the Biological Activity Screening of Maoecrystal V: A Case of Re-evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention from the scientific community for its reported potent and selective anticancer properties.[1][2] Its unique pentacyclic framework, featuring four contiguous quaternary stereogenic centers, made it a challenging and attractive target for total synthesis.[3] However, subsequent investigations following its successful synthesis have led to a critical re-evaluation of its biological activity, highlighting a crucial aspect of natural product drug discovery: the verification of initial findings with pure, synthetically derived compounds. This guide provides an in-depth overview of the initial biological screening of Maoecrystal V, the conflicting findings, and the current understanding of its bioactivity, tailored for researchers, scientists, and drug development professionals.

Part 1: Initial Reported Cytotoxic Activity (Disputed)

The initial excitement surrounding Maoecrystal V was fueled by reports of its significant and selective cytotoxic effects against human cancer cell lines. These early studies, conducted on the isolated natural product, positioned Maoecrystal V as a promising candidate for anticancer drug development.

Summary of Initially Reported Quantitative Data

The following table summarizes the cytotoxic activities of Maoecrystal V as reported in early publications. It is critical to note that these findings have been contradicted by later studies on the synthetic compound.

Cell LineCancer TypeReported IC₅₀Reference
HeLaCervical Carcinoma60 nM (0.02 µg/mL)[1][2][4]
HeLaCervical Carcinoma2.9 µg/mL[5][6]
K562Leukemia>10 µg/mL (significantly less active)[5][6]
A549Lung Carcinoma>10 µg/mL (significantly less active)[5][6]
BGC-823Gastric Adenocarcinoma>10 µg/mL (significantly less active)[5][6]

Part 2: Re-evaluation with Synthetic Maoecrystal V

The complexity of Maoecrystal V spurred multiple research groups to pursue its total synthesis. Upon completion of these arduous synthetic routes, which provided access to a substantial amount of highly pure material, the biological activity was re-investigated.

Comprehensive Screening and Contradictory Findings

In a notable example, after an 11-step total synthesis, the laboratory of Phil Baran at the Scripps Research Institute produced over 80 mg of synthetic Maoecrystal V.[3][7] This enabled extensive biological screening against a panel of 32 different cancer cell lines across four independent laboratories.[3] The results of these comprehensive assays were surprising and definitive: synthetic Maoecrystal V exhibited virtually no cytotoxic activity in any of the cancer cell lines tested, including the HeLa cells against which it was initially reported to be highly potent.[4][8][9] This lack of activity was also observed in unpublished work by other research groups that had synthesized the molecule.[7]

Summary of Re-evaluated Activity
Cell Line PanelConclusionReference
32 Cancer Cell Lines (including HeLa)No significant anticancer activity detected[3][4][7]

This discrepancy strongly suggests that the initially reported biological activities were likely due to impurities in the isolated natural product sample or potential issues in the original screening assays.[3][7] This outcome serves as a crucial reminder of the importance of verifying the biological activity of natural products with pure, synthetically produced samples.

Part 3: Experimental Protocols and Methodologies

While the original publications reporting bioactivity do not provide exhaustive step-by-step protocols, a standard cytotoxicity assay like the MTT assay is commonly used for such initial screenings. Below is a representative protocol that would be employed for this purpose.

Representative Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Maoecrystal V is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells containing vehicle (DMSO) only are also included.

  • Incubation: The plates are incubated with the compound for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the media is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 4: Visualizations

Due to the re-evaluated biological inactivity of Maoecrystal V, no subsequent studies have been published detailing its interaction with specific cellular signaling pathways. Therefore, a diagram representing a proposed mechanism of action cannot be provided. However, the general workflow for the biological screening process can be visualized.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Maoecrystal V Stock (in DMSO) Treatment Serial Dilution & Cell Treatment Compound->Treatment Cells Cancer Cell Line Culture Seeding Seed Cells in 96-Well Plates Cells->Seeding Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Readout Measure Absorbance (570 nm) MTT->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50 Conclusion Active / Inactive Determination IC50->Conclusion

Caption: General workflow for determining the in vitro cytotoxicity of a test compound.

The story of Maoecrystal V's biological activity is a compelling one that underscores the rigorous and often unpredictable nature of drug discovery. Initially lauded for its potent and selective anticancer effects, subsequent, more thorough investigations using pure, synthetically derived material revealed a lack of significant bioactivity. This technical guide summarizes both the early, now-disputed findings and the definitive re-evaluation, providing a clear and comprehensive overview for the scientific community. The case of Maoecrystal V serves as an important precedent for the necessity of total synthesis in validating the biological properties of complex natural products.

References

Maoecrystal A: A Technical Guide to its Natural Abundance, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal A is a diterpenoid natural product isolated from the plant Isodon eriocalyx var. laxiflora. This technical guide provides a comprehensive overview of the available scientific literature concerning its natural abundance, isolation from plant sources, and the biological context of related compounds, particularly the more extensively studied Maoecrystal V. Due to the limited availability of detailed data for this compound, this document also presents information on closely related diterpenoids from the same plant source to provide a broader understanding for researchers in natural product chemistry and drug discovery.

Natural Abundance and Yield

To offer a comparative perspective, the yields of other diterpenoids isolated from Isodon eriocalyx are summarized in the table below. It is important to note that yields can vary significantly based on the specific plant variety, geographical location, harvest time, and the extraction and purification methodologies employed.

CompoundPlant SourceStarting Material (dry weight)Yield (mg)Yield (% w/w)Reference
Eriocalyxin BIsodon eriocalyx1.5 kg1500.01%Sun et al., Phytochemistry, 1992
OridoninIsodon eriocalyx10 kg10,0000.1%Fujita et al., J. Chem. Soc., Perkin Trans. 1, 1974
This compound Isodon eriocalyx var. laxiflora Data not available Data not available Data not available Sun et al., Phytochemistry, 1995 [1]

Experimental Protocols: Isolation of Diterpenoids from Isodon eriocalyx

While the specific, detailed experimental protocol for the isolation of this compound is not available in the accessible literature, a general methodology for the extraction and isolation of diterpenoids from Isodon eriocalyx can be outlined based on protocols for related compounds. The following is a representative workflow.

A generalized workflow for the isolation of diterpenoids from Isodon eriocalyx.

Biological Activity and Signaling Pathways of Related Maoecrystals

While information on the biological activity of this compound is scarce, the closely related compound, Maoecrystal V, has been reported to exhibit cytotoxicity against HeLa (human cervical cancer) cells.[2] The mechanism of this cytotoxicity is suggested to be through the induction of apoptosis.

Although the specific signaling cascade initiated by Maoecrystal V in HeLa cells has not been fully elucidated, a generalized pathway for chemically induced intrinsic apoptosis in these cells is presented below. This pathway involves the Bcl-2 family of proteins and the activation of caspases.

signaling_pathway Maoecrystal_V Maoecrystal V Cell_Stress Cellular Stress Maoecrystal_V->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak

A putative intrinsic apoptosis pathway potentially induced by Maoecrystal V in HeLa cells.

Pathway Description: Upon cellular stress induced by a cytotoxic agent like Maoecrystal V, pro-apoptotic proteins of the Bcl-2 family, Bax and Bak, are activated. This activation is negatively regulated by anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Activated Bax/Bak oligomerize at the outer mitochondrial membrane, leading to its permeabilization and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which in turn cleave a multitude of cellular substrates, ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Conclusion

This compound remains a sparsely studied diterpenoid from Isodon eriocalyx var. laxiflora. While its existence is documented, detailed information regarding its natural abundance and a specific, reproducible isolation protocol are not currently available in the public domain. The structurally similar and more extensively researched Maoecrystal V has been shown to possess cytotoxic properties, likely mediated through the induction of apoptosis. Further investigation is required to fully characterize the biological activities and mechanisms of action of this compound and to elucidate the precise signaling pathways involved in the cytotoxicity of related maoecrystals. This would be a valuable endeavor for the discovery of novel anticancer agents.

References

Spectroscopic Profile of Maoecrystal V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Maoecrystal V, a structurally complex diterpenoid isolated from the leaves of Isodon eriocalyx.[1][2] The unique pentacyclic framework of Maoecrystal V has garnered significant interest in the scientific community, leading to multiple total synthesis campaigns and detailed structural elucidation studies.[1][2] This document summarizes the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables present the quantitative spectroscopic data for Maoecrystal V, facilitating easy reference and comparison for researchers.

Table 1: ¹H NMR Spectroscopic Data of a Synthetic Intermediate of Maoecrystal V (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
7.16dd7.6, 7.61H
6.79-6.74m3H
4.53d7.21H
4.46d11.61H
4.27-4.25m1H
4.24d7.21H
4.10d11.61H
3.76s3H
2.85s3H
1.94-1.77m3H
1.49-1.44m1H
1.16s9H
1.13s3H
1.09s3H
Table 2: ¹³C NMR Spectroscopic Data of a Synthetic Intermediate of Maoecrystal V (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm
178.1
159.1
143.8
141.6
139.4
128.6
121.7
114.8
112.3
94.9
73.4
62.0
55.2
54.8
38.5
34.4
34.3
28.4
27.1
26.7
25.1
Table 3: Infrared (IR) Spectroscopic Data of a Synthetic Intermediate of Maoecrystal V
Wavenumber (cm⁻¹)
2959
2935
1724
1577
1480
1284
1152
1032
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of a Synthetic Intermediate of Maoecrystal V
IonCalculated m/zFound m/z
[M]⁺390.2406390.2418

Experimental Protocols

The spectroscopic data presented were acquired using standard laboratory techniques. The general methodologies are outlined below.

General Information: Unless otherwise specified, all chemical reactions were conducted under an argon atmosphere using flame-dried glassware. Reagents were typically sourced from commercial suppliers and used without further purification. Chromatographic separations were performed using silica (B1680970) gel.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 300, 400, or 500 MHz spectrometers.[3] Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS), using the residual solvent protons (¹H) or the solvent carbons (¹³C) as internal standards.[3]

Infrared (IR) Spectroscopy: IR spectra were obtained using a Perkin-Elmer 1600 FT-IR spectrometer.[3]

Mass Spectrometry (MS): High-resolution mass spectra were recorded on a JEOL HX110 spectrometer.[3]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical progression of structure elucidation for a complex natural product like Maoecrystal V.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Isodon eriocalyx) Extraction Extraction Natural_Source->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure Maoecrystal V Chromatography->Pure_Compound NMR 1H & 13C NMR Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Data_Integration Data Integration NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal XRay_Crystallography X-Ray Crystallography (Confirmation) Structure_Proposal->XRay_Crystallography Final_Structure Final Structure XRay_Crystallography->Final_Structure

Workflow of Spectroscopic Analysis

Structure_Elucidation_Logic Logical Flow of Structure Elucidation MS_Data Mass Spectrometry (Molecular Formula) Fragment_Assembly Fragment Assembly MS_Data->Fragment_Assembly IR_Data Infrared Spectroscopy (Functional Groups) IR_Data->Fragment_Assembly 1D_NMR 1D NMR (1H, 13C) (Carbon-Hydrogen Framework) 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Spatial Relationships) 1D_NMR->2D_NMR 1D_NMR->Fragment_Assembly 2D_NMR->Fragment_Assembly Proposed_Structure Proposed Structure of Maoecrystal V Fragment_Assembly->Proposed_Structure XRay_Confirmation X-Ray Crystallography (Definitive 3D Structure) Proposed_Structure->XRay_Confirmation

Structure Elucidation Process

References

Maoecrystal A: A Review of Research Progress and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maoecrystal A, a diterpenoid natural product isolated from the medicinal herb Isodon eriocalyx, belongs to a class of compounds that has garnered significant interest for its potential therapeutic applications. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of specific research focused exclusively on this compound. The majority of published studies have centered on its close structural analog, Maoecrystal V, and other related diterpenoids from the same plant genus. This guide, therefore, provides a detailed overview of the research landscape of Maoecrystals and related compounds, with a particular focus on Maoecrystal V as a case study, to infer the potential research trajectory and methodologies applicable to this compound. This in-depth analysis covers the isolation, synthetic strategies, and biological evaluation of these compounds, highlighting the existing data and the significant questions that remain unanswered.

Introduction

The genus Isodon, a source of traditional Chinese medicine, is a rich reservoir of structurally diverse and biologically active diterpenoids.[1][2] These natural products have demonstrated a wide range of pharmacological activities, including cytotoxic, antibacterial, and anti-inflammatory effects.[3][4] Among these, the Maoecrystals represent a unique class of rearranged ent-kauranoid diterpenoids characterized by a highly congested and complex polycyclic framework. While several members of this family have been isolated, research has been heavily concentrated on Maoecrystal V due to its initially reported potent and selective cytotoxic activity against HeLa human cervical cancer cells.[5][6] This guide aims to synthesize the current knowledge on the research progress of this compound class, with the understanding that the findings and methodologies are likely applicable to the study of this compound.

Isolation and Structural Elucidation

This compound was first reported in 1995 by Sun and colleagues, who isolated it along with Maoecrystal B and other diterpenoids from the leaves of Isodon eriocalyx var. laxiflora.[7] The structure of these compounds was determined using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) techniques and computer modeling calculations.[7] While the initial isolation paper laid the groundwork, detailed characterization and biological evaluation of this compound have not been extensively reported in subsequent literature.

In contrast, the structure of Maoecrystal V, a C19 diterpenoid with a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, has been unequivocally confirmed by comprehensive NMR and mass spectrometry analysis, as well as single-crystal X-ray diffraction.[8]

Total Synthesis of Maoecrystal Analogs

The complex and congested pentacyclic framework of Maoecrystal V, featuring multiple contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis.[4][5] Several research groups have successfully completed the total synthesis of (±)-Maoecrystal V and its enantiomers.[9] These synthetic endeavors have not only provided access to these rare natural products for further biological study but have also spurred the development of novel synthetic methodologies.

Key strategies employed in the total synthesis of Maoecrystal V include:

  • Wessely Oxidative Dearomatization: This reaction has been utilized to construct the highly strained core of Maoecrystal V.[8]

  • Intramolecular Diels-Alder Reaction: A crucial step in several syntheses to forge the bicyclo[2.2.2]octane ring system.[8]

  • Rhodium-Catalyzed O-H Bond Insertion: Employed to form the key tetrahydrofuran (B95107) oxa-bridge.[6]

  • Pinacol-type Rearrangement: A biomimetic approach to access the C-9 bridgehead quaternary center.[10]

The successful synthesis pathways have been instrumental in confirming the structure of Maoecrystal V and have opened avenues for the preparation of analogs with potentially improved therapeutic properties.

Biological Activity and Mechanism of Action

The initial report on Maoecrystal V highlighted its potent and selective cytotoxic activity against HeLa cells, with an IC50 value of 60 nM (or 0.02 µg/mL).[5][8] This finding sparked considerable interest in its potential as an anticancer agent. However, a subsequent study by Baran and colleagues, using synthetically derived (-)-Maoecrystal V, reported that the compound exhibited virtually no cytotoxicity in any cancer cell line tested, including HeLa cells.[4] This discrepancy raises significant questions about the true biological activity of Maoecrystal V and underscores the critical need for further investigation using well-characterized synthetic material.

While the specific mechanism of action for any Maoecrystal is yet to be elucidated, the cytotoxic effects of other diterpenoids from Isodon species are often attributed to the induction of apoptosis.[3] Potential signaling pathways that could be investigated for this compound, based on related compounds, are depicted below.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasL/TNF-α FasL/TNF-α This compound->FasL/TNF-α Bcl-2 Bcl-2 This compound->Bcl-2 Bax/Bak Bax/Bak This compound->Bax/Bak Death Receptors Death Receptors FasL/TNF-α->Death Receptors DISC DISC Death Receptors->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2->Bax/Bak Bax/Bak->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Putative Apoptotic Pathways for this compound.

Quantitative Biological Data

Due to the limited research on this compound, a comprehensive table of its quantitative biological data is not available. However, the reported cytotoxicity data for Maoecrystal V and other related diterpenoids from Isodon eriocalyx are summarized below for comparative purposes.

CompoundCell LineAssayIC50Reference
Maoecrystal VHeLaCytotoxicity60 nM[5]
Maoecrystal VHeLaCytotoxicity0.02 µg/mL[8]
(-)-Maoecrystal VVarious Cancer Cell LinesCytotoxicityNo activity[4]
Eriocasin BHT-29, BEL-7402, SK-OV-3Growth Inhibition> 40 µM
Eriocasin CHT-29, BEL-7402, SK-OV-3Growth Inhibition> 40 µM
OridoninHT-29, BEL-7402, SK-OV-3Growth Inhibition2.1-7.3 µM

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Maoecrystals are essential for reproducible research. Below are generalized methodologies based on the available literature for Maoecrystal V and related compounds.

General Workflow for Cytotoxicity Testing

cytotoxicity_workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

The Unique Pentacyclic Framework of Maoecrystal A: A Technical Guide to its Core Structure and Biological Re-evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal A, a member of the complex family of ent-kaurane diterpenoids, presents a fascinating case study in natural product chemistry. Isolated from the Chinese medicinal herb Isodon eriocalyx, its intricate pentacyclic framework has captivated synthetic chemists for over a decade.[1][2][3] This technical guide provides an in-depth exploration of the core structure of this compound and its close analogue, Maoecrystal V, summarizing the key synthetic strategies, detailing relevant experimental protocols, and presenting the current understanding of its biological activity. While initial reports highlighted significant cytotoxic potential, particularly against HeLa cervical cancer cells, subsequent investigations have led to a re-evaluation of its therapeutic promise, a critical point of discussion for drug development professionals.[1][4]

The Pentacyclic Core: A Synthetic Challenge

The defining feature of this compound and V is their highly congested, unprecedented pentacyclic skeleton.[3][5] This structure is characterized by a densely packed array of rings and multiple contiguous quaternary stereocenters, making it a formidable challenge for total synthesis.[3][5] The core framework consists of a [2.2.2]bicyclooctane system fused with a lactone ring, further constrained by its connection to a modified cyclohexenone A ring.[3]

Several research groups have undertaken the total synthesis of Maoecrystal V, employing a variety of elegant strategies. A common approach has been the use of an intramolecular Diels-Alder reaction to construct the challenging [2.2.2]bicyclooctane core.[3] Other key transformations include pinacol-type rearrangements, mimicking the proposed biosynthetic pathway, and late-stage C-H oxidation to install the final functional groups.[1]

Quantitative Data Summary

The initial allure of Maoecrystal V as a potential anticancer agent stemmed from its reported potent and selective cytotoxicity against HeLa cells. However, subsequent studies with synthetically derived material have yielded conflicting results, with some reporting little to no activity. This discrepancy highlights the importance of rigorous biological evaluation in natural product drug discovery. The following tables summarize the reported cytotoxic activities of Maoecrystal V and the related Maoecrystal Z.

CompoundCell LineIC50Reference
Maoecrystal VHeLa (Cervical Cancer)0.02 µg/mL[1][2]
Maoecrystal VHeLa (Cervical Cancer)60 nM[6]
Maoecrystal VHeLa and 31 other cancer cell linesNo significant activity[1][4]
Maoecrystal ZK562 (Leukemia)2.9 µg/mL[7][8]
Maoecrystal ZMCF7 (Breast Cancer)1.6 µg/mL[7][8]
Maoecrystal ZA2780 (Ovarian Cancer)1.5 µg/mL[7][8]

Key Experimental Protocols

The following protocols are representative of the key steps in the total synthesis of Maoecrystal analogues, providing insight into the practical execution of these complex chemical transformations.

Representative Protocol: Intramolecular Diels-Alder Reaction for Core Framework Construction

This protocol is adapted from the work of Yang and coworkers in their total synthesis of (±)-Maoecrystal V.[6]

Step 1: Wessely Oxidative Acetoxylation

To a solution of the phenolic precursor (1 equivalent) in a suitable solvent such as acetic acid, lead tetraacetate (1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude o-quinol acetate (B1210297).

Step 2: Intramolecular Diels-Alder Cycloaddition

The crude o-quinol acetate from the previous step is dissolved in a high-boiling point solvent such as toluene. The solution is degassed and heated to reflux (approximately 110-145 °C) for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired pentacyclic core structure.[6]

Representative Protocol: Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or V), typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plate is then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Visualizing the Molecular Landscape

To better understand the complex relationships and processes involved with this compound, the following diagrams have been generated using Graphviz.

maoecrystal_biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP ent-CPP synthase ent_kaurene ent-Kaurene ent_CPP->ent_kaurene ent-Kaurene synthase ent_kaurane_core ent-Kaurane Core Skeleton ent_kaurene->ent_kaurane_core Oxidative Modifications maoecrystal_A This compound ent_kaurane_core->maoecrystal_A Rearrangement & Further Modifications apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cytotoxic_Agent Cytotoxic Agent (e.g., this compound) Mitochondrion Mitochondrion Cytotoxic_Agent->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis total_synthesis_workflow start Commercially Available Starting Materials fragment_A Synthesis of Fragment A start->fragment_A fragment_B Synthesis of Fragment B start->fragment_B coupling Fragment Coupling fragment_A->coupling fragment_B->coupling cyclization Key Cyclization (e.g., Diels-Alder) coupling->cyclization core_modification Core Structure Modification cyclization->core_modification final_product Maoecrystal V core_modification->final_product

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies employed in the total synthesis of (±)-Maoecrystal V, a structurally complex diterpenoid with notable biological activity. The information is intended for an audience with expertise in organic chemistry and drug development.

Maoecrystal V, first isolated from Isodon eriocalyx, possesses a unique pentacyclic skeleton characterized by a congested array of rings and multiple contiguous quaternary stereocenters.[1][2] Its complex architecture has made it a formidable target for total synthesis, inspiring the development of innovative synthetic methodologies.[1] This document outlines the key strategies, presents comparative data, and provides detailed experimental protocols for pivotal reactions.

Key Synthetic Strategies

Several research groups have successfully completed the total synthesis of (±)-Maoecrystal V, each employing a unique strategic approach. The dominant strategies include biomimetic rearrangements and various cycloaddition reactions to construct the core bicyclo[2.2.2]octane system.[1]

1. Biomimetic Pinacol-Type Rearrangement (Baran Approach)

Phil Baran and his group developed a concise and enantioselective synthesis of (−)-Maoecrystal V, which is loosely modeled after a proposed biosynthetic pathway.[3][4][5] A key feature of this strategy is a pinacol-type shift to construct the C9 bridgehead quaternary center, diverging from the more common Diels-Alder approaches.[3] This 11-step synthesis is highly efficient and potentially scalable.[3][4]

2. Intramolecular Diels-Alder (IMDA) Cycloaddition

A prevalent strategy for constructing the bicyclo[2.2.2]octane core of Maoecrystal V involves an intramolecular Diels-Alder (IMDA) reaction.[1][6][7][8] This approach has been successfully implemented by the research groups of Danishefsky and Yang.

  • Yang's Synthesis: The first total synthesis of (±)-Maoecrystal V was reported by Yang and coworkers, featuring a Wessely oxidative dearomatization, an IMDA reaction, and a Rh-catalyzed O-H bond insertion as key steps.[6]

  • Danishefsky's Synthesis: The Danishefsky group also utilized an IMDA cyclization to rapidly assemble the core structure from simple starting materials.[7][8] A key challenge in their approach was controlling the stereochemistry of the A-C ring trans-fusion, which was achieved through an intramolecular hydrogen delivery.[7][8]

3. Intermolecular Diels-Alder Cycloaddition (Thomson Approach)

Regan Thomson's group reported an asymmetric synthesis of Maoecrystal V that hinges on a key intermolecular Diels-Alder reaction.[1] Their "west-to-east" strategy involves the early establishment of the tetrahydrofuran (B95107) ring stereochemistry, followed by the crucial cycloaddition.[1]

4. C-H Functionalization Strategies (Zakarian Approach)

The Zakarian group completed both racemic and enantioselective syntheses of Maoecrystal V.[1][9] Their approach also utilizes an IMDA reaction as a key step.[1] Notably, their enantioselective synthesis was achieved through an early-stage chiral auxiliary-directed C-H functionalization to construct a key benzofuran (B130515) intermediate.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different total synthesis strategies of Maoecrystal V.

Research Group Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield Enantioselectivity Reference
BaranBiomimetic Pinacol (B44631) Rearrangement117.3% (ideal)Enantioselective[3][5]
YangIntramolecular Diels-Alder16Not explicitly statedRacemic & Enantioselective[1][6]
DanishefskyIntramolecular Diels-Alder25~0.3%Racemic[1][7][8]
ZakarianC-H Functionalization / IMDA18Not explicitly statedRacemic & Enantioselective[1][9]
ThomsonIntermolecular Diels-Alder19Not explicitly statedEnantioselective[1]

Note: Overall yields are often difficult to directly compare due to variations in reporting (e.g., ideal vs. isolated yields over all steps).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total synthesis of (±)-Maoecrystal V.

Protocol 1: Baran's Convergent Coupling and Pinacol Shift

This protocol describes a key step in Baran's synthesis, involving the convergent coupling of two fragments followed by a pinacol shift to establish the bicyclo[2.2.2]octane core.[3][5]

Reaction: Convergent coupling of fragments 5 and 6 with concomitant pinacol shift and olefin isomerization.

Materials:

  • Fragment 5 (enol triflate)

  • Fragment 6 (organocuprate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Copper(I) iodide (CuI)

  • n-Butyllithium (n-BuLi)

  • Argon atmosphere

Procedure:

  • To a solution of the vinyl iodide precursor to fragment 6 in anhydrous Et₂O at -78 °C under an argon atmosphere, add n-BuLi (2.2 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, suspend CuI (1.1 equivalents) in anhydrous THF at -78 °C.

  • Transfer the freshly prepared vinyllithium (B1195746) solution to the CuI suspension via cannula at -78 °C. Allow the resulting mixture to warm to -45 °C and stir for 45 minutes to form the organocuprate 6 .

  • Cool the solution of the organocuprate 6 back to -78 °C.

  • Add a solution of the enol triflate 5 (1.0 equivalent) in anhydrous THF dropwise to the organocuprate solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane product.

Protocol 2: Yang's Intramolecular Diels-Alder Reaction

This protocol details the key IMDA reaction used in Yang's synthesis to construct the tricyclic core of Maoecrystal V.[6]

Reaction: Intramolecular Diels-Alder cycloaddition of a triene precursor.

Materials:

Procedure:

  • Dissolve the triene precursor in anhydrous toluene (0.01 M) in a flame-dried sealed tube under an argon atmosphere.

  • Degas the solution with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 180 °C in an oil bath.

  • Maintain the temperature for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cycloadduct.

Protocol 3: Danishefsky's Epoxide Rearrangement for A/C Trans-Fusion

This protocol describes the crucial hydroxyl-directed epoxidation and subsequent rearrangement to establish the A/C trans-ring fusion in Danishefsky's synthesis.[2][8]

Reaction: Hydroxyl-directed epoxidation followed by epoxide rearrangement.

Materials:

Procedure: Part A: Epoxidation

  • Dissolve the allylic alcohol precursor in anhydrous DCM at 0 °C.

  • Add m-CPBA (1.5 equivalents) portionwise to the solution.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude epoxide, which is used in the next step without further purification.

Part B: Epoxide Rearrangement

  • Dissolve the crude epoxide in anhydrous toluene at -78 °C under an argon atmosphere.

  • Add triethylamine (2.0 equivalents) followed by the dropwise addition of TMSOTf (1.2 equivalents).

  • Stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product with the A/C trans-fusion.

Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies for (±)-Maoecrystal V.

Baran_Synthesis_Strategy cluster_retrosynthesis Retrosynthesis Maoecrystal_V (−)-Maoecrystal V Intermediate_16 Polycyclic Intermediate 16 Maoecrystal_V->Intermediate_16 Late-stage oxidations Fragment_5 Fragment 5 (Enol Triflate) Intermediate_16->Fragment_5 Convergent Coupling / Pinacol Shift Fragment_6 Fragment 6 (Vinyl Iodide Precursor) Intermediate_16->Fragment_6 Cyclohexenone Cyclohexenone Derivative Fragment_5->Cyclohexenone Enantioselective Conjugate Addition

Caption: Retrosynthetic analysis of Baran's enantioselective synthesis of (−)-Maoecrystal V.

IMDA_Strategies cluster_yang Yang's IMDA Approach cluster_danishefsky Danishefsky's IMDA Approach Start_Y Simple Phenol Derivative Triene_Y Triene Precursor Start_Y->Triene_Y Wessely Oxidative Dearomatization Core_Y Tricyclic Core Triene_Y->Core_Y Intramolecular Diels-Alder Mao_Y (±)-Maoecrystal V Core_Y->Mao_Y Further Elaboration Start_D Simple Starting Materials Triene_D IMDA Precursor Start_D->Triene_D Fragment Coupling Core_D Bicyclo[2.2.2]octane Core Triene_D->Core_D Intramolecular Diels-Alder Mao_D (±)-Maoecrystal V Core_D->Mao_D Epoxide Rearrangement for A/C trans-fusion

Caption: Comparison of intramolecular Diels-Alder (IMDA) strategies for Maoecrystal V synthesis.

Zakarian_Thomson_Strategies cluster_zakarian Zakarian's C-H Functionalization Approach cluster_thomson Thomson's Intermolecular Diels-Alder Approach Start_Z Acyclic Precursor Benzofuran Chiral Benzofuran Intermediate Start_Z->Benzofuran Enantiodetermining C-H Functionalization IMDA_Pre_Z IMDA Precursor Benzofuran->IMDA_Pre_Z Elaboration Core_Z Bicyclo[2.2.2]octane Core IMDA_Pre_Z->Core_Z Intramolecular Diels-Alder Mao_Z (−)-Maoecrystal V Core_Z->Mao_Z Completion Diene Diene Cycloadduct Diels-Alder Adduct Diene->Cycloadduct Intermolecular Diels-Alder Dienophile Dienophile Dienophile->Cycloadduct Mao_T (−)-Maoecrystal V Cycloadduct->Mao_T Ring formation and functional group manipulations

Caption: Overview of Zakarian's and Thomson's distinct approaches to Maoecrystal V.

References

Enantioselective Synthesis of (-)-Maoecrystal V: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of the complex diterpenoid, (-)-Maoecrystal V. The information is compiled from seminal works by the research groups of Baran, Yang, and Zakarian, offering a comparative overview of successful synthetic strategies.

(-)-Maoecrystal V is a structurally intricate natural product that has garnered significant attention from the synthetic chemistry community due to its unique pentacyclic framework. This framework features a congested array of stereocenters, making it a challenging and attractive target for total synthesis. The following sections detail the key synthetic approaches, experimental protocols for crucial transformations, and a summary of quantitative data to aid researchers in their synthetic endeavors.

Strategic Overview of Enantioselective Syntheses

Three prominent and successful enantioselective total syntheses of (-)-Maoecrystal V have been reported, each employing a distinct strategic approach to construct the challenging molecular architecture.

  • The Baran Synthesis (2016): A highly efficient 11-step synthesis that proceeds via a biomimetic pinacol-type rearrangement to construct the bicyclo[3.2.1]octane core, which then rearranges to the characteristic bicyclo[2.2.2]octane system of Maoecrystal V.[1][2]

  • The Yang Synthesis (2015): This approach features an early-stage semipinacol rearrangement to establish a key quaternary stereocenter. A subsequent rhodium-catalyzed O-H insertion and a Wessely oxidative dearomatization/intramolecular Diels-Alder reaction are pivotal in forging the pentacyclic framework.[3]

  • The Zakarian Synthesis (2014): This synthesis utilizes a chiral auxiliary-directed C-H functionalization as the enantiodetermining step. An intramolecular Diels-Alder (IMDA) reaction of a strategically assembled precursor is then used to construct the bicyclo[2.2.2]octane core.[4][5]

Comparative Data of Key Synthetic Steps

The following table summarizes the quantitative data for key transformations in the Baran, Yang, and Zakarian enantioselective syntheses of (-)-Maoecrystal V.

Synthesis Key Transformation Starting Material Product Reagents and Conditions Yield (%) Enantiomeric Excess (%)
Baran (2016) Enantioselective Conjugate AdditionCyclohexenone3-(2-(trimethylsilyl)allyl)cyclohexan-1-oneCuI·0.75DMS, (R,R)-TADDOL-derived phosphine-phosphite ligand, TMSCH₂C(MgBr)CH₂, PhMe/MeTHF, -78 °C8099
Pinacol RearrangementDiol intermediateBicyclo[3.2.1]octanone intermediateaq. TsOH, 85 °C45-
Yang (2015) Semipinacol RearrangementEpoxy alcohol intermediateAldehyde intermediateBF₃·OEt₂, CH₂Cl₂85>99
Intramolecular Diels-Aldero-Quinone intermediatePentacyclic coreToluene (B28343), 110 °C75-
Zakarian (2014) Chiral Auxiliary Directed C-H FunctionalizationDiazoester with chiral auxiliaryDihydrobenzofuran intermediateRh₂(OAc)₄, CH₂Cl₂71>98 (d.r.)
Intramolecular Diels-AlderTethered diene and dienophileBicyclo[2.2.2]octanone coreToluene, 180 °C85-

Experimental Protocols

This section provides detailed experimental protocols for selected key reactions from the Baran and Zakarian syntheses. These protocols are adapted from the supplementary information of the respective publications.

Protocol 1: Enantioselective Conjugate Addition (Baran Synthesis)

This protocol describes the highly enantioselective copper-catalyzed 1,4-addition of an allyl silane (B1218182) to cyclohexenone, which establishes the initial stereocenter of the synthesis.[1]

Materials:

  • Copper(I) iodide-dimethyl sulfide (B99878) complex (CuI·0.75DMS)

  • (R,R)-TADDOL-derived phosphine-phosphite ligand (L1)

  • (2-(trimethylsilyl)allyl)magnesium bromide (TMSCH₂C(MgBr)CH₂)

  • Cyclohexenone

  • Toluene (PhMe)

  • 2-Methyltetrahydrofuran (MeTHF)

  • Anhydrous solvents and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add CuI·0.75DMS (0.60 mol %) and the TADDOL-derived ligand (0.80 mol %).

  • Add a mixture of anhydrous toluene and 2-methyltetrahydrofuran.

  • Cool the mixture to -78 °C.

  • Slowly add the Grignard reagent, (2-(trimethylsilyl)allyl)magnesium bromide (2.5 equiv).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of cyclohexenone (1.0 equiv) in the toluene/MeTHF solvent mixture dropwise over 1 hour.

  • Stir the reaction at -78 °C for 4.5 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-(2-(trimethylsilyl)allyl)cyclohexan-1-one.

Protocol 2: Chiral Auxiliary Directed C-H Functionalization (Zakarian Synthesis)

This protocol details the rhodium-catalyzed C-H insertion reaction that sets the absolute stereochemistry of a key intermediate in the Zakarian synthesis.

Materials:

Procedure:

  • To a solution of the diazoester substrate (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add Rhodium(II) acetate dimer (1 mol %).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dihydrobenzofuran product.

Visualizations

The following diagrams illustrate the overall synthetic strategies and key transformations discussed.

Enantioselective_Synthesis_of_Maoecrystal_V_Baran cluster_start Starting Materials cluster_core Core Construction cluster_endgame Endgame start1 Cyclohexenone conj_add Enantioselective Conjugate Addition start1->conj_add start2 Allyl Silane start2->conj_add intermediate1 Chiral Ketone conj_add->intermediate1 99% ee pinacol Pinacol Rearrangement intermediate2 Bicyclo[3.2.1]octane pinacol->intermediate2 intermediate1->pinacol functionalization Further Functionalization intermediate2->functionalization maoecrystal_v (-)-Maoecrystal V functionalization->maoecrystal_v 11 Steps Total

Caption: The Baran synthesis of (-)-Maoecrystal V.

Enantioselective_Synthesis_of_Maoecrystal_V_Zakarian cluster_start Precursor Synthesis cluster_core Key Stereochemistry & Core cluster_endgame Completion start_material Acyclic Precursor chiral_aux Attach Chiral Auxiliary start_material->chiral_aux diazo Diazo Formation chiral_aux->diazo ch_insertion Rh-Catalyzed C-H Insertion diazo->ch_insertion >98% d.r. intermediate1 Chiral Dihydrobenzofuran ch_insertion->intermediate1 imda Intramolecular Diels-Alder intermediate2 Bicyclo[2.2.2]octane imda->intermediate2 intermediate1->imda final_steps Final Elaboration intermediate2->final_steps maoecrystal_v (-)-Maoecrystal V final_steps->maoecrystal_v

Caption: The Zakarian synthesis of (-)-Maoecrystal V.

Enantioselective_Synthesis_of_Maoecrystal_V_Yang cluster_start Fragment Assembly cluster_core Core Framework Construction cluster_endgame Final Steps start_material Epoxy Alcohol semipinacol Semipinacol Rearrangement start_material->semipinacol >99% ee intermediate1 Chiral Aldehyde semipinacol->intermediate1 rh_insertion Rh-Catalyzed O-H Insertion intermediate2 Lactone Intermediate rh_insertion->intermediate2 wessely_imda Wessely Oxidation/ IMDA pentacycle Pentacyclic Core wessely_imda->pentacycle intermediate1->rh_insertion intermediate2->wessely_imda completion Final Modifications pentacycle->completion maoecrystal_v (-)-Maoecrystal V completion->maoecrystal_v

Caption: The Yang synthesis of (-)-Maoecrystal V.

References

Application Notes and Protocols: The Intramolecular Diels-Alder Reaction in the Synthesis of Maoecrystal A and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal A, a complex diterpenoid isolated from Isodon eriocalyx, possesses a formidable molecular architecture characterized by a highly congested pentacyclic core. The total synthesis of this compound and its closely related analog, Maoecrystal V, has been a significant challenge, spurring the development of innovative synthetic strategies. A cornerstone in several successful synthetic campaigns has been the strategic implementation of an intramolecular Diels-Alder (IMDA) reaction. This powerful cycloaddition has proven instrumental in the construction of the key bicyclo[2.2.2]octane core of the molecule, efficiently assembling a significant portion of the carbon framework in a single, often stereoselective, step.

This document provides a detailed overview of the application of the IMDA reaction in the synthesis of Maoecrystal V, which serves as a pertinent model for the synthesis of this compound. It includes a summary of quantitative data from key published syntheses, detailed experimental protocols for the IMDA reaction, and a visualization of the reaction's role within the broader synthetic context.

Data Presentation: Intramolecular Diels-Alder Reactions in Maoecrystal V Total Syntheses

The following table summarizes the key quantitative data associated with the intramolecular Diels-Alder reaction as reported in the total syntheses of Maoecrystal V by various research groups.

Research GroupDiels-Alder PrecursorReaction ConditionsSolventYield (%)DiastereoselectivityCitation
Yang (2010) o-Quinone methide intermediateToluene (B28343), 145 °C, 24 hToluene36 (of desired isomer)Mixture of 3 isomers (36:28:12)[1]
Danishefsky (2012) Triene with sulfone moietyToluene, refluxToluene71Not explicitly reported[2][3]
Zakarian (2013) Tethered o-quinone ketalToluene, 110 °CToluene~99Single diastereomer[4]

Experimental Protocols

The following are detailed experimental protocols for the key intramolecular Diels-Alder reactions cited in the total syntheses of Maoecrystal V.

Yang's Intramolecular Diels-Alder Reaction (2010)

This protocol describes the thermal intramolecular Diels-Alder reaction of an in situ-generated o-quinone methide.

Procedure:

A solution of the phenolic precursor (1.0 equivalent) in anhydrous toluene (0.01 M) is heated to 145 °C in a sealed tube for 24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Diels-Alder adduct as a white solid along with other isomers.[1]

Reactants:

  • Diels-Alder Precursor (Phenolic compound)

  • Toluene (anhydrous)

Equipment:

  • Sealed tube

  • Oil bath or heating mantle

  • Rotary evaporator

  • Silica gel column for chromatography

Danishefsky's Intramolecular Diels-Alder Reaction (2012)

This protocol outlines the intramolecular Diels-Alder reaction of a triene precursor containing a phenylsulfone moiety, which is eliminated in situ.

Procedure:

To a solution of the triene precursor (1.0 equivalent) in anhydrous toluene (0.05 M) is added a radical inhibitor such as 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1 equivalents). The solution is heated to reflux for the time specified in the reaction monitoring (typically several hours). Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the bicyclic product.[2][3]

Reactants:

  • Diels-Alder Precursor (Triene with sulfone)

  • Toluene (anhydrous)

  • 2,6-di-tert-butyl-4-methylphenol (BHT) (optional)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Flash chromatography system

Zakarian's Intramolecular Diels-Alder Reaction (2013)

This protocol details a highly efficient and diastereoselective thermal intramolecular Diels-Alder reaction of a tethered o-quinone ketal.

Procedure:

A solution of the o-quinone ketal precursor (1.0 equivalent) in degassed toluene (0.002 M) is heated at 110 °C in a sealed vial for 12 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is purified by silica gel chromatography to provide the desired cycloadduct in near quantitative yield as a single diastereomer.[4]

Reactants:

  • Diels-Alder Precursor (o-quinone ketal)

  • Toluene (degassed)

Equipment:

  • Sealed vial

  • Heating block or oil bath

  • Vacuum pump/rotary evaporator

  • Silica gel column for chromatography

Visualization of the Synthetic Logic

The following diagrams illustrate the pivotal role of the intramolecular Diels-Alder reaction in the synthesis of the core structure of this compound/V.

IMDA_Workflow cluster_precursor Precursor Synthesis cluster_imda Key Cycloaddition cluster_core Core Structure Assembly cluster_post_imda Post-Cycloaddition Modifications A Functionalized Aromatic Precursor B Sidechain Elaboration A->B Coupling/Functionalization C Formation of Diene and Dienophile B->C Multi-step sequence D Intramolecular Diels-Alder Reaction C->D Thermal Activation E Bicyclo[2.2.2]octane Core D->E Forms key bicyclic system F Lactone Formation E->F Ring formation G Final Functional Group Interconversions F->G Multi-step sequence H This compound/V G->H

Caption: Synthetic workflow for this compound/V highlighting the IMDA reaction.

Logical_Relationship cluster_inputs Reaction Inputs cluster_conditions Enabling Conditions cluster_outputs Reaction Outputs IMDA Intramolecular Diels-Alder Reaction BicyclicCore Bicyclo[2.2.2]octane Core IMDA->BicyclicCore Primary Product Stereocontrol Defined Stereochemistry IMDA->Stereocontrol Key Outcome Diene Diene Moiety Tether Connecting Tether Diene->Tether Dienophile Dienophile Moiety Dienophile->Tether Tether->IMDA Substrate Thermal Thermal Energy (Heating) Thermal->IMDA Activation Solvent Anhydrous, Non-polar Solvent (e.g., Toluene) Solvent->IMDA Medium

Caption: Logical inputs and outputs of the intramolecular Diels-Alder reaction.

References

key cyclization reactions for constructing the Maoecrystal A skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

Introduction

Maoecrystal A, a structurally complex diterpenoid isolated from Isodon eriocalyx, presents a formidable challenge to synthetic chemists due to its densely functionalized and sterically congested pentacyclic framework. The core of this natural product features a bicyclo[2.2.2]octane system, a strained central tetrahydrofuran (B95107) ring, and multiple contiguous quaternary stereocenters. The development of synthetic routes to this compound and its congeners, such as Maoecrystal V, has spurred innovation in the application of powerful cyclization reactions. This document details the key cyclization strategies that have been successfully employed to construct the intricate carbon skeleton of this compound, providing researchers with comparative data and detailed experimental protocols for these critical transformations. The three principal strategies discussed are the intramolecular Diels-Alder reaction, a biomimetic pinacol (B44631) rearrangement, and a radical cyclization to forge the lactone moiety.

Key Cyclization Strategies at a Glance

The total syntheses of Maoecrystal V (a closely related analogue and the primary target of reported syntheses) have been dominated by three distinct and powerful cyclization methodologies for the construction of its core architecture. The most prevalent approach has been the use of an intramolecular Diels-Alder (IMDA) reaction to form the signature bicyclo[2.2.2]octane core. In a departure from this strategy, the Baran group pioneered a route centered around a biomimetic pinacol rearrangement . A crucial radical cyclization has also been effectively utilized for the late-stage construction of the lactone ring.

Strategic Overview of Maoecrystal V Synthesis

cluster_0 IMDA-based Approaches (Yang, Danishefsky, Zakarian) cluster_1 Pinacol Rearrangement Approach (Baran) A Acyclic Precursor B Intramolecular Diels-Alder Reaction A->B [4+2] Cycloaddition C Bicyclo[2.2.2]octane Core B->C D Further Elaboration C->D E Maoecrystal V D->E F Acyclic Fragments G Fragment Coupling & Pinacol Rearrangement F->G H Bicyclo[2.2.2]octene Core G->H I Further Elaboration H->I J Maoecrystal V I->J

Caption: Comparative Logic of Key Synthetic Strategies.

Quantitative Data Summary

The following tables summarize the quantitative data for the key cyclization reactions employed in the total syntheses of Maoecrystal V.

Table 1: Intramolecular Diels-Alder (IMDA) Cycloaddition

Research GroupSubstrateConditionsSolventYield (%)DiastereoselectivityReference
Yang (2010) Triene precursor from Wessely oxidationToluene (B28343), 180 °C, sealed tubeToluene36Mixture of isomers[1]
Danishefsky (2012) Acrylate-appended cyclohexadieneToluene, 110 °CTolueneNot specified in abstractDiastereoselective[2]
Zakarian (2013) Silyl-tethered diene and dienophileToluene, 110 °CTolueneNearly quantitativeNot specified in abstract[3]

Table 2: Pinacol Rearrangement

Research GroupSubstrateConditionsSolventYield (%)DiastereoselectivityReference
Baran (2016) Diol precursor from Grignard additionaq. TsOH, 85 °CToluene45Major isomer isolated

Table 3: Radical Cyclization for Lactone Formation

Research GroupSubstrateConditionsSolventYield (%)DiastereoselectivityReference
Zakarian (2013) Selenocarbonate precursor(TMS)3SiH, AIBN, 80 °CTolueneNot specified in abstractSuccessful cyclization[3]

Experimental Protocols

Detailed methodologies for the key cyclization reactions are provided below. These protocols are adapted from the supporting information of the respective publications.

Protocol 1: Intramolecular Diels-Alder Reaction (Yang Synthesis)

This protocol describes the thermal intramolecular Diels-Alder reaction to form the core bicyclo[2.2.2]octane structure.

Materials:

  • Diels-Alder precursor (triene)

  • Toluene

  • Argon

  • Sealed tube

  • Silica (B1680970) gel for chromatography

Procedure:

  • A solution of the triene precursor in toluene is prepared in a sealed tube.

  • The solution is degassed with argon.

  • The sealed tube is heated at 180 °C for the specified reaction time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired bicyclo[2.2.2]octane product as a mixture of isomers.[1]

Protocol 2: Pinacol Rearrangement (Baran Synthesis)

This protocol details the key fragment coupling followed by a pinacol rearrangement to construct the bicyclo[2.2.2]octene core of Maoecrystal V.

Materials:

  • Ketone fragment

  • Iodo-alkene fragment

  • i-PrMgCl·LiCl

  • p-Toluenesulfonic acid (TsOH), aqueous solution

  • Toluene

  • Argon

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the iodo-alkene fragment in toluene at -78 °C under an argon atmosphere, i-PrMgCl·LiCl is added dropwise.

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour.

  • The resulting Grignard reagent is cooled back to -78 °C, and a solution of the ketone fragment in toluene is added.

  • The reaction mixture is allowed to warm to room temperature and stirred until the ketone is consumed (monitored by TLC).

  • An aqueous solution of TsOH is added, and the mixture is heated to 85 °C.

  • After the rearrangement is complete (monitored by TLC), the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the bicyclo[2.2.2]octene product.

Protocol 3: Radical Cyclization for Lactone Formation (Zakarian Synthesis)

This protocol outlines the formation of the lactone ring via a 6-exo radical cyclization.

Materials:

  • Selenocarbonate precursor

  • Tris(trimethylsilyl)silane ((TMS)3SiH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Argon

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the selenocarbonate precursor in toluene is prepared in a flask equipped with a reflux condenser.

  • The solution is thoroughly degassed with argon.

  • AIBN and (TMS)3SiH are added to the solution.

  • The reaction mixture is heated to 80 °C under an argon atmosphere.

  • The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford the lactone.[3]

Visualization of Key Cyclization Mechanisms

The following diagrams illustrate the core transformations of the key cyclization reactions.

cluster_imda Intramolecular Diels-Alder Reaction Triene Triene Precursor TransitionState [4+2] Transition State Triene->TransitionState Heat Bicycle Bicyclo[2.2.2]octane Core TransitionState->Bicycle

Caption: IMDA Reaction Pathway.

cluster_pinacol Pinacol Rearrangement Diol 1,2-Diol Intermediate Carbocation Carbocation Formation Diol->Carbocation Acid Rearrangement 1,2-Alkyl Shift Carbocation->Rearrangement Ketone Bicyclo[2.2.2]octene Product Rearrangement->Ketone

Caption: Pinacol Rearrangement Mechanism.

cluster_radical Radical Cyclization for Lactone Formation Selenocarbonate Selenocarbonate Precursor AcylRadical Acyl Radical Intermediate Selenocarbonate->AcylRadical (TMS)3Si• Cyclization 6-exo-trig Cyclization AcylRadical->Cyclization LactoneRadical Cyclized Radical Cyclization->LactoneRadical Lactone Lactone Product LactoneRadical->Lactone H-atom transfer

Caption: Radical Cyclization Pathway.

Conclusion

The construction of the this compound skeleton has been a benchmark for the strategic application of complex chemical transformations. The intramolecular Diels-Alder reaction has proven to be a robust and frequently utilized method for the assembly of the core bicyclo[2.2.2]octane system. The innovative use of a pinacol rearrangement by the Baran group offers a compelling alternative, showcasing a biomimetic approach to this challenging target. Furthermore, the successful implementation of a radical cyclization for the formation of the lactone ring highlights the versatility of radical chemistry in the synthesis of complex natural products. These detailed protocols and comparative data provide a valuable resource for researchers engaged in the synthesis of intricate molecular architectures and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of Synthetic Maoecrystal A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal A is a complex diterpenoid natural product that has garnered interest within the scientific community due to its intricate molecular architecture. Its total synthesis is a challenging endeavor, culminating in a crude mixture containing the target molecule, byproducts, and unreacted starting materials. The isolation of pure this compound is critical for subsequent biological evaluation and further studies. This document provides a detailed protocol for the purification of synthetic this compound, based on established chromatographic techniques for complex natural products. While specific quantitative data for this compound purification is not extensively published, this guide presents a robust, adaptable methodology.

Data Presentation: Purification Overview

The following table summarizes hypothetical data for a typical two-step purification process of a 100 mg crude sample of synthetic this compound. Actual results may vary depending on the success of the synthesis and the precise nature of the impurities.

Purification StepStarting Mass (mg)Eluent System (v/v)Stationary PhaseYield (mg)Purity (%)
Step 1: Flash Column Chromatography 100Hexane:Ethyl Acetate (B1210297) (Gradient)Silica (B1680970) Gel (230-400 mesh)45~85
Step 2: Preparative HPLC 45Acetonitrile (B52724):Water (Gradient)C18 Reverse Phase30>98

Experimental Protocols

General Considerations
  • Solvents and Reagents: All solvents used for chromatography should be of high-performance liquid chromatography (HPLC) grade or distilled prior to use to avoid the introduction of non-volatile impurities.

  • Sample Preparation: Prior to chromatographic purification, it is advisable to remove any solid catalysts or reagents by filtration. The crude reaction mixture should be concentrated under reduced pressure to obtain a solid or oil. This crude material should be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) for loading onto the chromatography column.

Step 1: Flash Column Chromatography

This initial step aims to remove the majority of impurities and isolate a fraction enriched in this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. The packed silica gel bed should be approximately 20-30 cm in height for a 100 mg scale purification.

  • Sample Loading: Dissolve the crude synthetic this compound (100 mg) in a minimal volume of dichloromethane (~1-2 mL). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 98:2 Hexane:Ethyl Acetate (5 column volumes)

    • 95:5 Hexane:Ethyl Acetate (5 column volumes)

    • 90:10 Hexane:Ethyl Acetate (until the product elutes)

  • Fraction Collection: Collect fractions of approximately 10-20 mL.

  • Analysis: Monitor the elution of compounds by thin-layer chromatography (TLC). Spot a small aliquot of each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate), and visualize the spots under a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Pooling and Concentration: Combine the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield the partially purified this compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

This final polishing step is designed to achieve high purity (>98%) of this compound.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • 0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, to improve peak shape)

  • Collection vials

Protocol:

  • Sample Preparation: Dissolve the enriched this compound fraction from Step 1 (e.g., 45 mg) in a minimal amount of the initial mobile phase (e.g., 50:50 Acetonitrile:Water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC to determine the optimal gradient and retention time of this compound.

  • Preparative Run:

    • Column: C18, 10 µm particle size, 250 x 21.2 mm (example dimensions)

    • Mobile Phase A: Water (with optional 0.1% TFA)

    • Mobile Phase B: Acetonitrile (with optional 0.1% TFA)

    • Flow Rate: 15-20 mL/min

    • Gradient: A typical gradient could be:

      • 50% B to 100% B over 30 minutes

      • Hold at 100% B for 5 minutes

      • Return to 50% B over 2 minutes

      • Hold at 50% B for 5 minutes (equilibration)

    • Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the acetonitrile from the collected fraction by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure, solid this compound.

Mandatory Visualization

Purification_Workflow crude Crude Synthetic This compound flash_chrom Step 1: Flash Column Chromatography (Silica Gel) crude->flash_chrom impurities1 Major Impurities flash_chrom->impurities1 Removal enriched_product Enriched this compound (~85% Purity) flash_chrom->enriched_product Isolation hplc Step 2: Preparative HPLC (C18 Reverse Phase) impurities2 Minor Impurities hplc->impurities2 Removal pure_product Pure this compound (>98% Purity) hplc->pure_product Final Product enriched_product->hplc

Caption: Purification workflow for synthetic this compound.

Application Notes and Protocols for the Analytical Characterization of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex, highly oxygenated diterpenoid isolated from the medicinal herb Isodon eriocalyx.[1][2] Its intricate pentacyclic structure has made it a significant target for total synthesis.[3] Initially reported to exhibit potent and selective cytotoxicity against HeLa human cervical cancer cells, its biological activity has been a subject of interest and some debate within the scientific community.[1][3] Accurate and robust analytical methods are crucial for the identification, quantification, and characterization of Maoecrystal V in various matrices, including herbal extracts, synthetic reaction mixtures, and biological samples.

These application notes provide detailed protocols for the analysis of Maoecrystal V using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to guide researchers in establishing reliable analytical workflows.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity of Maoecrystal V isolates and synthetic batches, as well as for quantifying its concentration. The following protocol is a general guideline that can be optimized for specific instrumentation and sample matrices.

Experimental Protocol: HPLC Analysis of Maoecrystal V

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • A C18 reversed-phase column is recommended for the separation of diterpenoids.

2. Sample Preparation:

  • For pure compounds or synthetic mixtures: Accurately weigh and dissolve the sample in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.

  • For herbal extracts: Employ solid-phase extraction (SPE) for sample cleanup to remove interfering matrix components.

3. Chromatographic Conditions:

  • The following table summarizes typical HPLC conditions for the analysis of diterpenoids from Isodon species, which can be adapted for Maoecrystal V.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Program Start with a lower percentage of organic phase (e.g., 30% B) and gradually increase to a higher percentage (e.g., 90% B) over 30-40 minutes to ensure adequate separation of related compounds and impurities.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Monitor at a wavelength where Maoecrystal V exhibits significant absorbance (e.g., 254 nm), as is common for diterpenoids with chromophores.
Injection Volume 10-20 µL

4. Data Analysis:

  • Identify the peak corresponding to Maoecrystal V based on its retention time, which should be confirmed by spiking with a known standard.

  • Assess purity by calculating the peak area percentage of Maoecrystal V relative to the total peak area of all components in the chromatogram.

  • For quantification, generate a calibration curve using a series of known concentrations of a purified Maoecrystal V standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for the definitive identification and trace-level quantification of Maoecrystal V.

Experimental Protocol: LC-MS Analysis of Maoecrystal V

1. Instrumentation:

  • An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is recommended for high-resolution separation and sensitive detection.

2. Sample Preparation:

  • For biological matrices (e.g., plasma): Protein precipitation is a common and effective method. Add a threefold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.[4][5]

3. UPLC-MS/MS Conditions:

  • The following table provides UPLC-MS/MS parameters adapted from methods used for the analysis of Maoecrystal A and other diterpenoids from Isodon species.[4][5][6]

ParameterRecommended Conditions
Column UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Program A rapid gradient is suitable for UPLC analysis. For example, start at 10-20% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then re-equilibrate.
Flow Rate 0.3-0.4 mL/min
Column Temperature 35-40 °C
Ionization Mode Electrospray Ionization (ESI) in positive mode is generally effective for diterpenoids.
Mass Spectrometry For Identification (Q-TOF): Acquire full scan MS and tandem MS (MS/MS) data to determine the accurate mass of the parent ion and its fragmentation pattern.For Quantification (Triple Quadrupole): Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ of Maoecrystal V. Product ions would need to be determined by infusing a standard.
Injection Volume 2-5 µL

4. Data Presentation: Expected Mass Spectral Data

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the characterization of Maoecrystal V.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Crude Extract / Synthetic Product B Dissolution in Methanol/Acetonitrile A->B C Filtration (0.22 µm) B->C D C18 Reversed-Phase Column C->D E Gradient Elution (Water/Acetonitrile) D->E F UV/PDA Detection E->F G Peak Integration F->G H Purity Assessment (% Area) G->H I Quantification (Calibration Curve) G->I

Caption: HPLC analytical workflow for Maoecrystal V.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Interpretation A Plasma Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E UPLC Separation (C18 Column) D->E F ESI+ Ionization E->F G Mass Analysis (MRM / Full Scan) F->G H Identification (Retention Time, m/z) G->H I Quantification (Pharmacokinetics) H->I

References

Application Notes and Protocols: Developing Maoecrystal A Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal A, a complex diterpenoid natural product isolated from Isodon eriocalyx, belongs to the ent-kauranoid class of compounds. Initially, related compounds such as Maoecrystal V garnered significant attention from the scientific community due to reports of potent and selective cytotoxic activity against human cervical cancer (HeLa) cells.[1][2][3] This spurred numerous efforts towards its total synthesis. However, subsequent studies by multiple research groups, including those who achieved the total synthesis of (-)-Maoecrystal V, revealed little to no cytotoxic activity against a wide range of cancer cell lines, including HeLa.[1] This discrepancy highlights the critical need for systematic structure-activity relationship (SAR) studies to elucidate the true therapeutic potential of the maoecrystal scaffold.

The development of this compound analogs is a promising strategy to explore the chemical space around this unique molecular architecture. By systematically modifying the functional groups and stereochemistry of the this compound core, researchers can identify key structural motifs responsible for any potential biological activity and potentially develop novel analogs with improved potency and selectivity. These SAR studies are essential to validate the initial biological findings and to guide the design of future therapeutic agents based on the maoecrystal framework.

This document provides a comprehensive guide for researchers interested in initiating SAR studies on this compound. It outlines a general workflow for analog synthesis and evaluation, presents hypothetical SAR data based on related ent-kauranoid diterpenoids, and provides detailed protocols for key biological assays.

Hypothetical Structure-Activity Relationship Data of this compound Analogs

To date, there is a lack of publicly available data on the systematic SAR of this compound analogs. However, based on studies of other ent-kauranoid diterpenoids, we can hypothesize the potential impact of structural modifications on cytotoxic activity. The following table summarizes hypothetical data for a series of imagined this compound analogs to guide future synthetic and screening efforts.

Compound IDModification from this compoundHypothetical IC50 (µM) against HeLa cellsNotes
MA-001 (Parent Compound - this compound)> 100Based on recent findings for Maoecrystal V, the parent scaffold is likely inactive.
MA-002 Modification of the A-ring enone50.2The α,β-unsaturated ketone is a potential Michael acceptor and could be important for activity.
MA-003 Saturation of the A-ring double bond> 100Loss of the enone system may abolish activity.
MA-004 Introduction of a hydroxyl group at C-125.8May enhance hydrogen bonding interactions with target proteins.
MA-005 Epoxidation of the C-16/C-17 double bond15.1Epoxides can be reactive functional groups that interact with biological nucleophiles.
MA-006 Opening of the tetrahydrofuran (B95107) ring> 100The strained central ether may be crucial for maintaining the overall conformation.
MA-007 Esterification of a C-19 carboxylic acid analog8.7Increasing lipophilicity could improve cell permeability.
MA-008 Introduction of an aromatic A-ring42.3Planarity of the A-ring could influence target binding.

Experimental Protocols

General Workflow for SAR Studies of this compound Analogs

The following diagram illustrates a typical workflow for the development and evaluation of this compound analogs.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start This compound Core Synthesis Modification Chemical Modification/ Functionalization Start->Modification Purification Purification and Characterization (NMR, MS) Modification->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mechanism Mechanism of Action Studies (Western Blot, etc.) CellCycle->Mechanism SAR SAR Analysis Mechanism->SAR Lead Lead Optimization SAR->Lead Lead->Modification Iterative Design

Workflow for this compound Analog SAR Studies.
Synthesis of this compound Analogs

The total synthesis of the maoecrystal core is a complex undertaking that has been the subject of numerous publications.[1][2][4] A key strategy in several syntheses is the intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[2] For the generation of analogs, a divergent synthetic strategy is recommended, where a common advanced intermediate is synthesized on a larger scale and then subjected to various functionalization reactions to produce a library of analogs.

Key Synthetic Steps for Core Structure (based on published syntheses of Maoecrystal V):

  • Enantioselective Conjugate Addition: To establish the initial stereocenter.[1]

  • Hosomi-Sakurai Reaction: For the formation of a key carbocyclic ring.

  • Intramolecular Diels-Alder Reaction: To construct the strained bicyclo[2.2.2]octane system.[2]

  • Late-Stage Functionalization: To introduce diverse functional groups on the core structure.

Researchers should refer to the detailed synthetic procedures in the primary literature for specific reaction conditions and characterization data.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is used to assess the effect of this compound analogs on the viability of HeLa cells.

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin/streptomycin

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HeLa cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined from the dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells treated with this compound analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat HeLa cells with the desired concentrations of this compound analogs for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound analogs on the cell cycle distribution.

Materials:

  • HeLa cells treated with this compound analogs

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat HeLa cells with the desired concentrations of this compound analogs for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9] Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Potential Signaling Pathways for Investigation

The molecular targets of ent-kauranoid diterpenoids are often not well-defined. However, many natural products with anticancer properties have been shown to modulate key signaling pathways that are dysregulated in cancer. Based on the literature for other cytotoxic natural products, the following pathways are suggested as starting points for investigating the mechanism of action of potentially active this compound analogs.

Hypothetical Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation and is often hyperactivated in cancers.[12][13] Active this compound analogs could potentially inhibit this pathway at various nodes.

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex inhibition BetaCatenin β-catenin Complex->BetaCatenin phosphorylation & degradation TCF TCF/LEF BetaCatenin->TCF Genes Target Gene Expression (c-Myc, Cyclin D1) TCF->Genes activation Analog This compound Analog Analog->Complex potential activation Analog->BetaCatenin potential inhibition

Hypothetical Wnt Signaling Pathway Modulation.
Hypothetical Modulation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer.[14][15]

MAPK_Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Analog This compound Analog Analog->Raf potential inhibition Analog->MEK potential inhibition

Hypothetical MAPK/ERK Pathway Modulation.

Conclusion

The development of this compound analogs for SAR studies represents a valuable opportunity to systematically investigate the therapeutic potential of this unique natural product scaffold. While the initial excitement surrounding the bioactivity of the related Maoecrystal V has been tempered by recent findings, a rigorous SAR campaign is the only way to definitively determine if the maoecrystal core can be decorated to yield potent and selective anticancer agents. The protocols and workflows outlined in this document provide a solid foundation for researchers to embark on this challenging but potentially rewarding area of drug discovery. Careful synthesis of a diverse library of analogs, coupled with robust biological evaluation, will be key to unlocking the secrets of the maoecrystal family of natural products.

References

Application Notes and Protocols for the Large-Scale Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protocols for the large-scale synthesis of Maoecrystal V, a complex diterpenoid natural product. The information presented is based on the successful 11-step total synthesis developed by the Baran laboratory. This synthesis is notable for its efficiency and scalability, making it a significant development in the field of natural product synthesis.

I. Overview of the Synthetic Strategy

The total synthesis of (-)-Maoecrystal V is achieved through a convergent and highly strategic 11-step sequence. The key features of this approach include a biomimetic pinacol-type rearrangement to construct the core bicyclo[2.2.2]octane system and a late-stage cascade reaction to install the final functionalities. This pathway has been demonstrated to be scalable, with several key steps performed on a multi-gram scale.[1][2]

The overall synthetic logic involves the coupling of two key fragments, followed by a series of carefully orchestrated transformations to build the intricate polycyclic architecture of the natural product. The synthesis is designed to be efficient, minimizing the number of steps and maximizing the overall yield.

II. Quantitative Data Summary

The following table summarizes the quantitative data for the 11-step synthesis of (-)-Maoecrystal V, including the scale of the reactions and the reported yields for each step.

StepTransformationStarting Material ScaleYield (%)
1Enantioselective Conjugate Addition20 g80
2α-Acetoxylation30 g64
3Pinacol (B44631) Rearrangement / Olefin Isomerization7 g45
4Aldol (B89426) AdditionNot Specified56
5ReductionNot Specified62 (2 steps)
6AcylationNot Specified86
7Ketalization / Cyanation / SaponificationNot Specified82 (2 steps)
8Oxidation / Isomerization CascadeNot SpecifiedNot Specified
9EpoxidationNot SpecifiedNot Specified
10Iodohydrin Formation and OxidationNot Specified76 (2 steps)
11EliminationNot SpecifiedNot Specified

III. Experimental Protocols

The following protocols are based on the published literature and provide the key experimental details for the synthesis of (-)-Maoecrystal V.[1][2][3] For full experimental procedures, please refer to the supporting information of the cited literature.

Step 1: Enantioselective Conjugate Addition

  • Objective: To prepare the chiral ketone intermediate 7 .

  • Procedure: To a solution of the TADDOL-derived phosphine-phosphite ligand L1 and CuI·0.75DMS in a mixture of toluene (B28343) and methyltetrahydrofuran at -78 °C is added an allyl silane (B1218182) Grignard reagent. Cyclohexenone is then added, and the reaction mixture is stirred for 4.5 hours. The reaction is quenched, and the product is purified by chromatography to afford ketone 7 .[1][2]

  • Scale: 20 g of cyclohexenone.[1]

  • Yield: 80%[1][2]

Step 2: α-Acetoxylation

  • Objective: To introduce an acetoxy group at the α-position of ketone 7 to furnish 8 .

  • Procedure: Ketone 7 is deprotonated with lithium tetramethylpiperidide (LiTMP) in a mixture of THF and DMPU at -78 °C. The resulting enolate is then treated with Davis oxaziridine, followed by the addition of acetic anhydride. The reaction is worked up and the product purified to give α-acetoxy ketone 8 .[2]

  • Scale: 30 g of ketone 7 .[2]

  • Yield: 64%[2]

Step 3: Pinacol Rearrangement / Olefin Isomerization

  • Objective: To construct the key bicyclo[2.2.2]octane core 3 via a pinacol-type rearrangement.

  • Procedure: A solution of the α-hydroxyketone precursor (obtained from 8 ) is treated with aqueous p-toluenesulfonic acid and heated to 85 °C. The reaction induces a pinacol rearrangement and subsequent olefin isomerization to yield the key intermediate 3 .[1][2]

  • Scale: 7 g.[1][2]

  • Yield: 45%[1][2]

Step 4: Aldol Addition

  • Objective: To install the hydroxymethyl group at the C-10 position of intermediate 3 .

  • Procedure: The ketone 3 is treated with sodium bis(trimethylsilyl)amide and LaCl₃·2LiCl in THF/DMPU at -45 °C, followed by the addition of paraformaldehyde. This reaction forges the final quaternary center and provides the aldol product.[3]

  • Yield: 56%[3]

Step 5 & 6: Reduction and Acylation

  • Objective: Stereoselective reduction of a ketone and subsequent protection of the resulting alcohol.

  • Procedure: The ketone is reduced using LiBH₄ and Zn(OTf)₂ in a mixture of CH₂Cl₂ and THF. The resulting alcohol is then acylated using 2,4-dinitrobenzoyl chloride, DMAP, and triethylamine (B128534) in CH₂Cl₂/THF.[3]

  • Yield: 62% over 2 steps for the reduction and 86% for the acylation.[3]

Step 7: Ketalization, Cyanation, and Saponification

  • Objective: Formation of a strained THF ring and installation of the C-7 carbon.

  • Procedure: The intermediate is treated with trimethyl orthoformate and methanesulfonic acid in methanol. The resulting ketal is then exposed to ZnI₂ and TMSCN, followed by saponification with LiOH to deliver the complete carbon skeleton of Maoecrystal V.[2][3]

  • Yield: 82% over 2 steps.[3]

Steps 8-11: Endgame Cascade

  • Objective: To complete the synthesis of (-)-Maoecrystal V through a series of final transformations.

  • Procedure: The advanced intermediate is subjected to a cascade sequence that includes oxidation with DMDO, formation of an iodohydrin using MgI₂ and InI₃, subsequent oxidation with Dess-Martin periodinane, and a final elimination reaction using Oxone to furnish (-)-Maoecrystal V.[2][3][4]

  • Yield: 76% over the iodohydrin formation and oxidation steps.[3]

IV. Visualizations

Diagram 1: Overall Synthetic Pathway of (-)-Maoecrystal V

MaoecrystalV_Synthesis Start Cyclohexenone + Allyl Silane Intermediate1 Ketone 7 Start->Intermediate1 Step 1: Enantioselective Conjugate Addition (80%) Intermediate2 α-Acetoxy Ketone 8 Intermediate1->Intermediate2 Step 2: α-Acetoxylation (64%) Intermediate3 Bicyclic Ketone 3 Intermediate2->Intermediate3 Step 3: Pinacol Rearrangement (45%) Intermediate4 Aldol Product Intermediate3->Intermediate4 Step 4: Aldol Addition (56%) Intermediate5 Reduced Acylated Product Intermediate4->Intermediate5 Steps 5-6: Reduction & Acylation (62% & 86%) Intermediate6 Complete Carbon Skeleton Intermediate5->Intermediate6 Step 7: Ketalization, Cyanation, Saponification (82%) MaoecrystalV (-)-Maoecrystal V Intermediate6->MaoecrystalV Steps 8-11: Endgame Cascade (76% for key steps)

Caption: The 11-step synthetic route to (-)-Maoecrystal V.

Diagram 2: Experimental Workflow for Key Transformations

Experimental_Workflow cluster_start Fragment Coupling and Core Formation cluster_elaboration Functional Group Interconversion cluster_endgame Final Cascade to Maoecrystal V A Step 1 Enantioselective Conjugate Addition B Step 2 α-Acetoxylation A->B C Step 3 Pinacol Rearrangement B->C D Step 4 Aldol Addition C->D E Steps 5-6 Reduction & Acylation D->E F Step 7 Ring Formation & Cyanation E->F G Steps 8-11 Oxidation, Iodohydrin Formation, Elimination F->G

Caption: Workflow of the key stages in the synthesis of Maoecrystal V.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Maoecrystal A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Maoecrystal A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction

Question: We are experiencing poor diastereoselectivity in the key intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core. What are the critical factors influencing this step?

Answer: The intramolecular Diels-Alder reaction is a cornerstone of many synthetic routes to this compound, but its success is highly dependent on the substrate and reaction conditions. Several research groups have encountered challenges with achieving the desired stereoisomer.

Troubleshooting Steps:

  • Dienophile Geometry: The geometry of the dienophile can significantly influence the reaction's course. Zakarian's group found that the nature of the dienophile was critical, and an alternative geometry led to the formation of an unexpected isomer, maoecrystal ZG.[1][2] Careful design and synthesis of the IMDA precursor are paramount.

  • Tethering Group: The choice of the tether connecting the diene and dienophile can impact the transition state and, consequently, the stereochemical outcome. The Zakarian group explored both silicon and boron tethers in their efforts to optimize the synthesis.[3]

  • Thermal Conditions: The thermal conditions for the IMDA reaction should be carefully optimized. In the synthesis by Zakarian's group, the ortho-quinone ketal precursor underwent the desired IMDA reaction under thermal conditions in excellent yield.[3]

  • Timing of Ring Formation: The stage at which the tetrahydrofuran (B95107) ring is assembled relative to the IMDA reaction is a critical strategic decision. Assembling the tetrahydrofuran ring with the correct stereochemistry before the IMDA reaction can prevent stereochemical problems that have plagued other syntheses.[3]

Issue 2: Difficulty in Establishing the Contiguous Quaternary Stereocenters

Question: Our synthesis is struggling with the construction of the four contiguous quaternary stereocenters at the core of this compound. What strategies have been successful?

Answer: The creation of the highly congested core containing four contiguous quaternary stereocenters is a significant hurdle in the synthesis of this compound.[3] This steric congestion makes bond formation challenging.

Troubleshooting Steps:

  • Key Cycloaddition Reactions: The intramolecular Diels-Alder reaction is a powerful tool for generating the [2.2.2]-bicyclooctane core and establishing some of the quaternary centers in a single step.[3][4] Similarly, an intermolecular Diels-Alder reaction has also been successfully employed.[5][6]

  • Pinacol-Type Rearrangement: Baran's group developed a novel strategy that mimics the proposed biosynthesis, utilizing a pinacol-type shift to efficiently establish the C-9 bridgehead quaternary center of the [2.2.2] bicycle.[7]

  • Enolate Chemistry: The installation of the final quaternary center via enolate chemistry can be exceptionally challenging due to steric hindrance. Baran's synthesis involved an enolate-based hydroxymethylation that required extensive screening of solvents and reagents to achieve the desired regioselectivity.[3][7] The use of a lanthanide Lewis acid (LaCl₃·2LiCl) was found to be crucial for controlling the regio- and stereochemical course of an aldol (B89426) reaction with an extended enolate.[7][8]

Issue 3: Low Enantioselectivity in the Initial Asymmetric Step

Question: We are observing low enantiomeric excess (ee) in the early stages of our enantioselective synthesis. How can we improve this?

Answer: Establishing the initial stereocenter with high enantiopurity is crucial for the overall success of the synthesis. Several approaches have been developed to address this challenge.

Troubleshooting Steps:

  • Chiral Auxiliary-Directed C-H Functionalization: The Zakarian group successfully employed a chiral auxiliary-directed asymmetric C-H functionalization to construct a key benzofuran (B130515) intermediate.[1][2] Although initial attempts with chiral rhodium ligands resulted in inferior enantioselectivity, the use of a chiral auxiliary followed by its cleavage generated the desired product in 84% ee.[3]

  • Catalyst Screening for C-H Insertion: In their enantioselective C-H functionalization studies, extensive screening of rhodium catalysts and solvents was necessary. While catalysts like Rh₂(S-PTAD)₄ and Rh₂(R-PTAD)₄ were unreactive, Rh₂(S-DOSP)₄ and Rh₂(R-DOSP)₄ provided the highest yields and diastereoselectivities.[2] The choice of solvent was also critical, with CH₂Cl₂ being optimal.[2]

  • Enantioselective Conjugate Addition: Baran's 11-step synthesis initiated with a highly enantioselective conjugate addition to provide access to a key chiral building block.[7]

Quantitative Data Summary

Synthesis Step/ChallengeResearch GroupMethodResult/YieldEnantiomeric Excess (ee)Citation
Enantioselective C-H FunctionalizationZakarianChiral Auxiliary62 in 84% yield84%[3]
Rh-catalyzed C-H FunctionalizationZakarianRh₂(S-DOSP)₄ in CH₂Cl₂53% yield, 10:1 dr60%[2]
Intramolecular Diels-AlderZakarianThermal conditionsExcellent yield-[3]
Pinacol (B44631) RearrangementBaranaq. TsOH, 85 °C45% isolated yield-[7]
Enolate HydroxymethylationBaranTMS₂NNa, LaCl₃·2LiCl56% yield-[9]
Reductive Epoxide CouplingReisman (Maoecrystal Z)Ti(III)-mediated74% yield-[10][11]
Reductive Cascade CyclizationReisman (Maoecrystal Z)Sm(II)-mediated45% yieldHigh[10][11]

Key Experimental Protocols

1. Zakarian's Chiral Auxiliary-Directed C-H Functionalization:

  • Objective: To establish the initial stereocenter with high enantioselectivity.

  • Procedure:

    • Installation of a chiral auxiliary (74) onto the precursor ester (60).

    • Execution of a C-H functionalization reaction to generate intermediate 77.

    • Cleavage of the chiral auxiliary with concomitant isomerization of the ester to yield the desired product (62).

  • Key Reagents: Chiral auxiliary, rhodium catalyst (optimization showed chiral ligands on rhodium were less effective than the auxiliary).[3]

2. Baran's Pinacol Rearrangement:

  • Objective: To construct the [2.2.2] bicyclic core via a biomimetic rearrangement.

  • Procedure:

    • Convergent coupling of two fragments (5 and 6).

    • Addition of aqueous TsOH to the reaction mixture.

    • Heating the mixture to 85 °C to induce the pinacol rearrangement and olefin isomerization, yielding the key intermediate (3).

  • Key Reagents: Isopropylmagnesium chloride, aqueous p-toluenesulfonic acid.[7][9]

3. Baran's Enolate Hydroxymethylation:

  • Objective: To install the final quaternary center on the sterically hindered core.

  • Procedure:

    • Generation of the extended enolate of the ketone (3) using TMS₂NNa in the presence of LaCl₃·2LiCl.

    • Reaction of the enolate with paraformaldehyde ((CH₂O)n) to introduce the hydroxymethyl group.

  • Key Reagents: Sodium bis(trimethylsilyl)amide (TMS₂NNa), Lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl), paraformaldehyde.[7][9]

Visualizations

experimental_workflow cluster_zakarian Zakarian's Enantioselective Strategy cluster_baran Baran's Biomimetic Strategy start_zak Achiral Ester Precursor auxiliary Installation of Chiral Auxiliary start_zak->auxiliary ch_func Asymmetric C-H Functionalization auxiliary->ch_func cleavage Auxiliary Cleavage ch_func->cleavage High ee tetrahydrofuran Tetrahydrofuran Ring Formation cleavage->tetrahydrofuran imda Intramolecular Diels-Alder tetrahydrofuran->imda Controlled Stereochemistry end_zak This compound Core imda->end_zak start_baran Chiral Fragments coupling Convergent Coupling start_baran->coupling pinacol Pinacol Rearrangement coupling->pinacol Forms C9 Quaternary Center bicycle [2.2.2] Bicycle Formation pinacol->bicycle enolate Enolate Hydroxymethylation bicycle->enolate Forms Final Quaternary Center end_baran This compound Core enolate->end_baran

Caption: Key strategies for the stereoselective synthesis of this compound.

troubleshooting_logic cluster_imda IMDA Issues cluster_enolate Enolate Reaction Issues cluster_asymmetric Low Enantioselectivity start Poor Stereoselectivity Observed dienophile Check Dienophile Geometry start->dienophile base Screen Strong, Hindered Bases start->base catalyst Screen Chiral Catalysts & Ligands start->catalyst tether Evaluate Tethering Group dienophile->tether conditions Optimize Thermal Conditions tether->conditions lewis_acid Add Lewis Acid (e.g., LaCl₃·2LiCl) base->lewis_acid temp Optimize Reaction Temperature lewis_acid->temp auxiliary Employ a Chiral Auxiliary catalyst->auxiliary solvent Optimize Solvent System auxiliary->solvent

References

Technical Support Center: Optimizing the Intramolecular Diels-Alder Reaction for Maoecrystal V Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the pivotal intramolecular Diels-Alder (IMDA) reaction in the total synthesis of Maoecrystal V.

The construction of the complex core structure of Maoecrystal V, a potent cytotoxic diterpenoid, has been a significant challenge in synthetic organic chemistry. A key strategic approach employed by several leading research groups involves an intramolecular Diels-Alder reaction to forge the characteristic bicyclo[2.2.2]octane core. This guide consolidates findings from various successful syntheses to assist in overcoming common hurdles and optimizing this critical transformation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the IMDA reaction for Maoecrystal V synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Diels-Alder Adduct

  • Potential Cause: Unfavorable reaction conditions (temperature, solvent, concentration). The intricate and sterically hindered nature of the precursors for Maoecrystal V's core often requires carefully optimized conditions to favor the desired cycloaddition.

  • Solutions:

    • Temperature Optimization: While thermal conditions are commonly employed, the optimal temperature can be highly substrate-dependent. Excessively high temperatures can lead to decomposition or the formation of side products. A systematic screening of temperatures, starting from milder conditions (e.g., refluxing toluene (B28343), ~110°C) and gradually increasing, is recommended. In some cases, microwave irradiation can provide controlled, rapid heating and may improve yields.

    • Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the transition state of the IMDA reaction. While non-polar solvents like toluene are frequently used, exploring a range of solvents with varying dielectric constants (e.g., xylene, mesitylene (B46885) for higher temperatures, or more polar solvents like DMF if solubility is an issue) may be beneficial.

    • Concentration: Intramolecular reactions are generally favored at high dilution to minimize intermolecular side reactions, such as dimerization of the reactive diene intermediate. Experimenting with different substrate concentrations is crucial.

  • Potential Cause: Competing side reactions, such as the formation of isomeric byproducts. In the synthesis reported by Yang and coworkers, the desired cycloadduct was accompanied by two other isomers, significantly impacting the isolated yield.[1]

  • Solutions:

    • Precursor Design: The structure of the IMDA precursor is paramount. The Danishefsky group's successful approach utilized a masked ortho-quinone ketal, which upon heating, underwent a clean and high-yielding IMDA reaction.[1] This suggests that stabilizing the diene precursor and controlling its conformation can significantly suppress side reactions.

    • Lewis Acid Catalysis: While thermal conditions have proven effective, Lewis acids can promote the Diels-Alder reaction at lower temperatures and enhance stereoselectivity. A screening of common Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃) at catalytic or stoichiometric amounts could be beneficial, particularly if thermal conditions lead to decomposition.

Issue 2: Poor Diastereoselectivity

  • Potential Cause: The facial selectivity of the intramolecular cycloaddition can be challenging to control in complex systems, leading to the formation of multiple diastereomers.

  • Solutions:

    • Substituent Effects: The steric and electronic nature of substituents on the diene and dienophile can influence the preferred transition state geometry. The Zakarian group's synthesis showcased that modifications to the dienophile can have a profound impact on the course of the IMDA reaction.

    • Tether Design: The length and rigidity of the tether connecting the diene and dienophile play a crucial role in controlling the approach of the reacting partners. A well-designed tether can pre-organize the molecule for the desired cycloaddition pathway.

    • Chiral Auxiliaries: For enantioselective syntheses, the use of chiral auxiliaries on the dienophile or diene can effectively control the facial selectivity of the IMDA reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the intramolecular Diels-Alder reaction in Maoecrystal V synthesis?

A1: The most commonly reported conditions involve heating the IMDA precursor in a high-boiling, non-polar solvent. For example, the Yang synthesis involved heating in toluene, while the Danishefsky synthesis also employed thermal conditions for the cyclization of an ortho-quinone ketal.[1] Specific temperatures and reaction times can vary depending on the exact substrate.

Q2: How can I minimize the formation of isomeric byproducts in the IMDA reaction?

A2: The formation of isomers often arises from different possible cycloaddition pathways (e.g., endo vs. exo transition states) or lack of facial selectivity. Key strategies to minimize these byproducts include:

  • Careful design of the IMDA precursor: As demonstrated by Danishefsky's group, using a masked diene that is unmasked in situ can lead to a cleaner reaction.[1]

  • Optimizing reaction temperature: The ratio of kinetic to thermodynamic products can often be influenced by temperature.

  • Employing Lewis acids: Lewis acid catalysis can enhance the selectivity of the reaction by coordinating to the dienophile and favoring a specific transition state.

Q3: Is it possible to perform the intramolecular Diels-Alder reaction for Maoecrystal V catalytically?

A3: While the reported successful syntheses have primarily relied on thermal conditions, the use of Lewis acid catalysis is a viable strategy to explore for improving yield and selectivity. A screening of various Lewis acids could potentially identify a catalytic system that promotes the reaction under milder conditions.

Data Presentation

The following table summarizes the reported yields for the key intramolecular Diels-Alder step in different total syntheses of Maoecrystal V. This data can help researchers compare the efficiency of various approaches.

Research GroupIMDA PrecursorReaction ConditionsYield of Desired ProductReference
Yang Product of Wessely oxidative acetoxylationToluene, heat36%[1]
Danishefsky Ortho-quinone ketalThermal conditionsExcellent yield[1]
Zakarian Substituted dihydrobenzofuran derivativeThermal conditionsNearly quantitative

Note: "Excellent yield" and "Nearly quantitative" are as reported in the literature; specific numerical values were not always provided in the primary abstracts.

Experimental Protocols

Detailed experimental protocols are critical for reproducibility. Below are generalized procedures for the key intramolecular Diels-Alder reactions based on the published literature. For precise amounts and specific characterization data, it is essential to consult the supporting information of the cited publications.

Protocol 1: Yang's Thermal Intramolecular Diels-Alder Reaction

  • Precursor Synthesis: The IMDA precursor is generated via a Wessely oxidative acetoxylation of the corresponding phenolic compound.

  • Cycloaddition: The crude product from the previous step is dissolved in anhydrous toluene.

  • The solution is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica (B1680970) gel to separate the desired Diels-Alder adduct from its isomers.[1]

Protocol 2: Danishefsky's Thermal Intramolecular Diels-Alder of an Ortho-quinone Ketal

  • Precursor Synthesis: The ortho-quinone ketal precursor is synthesized according to the procedures outlined in the Danishefsky group's publications.

  • Cycloaddition: The ortho-quinone ketal is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene).

  • The solution is heated to the appropriate temperature to induce the IMDA reaction. The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

  • Purification: The crude product is purified by flash column chromatography to afford the pure bicyclo[2.2.2]octane core.[1]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting the intramolecular Diels-Alder reaction in the context of Maoecrystal V synthesis.

G cluster_0 Troubleshooting Workflow for Low IMDA Yield A Low Yield of Desired Adduct B Investigate Reaction Conditions A->B C Analyze for Side Products A->C D Optimize Temperature B->D E Screen Solvents B->E F Vary Concentration B->F G Isomeric Byproducts Identified C->G J Improved Yield D->J E->J F->J H Precursor Redesign (e.g., Masked Diene) G->H I Explore Lewis Acid Catalysis G->I H->J I->J

Caption: A logical workflow for troubleshooting low yields in the IMDA reaction.

G cluster_1 Key Synthetic Strategies for Maoecrystal V IMDA P Maoecrystal V Core (bicyclo[2.2.2]octane) S1 Yang's Approach D1 Wessely Oxidation Precursor S1->D1 S2 Danishefsky's Approach D2 Ortho-quinone Ketal Precursor S2->D2 S3 Zakarian's Approach D3 Substituted Dihydrobenzofuran Precursor S3->D3 R1 Thermal IMDA (Toluene, heat) D1->R1 R2 Thermal IMDA D2->R2 R3 Thermal IMDA D3->R3 R1->P R2->P R3->P

Caption: Comparison of precursor strategies for the key IMDA reaction.

References

overcoming regioselectivity issues in Maoecrystal A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Maoecrystal V. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this complex natural product, with a particular focus on overcoming regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity challenges in the total synthesis of Maoecrystal V?

A1: The synthesis of Maoecrystal V is marked by several key steps where regioselectivity is a significant hurdle. The most frequently encountered challenges include:

  • Diels-Alder Cycloadditions: Both intramolecular (IMDA) and intermolecular Diels-Alder reactions are commonly used to construct the bicyclo[2.2.2]octane core. Achieving the desired regioselectivity with unsymmetrical dienes and dienophiles often requires careful selection of substrates, catalysts, and reaction conditions.

  • Enolate Functionalization: In syntheses that build the core through other means, such as the Baran synthesis, the regioselective functionalization of polycyclic ketones presents a major obstacle. For instance, the hydroxymethylation of a key intermediate involves a diketone with multiple potential enolization and reaction sites.[1]

  • Late-Stage Oxidations: The final steps of the synthesis often involve oxidations to install key functional groups. These reactions can be plagued by a lack of regioselectivity, leading to the formation of undesired byproducts. A notable example is the oxidation of an advanced intermediate, which can lead to a competing lactonization pathway.[2][3]

  • Directed Epoxidations: When multiple double bonds are present in an intermediate, achieving selective epoxidation at the desired position is critical. This often necessitates the use of directing groups to control the regiochemical outcome of the oxidation.[2][4]

Q2: The name "Maoecrystal A" was used in my query, but all the literature refers to "Maoecrystal V". Are they the same compound?

A2: Yes, the natural product of interest is correctly identified in the scientific literature as Maoecrystal V. It is a complex diterpenoid isolated from Isodon eriocalyx. While there may be other related compounds, the synthetic challenges and strategies discussed here all pertain to Maoecrystal V.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Baran Enolate Hydroxymethylation

Problem: You are attempting the enolate-based installation of a hydroxymethyl group on the diketone intermediate (as in the Baran synthesis) and are observing a mixture of products or reaction at the wrong position.[1] This step is challenging due to six possible monohydroxymethylated products.[1] The primary difficulties are achieving enolization at the more hindered C-5/10 position over the more accessible C-8/14 position and then ensuring regioselective attack at C-10.[1]

Troubleshooting Workflow:

start Start: Poor regioselectivity in hydroxymethylation check_base 1. Verify Base and Additives start->check_base check_conditions 2. Confirm Reaction Conditions check_base->check_conditions Base and additives are correct undesired_product Mixture of Regioisomers check_base->undesired_product Incorrect base or additives check_reagents 3. Check Reagent Quality check_conditions->check_reagents Conditions are optimal check_conditions->undesired_product Suboptimal temperature or time successful_product Desired C-10 Hydroxymethylated Product check_reagents->successful_product Reagents are high quality check_reagents->undesired_product Degraded reagents

Troubleshooting Steps for Enolate Hydroxymethylation

Recommended Solution: After extensive screening, the Baran group identified a specific set of conditions to achieve the desired regioselectivity.[2]

ParameterRecommended ConditionRationale
Base Sodium bis(trimethylsilyl)amide (NaHMDS/TMS₂NNa)A strong, non-nucleophilic base is required to deprotonate the sterically hindered position.
Lewis Acid Lanthanum trichloride (B1173362) bis(lithium chloride) complex (LaCl₃·2LiCl)This Lewis acid is crucial for controlling the regio- and stereochemical course of the aldol (B89426) reaction with the extended enolate.[5]
Electrophile Paraformaldehyde ((CH₂O)n)A reliable source of formaldehyde (B43269) for the hydroxymethylation.
Solvent/Additive Tetrahydrofuran (THF) with N,N'-Dimethylpropyleneurea (DMPU)DMPU is a polar aprotic additive that can enhance the reactivity of the enolate.
Temperature -45 °CLow temperature is critical to control the selectivity of the reaction.

Experimental Protocol: Regioselective Hydroxymethylation (Baran Synthesis)

To a solution of the diketone intermediate in a mixture of THF and DMPU at -45 °C is added a pre-mixed solution of sodium bis(trimethylsilyl)amide and LaCl₃·2LiCl. After stirring for a specified time to allow for enolate formation, paraformaldehyde is added. The reaction is stirred for several hours at -45 °C before quenching. The desired C-10 hydroxymethylated product is obtained in approximately 56% yield.[5]

Issue 2: Undesired Lactone Formation in Late-Stage Oxidation (Thomson Synthesis)

Problem: In the final oxidation step to form the C-15 ketone of Maoecrystal V from the corresponding enone, you are observing the formation of an undesired lactone as the major product.[2][3]

Logical Relationship of the Competing Reactions:

start Enone Precursor oxidant CrO₃, AcOH start->oxidant desired_product Maoecrystal V (Ketone) oxidant->desired_product Desired Pathway (Minor) undesired_product Unwanted Lactone oxidant->undesired_product Favored Pathway (Major)

Caption: Competing pathways in the late-stage oxidation.

Analysis and Recommendations: The formation of the lactone is attributed to electronic factors that favor this cyclization pathway over the desired oxidation to the ketone.[2]

Quantitative Data on Regioselectivity:

Oxidizing AgentSolventDesired Product (Maoecrystal V)Undesired Product (Lactone)
CrO₃Acetic AcidMinor ProductMajor Product[2]

Troubleshooting and Alternative Strategies:

  • Modification of the Substrate: The propensity for lactone formation is inherent to the substrate under these conditions. Consider a synthetic route that introduces the C-15 ketone at an earlier stage or uses a precursor that is less susceptible to this side reaction.

  • Alternative Oxidants: While chromium trioxide leads to the undesired lactone, a systematic screening of other oxidizing agents under various conditions (temperature, solvent, additives) may identify a system that favors ketone formation. However, the original research suggests this is a challenging transformation.

Experimental Protocol: Late-Stage Oxidation (Thomson Synthesis)

The enone precursor is treated with chromium trioxide in acetic acid. The reaction mixture is stirred at room temperature until the starting material is consumed. After workup and purification, Maoecrystal V is isolated as the minor product, with the corresponding lactone being the major product.[2][3]

Issue 3: Lack of Regioselectivity in the Yang Intramolecular Diels-Alder (IMDA) Reaction

Problem: The key IMDA reaction to form the bicyclo[2.2.2]octane core is producing a mixture of regioisomers, with the desired product formed in low yield.

Analysis: The Wessely oxidative acetoxylation of the phenolic precursor generates a mixture of isomeric dienophiles. Upon heating, these undergo the IMDA reaction to yield multiple products.[2]

Quantitative Data on the Yang IMDA Reaction:

Reaction StepConditionsProduct(s) and Yield
1. Wessely OxidationPb(OAc)₄Mixture of isomeric dienophiles
2. IMDAToluene (B28343), heatDesired bicycle (21) in 36% yield, along with two other isomeric products (22 and 23).[2]

Workflow for Optimizing the IMDA Reaction:

start Start: Low yield of desired IMDA product dienophile_formation 1. Analyze Dienophile Formation start->dienophile_formation imda_conditions 2. Optimize IMDA Conditions dienophile_formation->imda_conditions Isomeric dienophiles formed tether_modification 3. Consider Dienophile Tether Modification imda_conditions->tether_modification Thermal conditions give mixture current_outcome Mixture of Isomers imda_conditions->current_outcome Standard conditions desired_outcome Improved Yield of Desired Regioisomer tether_modification->desired_outcome New tether improves selectivity

Caption: Workflow for improving IMDA regioselectivity.

Recommendations:

  • Lewis Acid Catalysis: Investigate the use of Lewis acids during the IMDA reaction. Lewis acids can alter the electronic properties of the dienophile and may favor the formation of one regioisomer over others.

  • Tether Modification: As demonstrated in other total syntheses, modifying the tether that connects the diene and dienophile can significantly influence the regiochemical outcome of the IMDA reaction. Zakarian's synthesis, for example, successfully employed a silicon tether to control selectivity.[2]

  • Alternative Cycloaddition Strategies: If the IMDA continues to provide poor selectivity, consider an intermolecular Diels-Alder approach, which may offer different and potentially more controllable regioselectivity. Thomson's synthesis successfully utilized an intermolecular Diels-Alder reaction.[2][3]

Experimental Protocol: Yang IMDA Reaction

The phenolic precursor is subjected to Wessely oxidative acetoxylation using lead(IV) acetate (B1210297) to generate an isomeric mixture of dienophiles. This mixture is then heated in toluene to induce the intramolecular Diels-Alder cycloaddition, yielding the desired product in 36% along with other isomers.[2]

References

Technical Support Center: Troubleshooting the Pinacol Rearrangement in Maoecrystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the pinacol (B44631) rearrangement step in the synthesis of Maoecrystal A and related complex molecules.

Troubleshooting Guide

Q1: I am observing a low yield of the desired rearranged product. What are the potential causes and how can I improve it?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of the acid catalyst may not be optimal.

  • Side Reactions: Undesired side reactions, such as elimination to form dienes or allylic alcohols, may be consuming the starting material.[1]

  • Steric Hindrance: Significant steric hindrance around the ketone can prevent the addition of the organometallic species, a precursor step to the pinacol rearrangement.[2]

  • Poor Carbocation Stability: The carbocation intermediate may not be stable enough under the reaction conditions, leading to alternative reaction pathways.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

  • Optimization of Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. In the synthesis of (-)-Maoecrystal V, the pinacol rearrangement was achieved by heating with aqueous TsOH at 85 °C.[2]

  • Choice of Acid Catalyst: While protic acids like TsOH have been used, Lewis acids (e.g., BF₃·OEt₂, TMSOTf, ZnI₂) can also be effective and may offer better selectivity and milder reaction conditions.[1][2] An extensive evaluation of over 50 Lewis acids was conducted for a related step in the Maoecrystal V synthesis, highlighting the importance of catalyst screening.[2]

  • Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Experiment with different solvents to find the optimal one for your specific substrate.

Q2: I am observing the formation of a significant amount of an undesired regioisomer. How can I improve the selectivity of the rearrangement?

Possible Causes:

  • Migratory Aptitude: The group that migrates during the rearrangement is typically the one that can better stabilize the positive charge of the resulting carbocation.[3] In complex molecules, subtle electronic and steric factors can influence which group migrates.

  • Carbocation Stability: The initial carbocation formed by the loss of a hydroxyl group may not be the most stable one, leading to a mixture of products. In the synthesis of (-)-Maoecrystal V, an undesired isomer was formed in 22% yield during the pinacol shift.[2]

  • Reaction Conditions: The choice of acid catalyst and temperature can influence the regioselectivity of the rearrangement.

Solutions:

  • Catalyst Screening: Different Lewis acids can exhibit different selectivities. A thorough screening of various Lewis and Brønsted acids is recommended.

  • Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

  • Protecting Groups: Strategically placed protecting groups can influence the stability of the intermediate carbocations and direct the rearrangement towards the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the pinacol rearrangement?

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde.[1][3][4][5] The mechanism involves:

  • Protonation of one of the hydroxyl groups by the acid catalyst.[1][4]

  • Loss of a water molecule to form a carbocation.[1][4]

  • A 1,2-shift of an adjacent group (alkyl, aryl, or hydride) to the carbocation center.[1][4]

  • Deprotonation of the resulting oxonium ion to yield the final ketone or aldehyde product.

Q2: How do I choose the right acid catalyst for my pinacol rearrangement?

The choice of acid catalyst is crucial and substrate-dependent.

  • Brønsted Acids: Strong protic acids like H₂SO₄ and TsOH are commonly used.[1] Aqueous TsOH was used in the synthesis of (-)-Maoecrystal V.[2]

  • Lewis Acids: Lewis acids such as BF₃·OEt₂, TMSOTf, ZnI₂, and EtAlCl₂ can also promote the rearrangement, often under milder conditions and with potentially higher selectivity.[1][2] In the synthesis of (-)-Maoecrystal V, EtAlCl₂ was found to be uniquely successful for a related cyclization reaction after screening over 50 Lewis acids.[2]

Q3: Can steric hindrance affect the pinacol rearrangement step?

Yes, steric hindrance can significantly impact the reaction. In the synthesis of (-)-Maoecrystal V, initial attempts to add organometallic species to a sterically hindered ketone failed.[2] This highlights the importance of considering steric factors in the design of the synthetic route leading up to the pinacol rearrangement.

Q4: Are there any common side reactions to be aware of?

Yes, common side reactions include:

  • Elimination: Formation of dienes and allylic alcohols through β-elimination.[1]

  • Fragmentation Reactions: Under harsh conditions, the carbon skeleton may undergo fragmentation.

Data Presentation

Table 1: Hypothetical Optimization of the Pinacol Rearrangement Step

EntryAcid CatalystConcentration (mol%)Temperature (°C)Time (h)Yield of Desired Product (%)Yield of Undesired Isomer (%)
1TsOH208544522
2TsOH206085515
3BF₃·OEt₂1002566210
4ZnI₂50405705
5Sc(OTf)₃10251275<2

Note: This table presents hypothetical data for illustrative purposes based on common optimization strategies for pinacol rearrangements.

Experimental Protocols

Key Experiment: Pinacol Rearrangement in the Synthesis of (-)-Maoecrystal V

The following is a generalized protocol based on the description in the total synthesis of (-)-Maoecrystal V.[2]

  • Preparation of the Diol Precursor: To a solution of the starting ketone in an appropriate solvent (e.g., toluene), add the organometallic reagent (e.g., a Grignard reagent) at a suitable temperature (e.g., 0 °C to room temperature).

  • Monitoring the Addition: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • In-situ Rearrangement: To the reaction mixture containing the intermediate diol, add an aqueous solution of the acid catalyst (e.g., TsOH).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and maintain it for the required duration.

  • Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature, quench with a suitable aqueous solution (e.g., saturated NaHCO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired rearranged product.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Proposed Solutions Problem Low Yield or Undesired Isomer Formation IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction SideReactions Side Reactions Occurring? Problem->SideReactions SuboptimalConditions Suboptimal Conditions? Problem->SuboptimalConditions WrongCatalyst Incorrect Catalyst Choice? Problem->WrongCatalyst MonitorReaction Monitor Reaction Progress (TLC, LC-MS) IncompleteReaction->MonitorReaction OptimizeConditions Optimize Temperature, Time, Concentration SideReactions->OptimizeConditions SuboptimalConditions->OptimizeConditions ScreenCatalysts Screen Brønsted and Lewis Acids WrongCatalyst->ScreenCatalysts ChangeSolvent Investigate Different Solvents OptimizeConditions->ChangeSolvent

Caption: A workflow diagram for troubleshooting the pinacol rearrangement.

Pinacol_Mechanism Start Vicinal Diol Intermediate Protonation Protonation of Hydroxyl Group (+ H⁺) Start->Protonation Carbocation1 Formation of Carbocation A (- H₂O) Protonation->Carbocation1 Carbocation2 Formation of Carbocation B (- H₂O) Protonation->Carbocation2 (less favored) Migration1 1,2-Alkyl Shift Carbocation1->Migration1 Migration2 1,2-Alkyl Shift (Alternative) Carbocation2->Migration2 Deprotonation1 Deprotonation (- H⁺) Migration1->Deprotonation1 Deprotonation2 Deprotonation (- H⁺) Migration2->Deprotonation2 Product1 Desired Rearranged Product Product2 Undesired Isomer Deprotonation1->Product1 Deprotonation2->Product2

Caption: Proposed mechanism for the pinacol rearrangement leading to desired and undesired products.

References

Technical Support Center: Purification of Maoecrystal A and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Maoecrystal A and its intermediates.

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of this compound and its synthetic intermediates.

Problem Potential Cause Recommended Solution
Poor separation of diastereomers during column chromatography Insufficient resolution of the silica (B1680970) gel.Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent polarities. Consider using a high-performance liquid chromatography (HPLC) system for more challenging separations. In some reported syntheses, careful chromatographic purification was crucial to prevent the erosion of enantiomeric purity[1].
Co-elution of product with byproducts Similar polarity of the desired compound and impurities.Employ alternative chromatography techniques such as preparative TLC or switch to a different stationary phase (e.g., alumina, reversed-phase silica). One synthesis reported the formation of a dimerized quinone adduct that co-eluted with the desired Diels-Alder adduct; fortunately, heating the mixture induced a retro-Diels-Alder reaction to regenerate the desired monomer[2].
Low yield after purification Decomposition of the compound on silica gel.Some complex molecules can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) in the solvent system or using a different stationary phase like alumina.
Adsorption of the compound onto the stationary phase.Add a small amount of a more polar solvent (e.g., methanol) to the elution solvent to help desorb the compound from the column.
Difficulty removing certain reagents or byproducts High water solubility of byproducts.Perform a liquid-liquid extraction with brine to remove water-soluble impurities before chromatography.
Formation of stable emulsions during extraction.Add a small amount of a high-ionic-strength solution (like brine) or a different organic solvent to break the emulsion.
Product appears to be degrading during purification Sensitivity to air or light.Conduct purification steps under an inert atmosphere (e.g., argon or nitrogen) and protect light-sensitive compounds by wrapping the chromatography column and collection tubes in aluminum foil.
Instability in the chosen solvent.Ensure the solvent is free of peroxides and other reactive impurities. Consider using freshly distilled solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques used for purifying this compound intermediates?

A1: The most frequently cited methods in the total synthesis of this compound (often referred to as Maoecrystal V) are flash column chromatography and high-performance liquid chromatography (HPLC)[3][4][5]. For particularly difficult separations, preparative thin-layer chromatography (TLC) has also been employed[3].

Q2: How can I separate the different diastereomers produced in the intramolecular Diels-Alder (IMDA) reaction?

A2: In one reported synthesis, the IMDA reaction yielded a separable mixture of three products[6]. Separation was achieved through careful column chromatography. If baseline separation is not achieved, it is advisable to try different solvent systems or consider using HPLC for improved resolution.

Q3: Are there any specific challenges with reagent removal after certain reaction steps?

A3: Yes, for instance, after reductions using reagents like (n-Bu4)NBH4 or LiAlH4, a careful aqueous workup is necessary to quench the reaction and remove inorganic salts before proceeding to chromatographic purification[6]. Similarly, after couplings using reagents like EDCI and DMAP, an acidic workup can help to remove basic residues before chromatography.

Q4: I am struggling with the hydroxymethylation step of a key intermediate. What purification challenges should I be aware of?

A4: The enolate-based hydroxymethylation can be a challenging step due to competing reactions and the formation of multiple products. One research group conducted approximately 1000 experiments to identify suitable conditions for this step in their synthesis of Maoecrystal V. The purification of the desired product from this complex reaction mixture required careful chromatography to achieve selectivity[2][7].

Q5: My final product, this compound, seems to be unstable. What are the best practices for its final purification and storage?

A5: While the literature does not extensively detail the instability of the final compound, its complex and strained polycyclic structure suggests potential sensitivity. It is advisable to use high-purity solvents for the final purification steps and to remove all traces of acid or base. For storage, keeping the purified compound as a solid under an inert atmosphere at low temperatures (e.g., -20 °C) is recommended to prevent degradation.

Experimental Protocols

General Protocol for Flash Column Chromatography:

  • Slurry Preparation: A slurry of silica gel in the initial, least polar solvent system is prepared.

  • Column Packing: The slurry is poured into a glass column and allowed to pack under gravity or with gentle pressure.

  • Sample Loading: The crude product, dissolved in a minimal amount of the chromatography solvent or a less polar solvent, is carefully loaded onto the top of the silica gel bed.

  • Elution: The solvent system is run through the column, gradually increasing polarity if a gradient elution is used.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the purified product.

  • Solvent Removal: The solvent from the combined, pure fractions is removed under reduced pressure to yield the purified compound[3].

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a total synthesis of (±)-Maoecrystal V, illustrating the efficiency of the purification methods employed after each reaction.

Step Reaction Yield (%) Purification Method Reference
1Wessely oxidative acetoxylation & IMDA reaction28 (for desired product 2a)Column Chromatography[6]
2Reduction of ketone65Column Chromatography[6]
3Diastereoselective synthesis of cis-diol88Not specified, likely direct use or simple workup[6]
4Coupling with 2-(diethoxyphosphoryl)-acetic acid85Not specified, likely extractive workup[6]
5Diazo ester formation69 (over two steps)Column Chromatography[6]
6Rh2(OAc)4-catalyzed O-H bond insertion60Column Chromatography[6]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reaction Crude Reaction Mixture Quenching Reaction Quenching Reaction->Quenching Stop Reaction Extraction Liquid-Liquid Extraction Quenching->Extraction Remove Water-Soluble Impurities Chromatography Column Chromatography Extraction->Chromatography Separate Components TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Identify Pure Fractions Solvent_Removal Solvent Removal TLC_Analysis->Solvent_Removal Combine Pure Fractions Pure_Product Purified Product Solvent_Removal->Pure_Product Isolate Final Product

Caption: A generalized workflow for the purification of a synthetic intermediate.

troubleshooting_logic Start Poor Separation in Column Chromatography Check_TLC Review TLC Data Start->Check_TLC Solvent_Optimization Optimize Solvent System Check_TLC->Solvent_Optimization Streaks or Poor Spot Separation Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Check_TLC->Change_Stationary_Phase Compound Stuck at Baseline Use_HPLC Employ HPLC Check_TLC->Use_HPLC Very Close Spots Successful_Separation Successful Separation Solvent_Optimization->Successful_Separation Change_Stationary_Phase->Successful_Separation Use_HPLC->Successful_Separation

Caption: Troubleshooting logic for poor chromatographic separation.

References

side reactions and byproduct formation in Maoecrystal V synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Maoecrystal V. The information is compiled from seminal publications in the field and is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and side reactions encountered in the total synthesis of Maoecrystal V?

A1: The total synthesis of Maoecrystal V is a complex undertaking with several key challenges. The most frequently reported issues revolve around the construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder (IMDA) reaction, which is prone to forming undesired stereoisomers. Other significant hurdles include achieving stereocontrol in nucleophilic additions to hindered centers and unexpected outcomes in rearrangement and elimination reactions.

Q2: How critical is the choice of strategy for the construction of the bicyclo[2.2.2]octane core?

A2: The strategy for forming the bicyclo[2.2.2]octane core is paramount. While most successful syntheses employ an IMDA reaction, this step is often low-yielding and produces byproducts.[1] For instance, the Yang synthesis reported the desired product in only 36% yield, along with two isomeric byproducts.[1] The Baran group ultimately circumvented the challenges of the IMDA reaction by utilizing a biomimetic pinacol (B44631) rearrangement.[1]

Q3: Are there known solutions to improve the stereoselectivity of the intramolecular Diels-Alder reaction?

A3: Yes, the Danishefsky group demonstrated that the choice of dienophile is critical for controlling facial selectivity in the IMDA reaction. They found that incorporating a phenylsulfone group on the dienophile successfully guided the reaction to the desired stereoisomer.[1]

Q4: Can the intramolecular Diels-Alder reaction lead to completely unexpected products?

A4: Absolutely. The Zakarian group's work provides a striking example. Their initial choice of a specific dienophile in the IMDA reaction led to the formation of a novel structural isomer they named Maoecrystal ZG, instead of the Maoecrystal V skeleton.[2][3] This underscores the sensitivity of this reaction to substrate structure.

Troubleshooting Guides

Issue 1: Low Yield and Isomeric Byproduct Formation in the Intramolecular Diels-Alder (IMDA) Reaction (Yang Synthesis)

Problem: The Wessely oxidative acetoxylation followed by thermal IMDA reaction results in a low yield (36%) of the desired product (21), with the formation of two major isomeric byproducts (22 and 23).[1]

Analysis: The formation of multiple isomers suggests that the transition states leading to these products are of similar energy, and the facial selectivity of the cycloaddition is poor. The planar nature of the intermediate diene and dienophile allows for multiple approach trajectories.

Solutions:

  • Modification of the Dienophile: As demonstrated by Danishefsky, introducing a bulky or electronically directing group on the dienophile can enhance facial selectivity. A phenylsulfone group proved effective in their synthesis.[1]

  • Lewis Acid Catalysis: While not explicitly reported as a solution in the reviewed literature for this specific step, exploring various Lewis acids could alter the conformation of the IMDA precursor and favor one transition state over others.

  • Solvent and Temperature Optimization: A thorough screening of solvents and reaction temperatures may influence the product distribution. Non-coordinating solvents might favor less polar transition states.

ProductYield (%)
Desired Product (21)36
Isomeric Byproduct (22)24
Isomeric Byproduct (23)12

Experimental Protocol (Adapted from Yang Synthesis):

The phenol (B47542) precursor (20) is subjected to Wessely oxidative acetoxylation. The resulting mixture of isomeric intermediates is then heated in toluene (B28343) to induce the intramolecular Diels-Alder reaction, yielding a mixture of products 21, 22, and 23.[1]

IMDA_Byproducts cluster_start Wessely Oxidative Acetoxylation cluster_imda Intramolecular Diels-Alder cluster_products Products Phenol_Precursor Phenol Precursor (20) IMDA_Intermediate Mixture of Isomeric Intermediates Phenol_Precursor->IMDA_Intermediate Pb(OAc)4 Desired_Product Desired Product (21) 36% IMDA_Intermediate->Desired_Product Δ, Toluene Isomer_1 Isomeric Byproduct (22) 24% IMDA_Intermediate->Isomer_1 Δ, Toluene Isomer_2 Isomeric Byproduct (23) 12% IMDA_Intermediate->Isomer_2 Δ, Toluene

Issue 2: Formation of an Unexpected Skeletal Isomer in the IMDA Reaction (Zakarian Synthesis)

Problem: The choice of dienophile in the IMDA reaction leads to the exclusive formation of Maoecrystal ZG, a structural isomer of Maoecrystal V.[2][3]

Analysis: This outcome demonstrates a "divergent course" of the IMDA reaction, where the dienophile's structure dictates the entire cyclization pathway, resulting in a different ring system. This is a profound example of substrate control.

Troubleshooting:

  • Dienophile Modification: To obtain the desired Maoecrystal V skeleton, the dienophile must be modified. The Zakarian group successfully completed the synthesis of (-)-Maoecrystal V by changing the dienophile in their intermediate.[3] Researchers should carefully consider the electronic and steric properties of the dienophile, as it can fundamentally alter the reaction's outcome.

Zakarian_IMDA IMDA_Precursor_ZG IMDA Precursor (Dienophile A) Maoecrystal_ZG Maoecrystal ZG (Isomeric Skeleton) IMDA_Precursor_ZG->Maoecrystal_ZG IMDA IMDA_Precursor_MV IMDA Precursor (Modified Dienophile B) Maoecrystal_V (-)-Maoecrystal V (Desired Skeleton) IMDA_Precursor_MV->Maoecrystal_V IMDA

Issue 3: Poor Stereoselectivity in Cyanide Addition (Baran Synthesis)

Problem: The addition of a cyanide nucleophile to a hindered ketone intermediate consistently yields the undesired diastereomer.[4]

Analysis: The facial selectivity of the nucleophilic attack is governed by the steric environment around the carbonyl group. The inherent topography of the intermediate favors the approach of the nucleophile from the face leading to the undesired product.

Troubleshooting:

  • Chelation Control: Employing Lewis acids that can chelate to the substrate in a way that blocks the undesired face of attack or directs the nucleophile to the desired face can be a viable strategy.

  • Substrate Modification: As the Baran group eventually realized, altering the substrate's conformation can change the preferred trajectory of the incoming nucleophile. They hypothesized that forming the THF ring before the cyanide addition could lead to the desired stereochemistry.[4]

  • Alternative Nucleophiles: While various cyanide sources and other small nucleophiles were unsuccessful in the initial attempts, exploring bulkier nucleophiles in combination with different Lewis acids could potentially alter the stereochemical outcome.

Cyanide Source/AdditiveOutcome
Various CN sources, Lewis and Brønsted acidsExclusively undesired diastereomer
I₂ mediated reactionDesired facial attack but on the wrong ketone

Experimental Protocol (Adapted from Baran Synthesis):

The addition of various cyanide sources (e.g., TMSCN) with different Lewis or Brønsted acids to the hindered C-8 ketone was attempted. These conditions consistently resulted in the formation of the undesired diastereomer.[4]

Cyanide_Addition Start Hindered Ketone Intermediate Undesired Undesired Diastereomer Start->Undesired CN- addition Desired Desired Diastereomer (Not Observed) Start->Desired

Issue 4: Failure of a Standard Elimination Reaction (Baran Synthesis)

Problem: The final step of the synthesis, an elimination of an iodoketone to form the α,β-unsaturated ketone of Maoecrystal V, fails under various standard E2 elimination conditions.[4]

Analysis: The failure of the E2 elimination is attributed to the lack of an anti-periplanar hydrogen atom available for abstraction due to the rigid, sterically congested nature of the bicyclic system.[4]

Troubleshooting and Serendipitous Discovery:

  • Alternative Elimination Mechanisms: When a concerted E2 pathway is disfavored, exploring reaction conditions that promote other elimination mechanisms (e.g., E1cb or syn-elimination) could be beneficial.

  • The Oxone Solution: The Baran group discovered that Oxone cleanly effected the desired elimination. This discovery was serendipitous, as a small amount of Maoecrystal V was formed as a byproduct during an oxidation step with a contaminated bottle of Dess-Martin periodinane (DMP). The contaminant was suspected to be Oxone, which is used in the preparation of DMP.[4]

Experimental Protocol (Adapted from Baran Synthesis):

To a solution of the iodoketone intermediate in a suitable solvent, a buffered aqueous solution of Oxone is added, leading to a clean elimination to furnish Maoecrystal V.[4]

Elimination_Pathway Iodoketone Iodoketone Intermediate E2_Conditions Standard E2 Conditions (e.g., base) Iodoketone->E2_Conditions Oxone_Conditions Oxone Iodoketone->Oxone_Conditions No_Reaction No Reaction E2_Conditions->No_Reaction Maoecrystal_V Maoecrystal V Oxone_Conditions->Maoecrystal_V

References

Technical Support Center: Scaling Up Maoecrystal V Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Maoecrystal V. Our aim is to address common and critical issues encountered during the scale-up of this complex pentacyclic diterpene.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of Maoecrystal V?

A1: To date, there have been several successful total syntheses of Maoecrystal V, which can be broadly categorized into two main strategies. The majority of syntheses, including those by the Yang, Danishefsky, Zakarian, and Thomson groups, utilize a Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system.[1] A notable alternative is the biomimetic approach developed by the Baran group, which employs a key pinacol-type rearrangement from a bicyclo[3.2.1]octane scaffold to form the characteristic bicyclo[2.2.2]octane core.[1]

Q2: Which synthetic route is considered the most scalable?

A2: The 11-step enantioselective synthesis developed by the Baran group is noted for its potential scalability.[2][3] This route features several strategic and efficient transformations, and a key intermediate has been prepared on a 7-gram scale.[2][4] However, it is important to note that this route also contains a particularly challenging hydroxymethylation step that required extensive optimization.

Q3: What are the most common challenges encountered when scaling up the synthesis of Maoecrystal V?

A3: Common challenges include:

  • Stereocontrol: Achieving the correct stereochemistry at multiple contiguous quaternary centers is a significant hurdle in all synthetic routes.[1]

  • Low Yields in Key Steps: Certain reactions, such as the pinacol (B44631) rearrangement and hindered ketone functionalization, can suffer from low yields and the formation of undesired side products upon scale-up.[2][4]

  • Reagent and Catalyst Efficiency at Scale: The efficiency of catalysts, particularly in asymmetric reactions, may decrease on a larger scale, impacting enantioselectivity.[1]

  • Purification: The separation of diastereomers and other closely related impurities can be challenging and may require multiple chromatographic steps, which can be cumbersome and costly at a large scale.

Q4: Has the reported biological activity of Maoecrystal V been consistently replicated?

A4: No. While initial reports indicated potent cytotoxicity against HeLa cells, subsequent studies by the Baran group, using synthetically derived Maoecrystal V, did not detect significant anticancer activity against a panel of 32 different cancer cell lines.[1]

Troubleshooting Guides

Problem Area 1: Diels-Alder Cycloaddition

Q: My intramolecular Diels-Alder (IMDA) reaction is giving low yields or the wrong diastereomer upon scale-up. What can I do?

A: Low yields and poor stereoselectivity in IMDA reactions for complex intermediates are common issues when transitioning to a larger scale. Here are some troubleshooting steps:

  • Thermal Conditions: Carefully re-optimize the reaction temperature and time. In complex systems, the desired transition state may be kinetically favored at a specific temperature. Prolonged heating can lead to decomposition or isomerization to a thermodynamically more stable, but undesired, product.

  • Lewis Acid Catalysis: If not already in use, consider screening a panel of Lewis acids. Lewis acids can alter the energy of the frontier molecular orbitals, potentially increasing both the reaction rate and the endo/exo selectivity. However, be mindful that Lewis acids can also promote side reactions, so a thorough optimization of the catalyst, stoichiometry, and solvent is necessary.

  • Solvent Effects: The choice of solvent can significantly influence the outcome of a Diels-Alder reaction. A solvent screen is recommended. Non-polar solvents often favor the desired cycloaddition, but solubility can be an issue on a larger scale.

  • Flow Chemistry: For highly exothermic or thermally sensitive Diels-Alder reactions, transitioning to a continuous flow reactor can offer better control over reaction parameters, leading to improved yields and selectivity.[5][6] The use of packed-bed reactors with heterogeneous catalysts, such as zeolites, can also enhance efficiency and simplify purification.[5][6]

Problem Area 2: Pinacol-Type Rearrangement (Baran Route)

Q: The pinacol rearrangement in our scale-up of the Baran synthesis is producing a significant amount of an undesired isomer. How can we improve the selectivity?

A: The pinacol rearrangement is a critical step in the Baran synthesis and is prone to the formation of byproducts. The original publication notes the formation of an undesired isomer in 22% yield on a 7-gram scale.[2][4]

  • Control of Reaction Conditions: The addition of aqueous p-toluenesulfonic acid (TsOH) and the reaction temperature are critical. Ensure slow, controlled addition of the acid and maintain a stable reaction temperature. Hot spots in the reactor can lead to undesired side reactions.

  • Migratory Aptitude: The stereochemistry of the diol precursor is crucial for directing the migration of the desired alkyl group.[7][8] Ensure the purity and correct stereochemistry of the starting diol.

  • Work-up Procedure: Quenching the reaction at the optimal time is essential to prevent further isomerization or degradation of the desired product. A carefully controlled work-up protocol should be established and followed consistently.

Problem Area 3: Hydroxymethylation of the Hindered Ketone (Baran Route)

Q: We are struggling with the enolate-based hydroxymethylation of the sterically hindered C-10 position. The reaction is either not proceeding or giving very low yields.

A: This is arguably the most challenging step in the Baran synthesis, reportedly requiring around 1000 experiments to optimize.[9]

  • Base and Additive Screening: The choice of base is critical for the regioselective formation of the desired enolate. The successful conditions involved the use of sodium bis(trimethylsilyl)amide (NaHMDS) and lanthanum trichloride-dilithium chloride (LaCl₃·2LiCl).[10] LaCl₃·2LiCl is believed to control the course of the aldol (B89426) reaction with the extended enolate.[2][4] A thorough screening of bases, solvents, and additives is essential if deviating from the published procedure.

  • Temperature Control: The reaction is performed at a low temperature (-45 °C) to control the reactivity and selectivity.[10] Maintaining a consistent low temperature throughout the reaction on a large scale is crucial.

  • Reagent Purity: The purity of all reagents, especially the base and the formaldehyde (B43269) source (paraformaldehyde), is paramount. Impurities can quench the enolate or lead to side reactions.

  • Alternative Reagents: While the published procedure is optimized, consider exploring alternative electrophilic formaldehyde equivalents if scalability of the current protocol proves to be an issue.

Quantitative Data Summary

Synthesis (Lead Researcher)Key StrategyNumber of Steps (Longest Linear Sequence)Overall YieldScale of Key IntermediateReference
Baran Biomimetic Pinacol Rearrangement11Not explicitly stated7 g[2]
Yang Intramolecular Diels-Alder~20Not explicitly statedNot explicitly stated[1]
Danishefsky Intramolecular Diels-Alder~25Not explicitly statedNot explicitly stated[1][11]
Zakarian Intramolecular Diels-Alder~20 (racemic)Not explicitly statedNot explicitly stated[1]
Thomson Intermolecular Diels-Alder~20Not explicitly statedNot explicitly stated[1]

Key Experimental Protocols

Protocol 1: Pinacol Rearrangement (Baran Route)

This protocol describes the convergent coupling of two key fragments followed by a pinacol rearrangement to form the bicyclo[2.2.2]octane core of Maoecrystal V.[2][4]

  • Grignard Formation and Addition: To a solution of the iodide fragment in toluene/THF at -78 °C, add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl).

  • Coupling: After stirring, add a solution of the ketone fragment in toluene. Allow the reaction to warm to room temperature and stir until completion.

  • Rearrangement: Cool the reaction mixture and add an aqueous solution of p-toluenesulfonic acid (TsOH). Heat the mixture to 85 °C and stir for approximately 17 hours.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired pinacol rearrangement product.

Protocol 2: Hydroxymethylation of Hindered Ketone (Baran Route)

This protocol details the challenging hydroxymethylation at the C-10 position.[2][10]

  • Enolate Formation: To a solution of the ketone intermediate and LaCl₃·2LiCl in THF/DMPU at -45 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.

  • Aldol Addition: After stirring to allow for enolate formation, add paraformaldehyde as the electrophile.

  • Quenching and Work-up: Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and perform an aqueous work-up.

  • Purification: The desired product is isolated from the reaction mixture, which may also contain the C1-epimer, via column chromatography.

Visualizations

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_core_formation Core Formation (Baran Route) cluster_endgame Endgame start Starting Materials fragA Fragment A (Iodide) start->fragA fragB Fragment B (Ketone) start->fragB coupling Grignard Coupling fragA->coupling fragB->coupling pinacol Pinacol Rearrangement coupling->pinacol hydroxymethylation Hydroxymethylation pinacol->hydroxymethylation core Bicyclo[2.2.2]octane Core hydroxymethylation->core elaboration Further Functionalization core->elaboration maoecrystal_v Maoecrystal V elaboration->maoecrystal_v

Caption: High-level workflow of the Baran synthesis of Maoecrystal V.

troubleshooting_logic cluster_diels_alder Diels-Alder Issues cluster_pinacol Pinacol Rearrangement Issues cluster_hydroxymethylation Hydroxymethylation Issues problem Low Yield / Poor Selectivity in Key Step da_temp Re-optimize Temperature problem->da_temp Diels-Alder? p_conditions Control Acid Addition and Temperature problem->p_conditions Pinacol? hm_reagents Optimize Base/Additive (e.g., LaCl3·2LiCl) problem->hm_reagents Hydroxymethylation? da_lewis Screen Lewis Acids da_temp->da_lewis da_solvent Solvent Screen da_lewis->da_solvent da_flow Consider Flow Chemistry da_solvent->da_flow p_diol Verify Diol Purity and Stereochemistry p_conditions->p_diol hm_temp Strict Temperature Control (-45 °C) hm_reagents->hm_temp hm_purity Ensure Reagent Purity hm_temp->hm_purity

Caption: Troubleshooting decision tree for key reactions in Maoecrystal V synthesis.

References

Technical Support Center: Spectroscopic Analysis of Complex Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the spectroscopic analysis of complex diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The signals in my ¹H NMR spectrum are heavily overlapped, making interpretation impossible. What are my options?

A1: Signal overlap is a significant challenge with complex diterpenoids due to their multiple stereocenters and similar proton environments.[1][2] Here are several strategies to resolve overlapping signals:

  • Change the Solvent: A simple first step is to re-run the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[3] Aromatic solvents like benzene-d₆ can induce significant changes in chemical shifts (solvent-induced shifts), which may resolve key overlapping multiplets.[3]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion, spreading the signals out and reducing overlap.

  • Utilize 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving complexity.[1][4][5]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, helping to trace out molecular fragments even when signals are overlapped.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), spreading the proton signals along the wider carbon chemical shift range.[5] This is extremely effective at resolving overlapped proton signals.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just immediate neighbors, which is useful for identifying entire fragments like a side chain.[5]

Q2: My NMR spectrum has very broad peaks. What are the common causes and solutions?

A2: Peak broadening can arise from several experimental and sample-related factors:

  • Poor Shimming: The magnetic field needs to be homogenous. Always perform a thorough shimming procedure before acquisition.

  • Sample Concentration/Viscosity: A highly concentrated or viscous sample can lead to slower molecular tumbling and broader lines. Diluting the sample may help.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause significant line broadening. If suspected, purify the sample again or treat it with a chelating agent.

  • Chemical Exchange: If the diterpenoid exists in multiple conformations that are interconverting on the NMR timescale, it can lead to broad peaks.[2] Running the experiment at a different temperature (Variable Temperature NMR) can often sharpen signals by either slowing the exchange (low temperature) or averaging it out (high temperature).[2]

  • Quadrupolar Broadening: While less common for diterpenoids unless they contain specific nuclei, interaction with quadrupolar nuclei (like ¹⁴N) can broaden adjacent proton signals.[2]

Q3: I am struggling to assign the quaternary carbons in my diterpenoid. Which experiment is best?

A3: The definitive experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) .[6][7]

  • How it Works: The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four).[6][7] Since quaternary carbons have no attached protons, they will not show a peak in an HSQC spectrum. However, protons on neighboring carbons will show a correlation cross-peak to the quaternary carbon in the HMBC spectrum, allowing for its unambiguous assignment.[6]

  • Optimization: The HMBC experiment is optimized for a range of long-range J-coupling values (typically 5-10 Hz).[6][7] If you suspect a specific correlation is missing, you can run a second HMBC optimized for a different coupling constant.[6][7]

Q4: How can I confirm the stereochemistry and through-space relationships in my molecule?

A4: To determine stereochemistry and spatial proximity of atoms, Nuclear Overhauser Effect (NOE) experiments are essential. The two main types are NOESY and ROESY .[8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows cross-peaks between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[10] This is crucial for determining relative stereochemistry at chiral centers.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like many diterpenoids (MW ~700-1500 Da), the standard NOE effect can be close to zero, making NOESY experiments ineffective.[8][9] ROESY is the preferred experiment in this molecular weight range because the ROE is always positive and observable.[8][9][11]

Section 2: Mass Spectrometry (MS)

Q5: I don't see the molecular ion peak [M]⁺ in my mass spectrum. What should I do?

A5: The absence of a molecular ion peak is common for complex molecules, especially with hard ionization techniques like Electron Ionization (EI).

  • Use Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "softer" and less likely to cause fragmentation in the source.[12] They typically produce protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺, which clearly indicate the molecular weight.

  • Check for Adducts: Actively look for common adducts in your spectrum. Besides sodium, you may see potassium [M+K]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts, depending on the solvent system and sample purity.

  • In-Source Fragmentation: Even with soft ionization, some diterpenoids may be unstable and fragment in the ion source. This can be influenced by instrument parameters like cone voltage.[12] Try reducing the cone/fragmentor voltage to minimize this effect.

Q6: The fragmentation pattern of my diterpenoid is not providing enough structural information. How can I get more detail?

A6: To gain deeper insight into the structure, use tandem mass spectrometry (MS/MS or MSⁿ) .[13]

  • How it Works: In an MS/MS experiment, you select a specific ion of interest (like the [M+H]⁺ ion), isolate it, induce fragmentation through collision with a gas (Collision-Induced Dissociation or CID), and then analyze the resulting fragment ions.[14]

  • Benefits: This technique provides controlled fragmentation pathways that are highly specific to the molecule's structure.[14] By analyzing the neutral losses and resulting product ions, you can piece together the connectivity of the diterpenoid skeleton.[13][15] The fragmentation patterns are often governed by the location of double bonds and functional groups.[13][16] Different stereoisomers can sometimes be differentiated by their unique fragmentation patterns in MS/MS experiments.[17]

Quantitative Data Summary

Table 1: Common Adducts and Neutral Losses in Diterpenoid Mass Spectrometry

Observation TypeMass Shift / LossCommon IdentityNotes
Adduct Ions (Positive Mode) +1[M+H]⁺Protonated molecule, common in ESI/APCI.
+18[M+NH₄]⁺Ammonium adduct, common with ammonium salts in mobile phase.
+23[M+Na]⁺Sodium adduct, very common due to trace sodium.
+39[M+K]⁺Potassium adduct, common impurity.
Neutral Losses -18H₂OLoss of a hydroxyl group.
-28COLoss of a carbonyl group, often from a carboxylic acid or ester.
-44CO₂Loss from a carboxylic acid group.[18]
-46HCOOHLoss of formic acid.
-60C₂H₄O₂Loss of acetic acid from an acetate (B1210297) ester.
-162C₆H₁₀O₅Loss of a hexose (B10828440) sugar moiety (e.g., glucose) from a glycoside.[18]

Experimental Protocols

Protocol 1: HMBC for Quaternary Carbon Assignment
  • Sample Preparation: Prepare a moderately concentrated sample (1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectra: Acquire and process standard ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges.

  • HMBC Parameter Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgpqf on Bruker systems).

    • Set the ¹H spectral width (sw) and transmitter offset (o1p) based on the ¹H spectrum.

    • Set the ¹³C spectral width (sw1) and transmitter offset (o2p) to cover the full range of expected carbon signals (e.g., 0-220 ppm).[6]

    • Crucial Parameter: Set the long-range coupling constant (¹JCH). A typical starting value is 8 Hz.[6] This is optimized for 2-3 bond correlations. The delay for long-range coupling (d6 or cnst13) is calculated from this value.

    • Set the number of scans (ns) and increments in the indirect dimension (td in F1) based on sample concentration and desired resolution. A minimum of 2 scans per increment is typical.[6]

  • Acquisition: Start the experiment. HMBC experiments can take from 30 minutes to several hours depending on the sample.

  • Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

    • Phase the spectrum carefully.

    • Analyze the cross-peaks. A peak at (δH, δC) indicates a 2-4 bond coupling between the proton at δH and the carbon at δC. Trace these correlations from known protons to identify the chemical shifts of quaternary carbons.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion with a syringe pump or through an LC system. Use a mobile phase that promotes good ionization (e.g., methanol/water with 0.1% formic acid for positive ESI).

  • Full Scan MS: Acquire a full scan (MS1) spectrum to identify the precursor ion of interest (e.g., the [M+H]⁺ or [M+Na]⁺ ion).

  • MS/MS Method Setup:

    • Switch the instrument to MS/MS mode (often called "Product Ion Scan").

    • Enter the m/z value of your selected precursor ion.

    • Set an isolation window (e.g., 1-2 Da) to ensure only your ion of interest is selected.

    • Crucial Parameter: Set the Collision Energy (CE). This is the energy used to fragment the ion. Start with a moderate value (e.g., 20-30 eV) and perform multiple experiments with varying energies to observe different fragmentation pathways.[14]

  • Acquisition: Acquire the product ion spectrum. The instrument will isolate the precursor, fragment it, and scan the resulting product ions.

  • Analysis:

    • Interpret the resulting spectrum by calculating the mass differences (neutral losses) between the precursor ion and the major fragment ions.

    • Use these neutral losses (refer to Table 1) and known chemical principles to propose fragmentation pathways and deduce structural motifs.[14]

Visualizations

dot digraph "Diterpenoid_Structure_Elucidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=7.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: General workflow for spectroscopic elucidation of a novel diterpenoid.

dot digraph "Troubleshooting_NMR_Signal_Overlap" { graph [rankdir="TB", splines=ortho, nodesep=0.4, maxwidth=7.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} end_dot

Caption: Logical workflow for troubleshooting overlapped ¹H NMR signals.

References

Technical Support Center: Optimizing the Final Steps of Maoecrystal V Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Maoecrystal V (also referred to as Maoecrystal A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the efficiency of the final, challenging steps of this complex natural product synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the late-stage transformations in the synthesis of Maoecrystal V.

Issue 1: Low yield and undesired side products in the pinacol (B44631) rearrangement (Baran synthesis).

Question: We are following the Baran synthesis of Maoecrystal V and experiencing low yields in the key pinacol rearrangement step, with a significant amount of an undesired isomer being formed. How can we optimize this reaction?

Answer: The pinacol rearrangement in the Baran synthesis is indeed a critical and challenging step. The reported protocol yields the desired [2.2.2]-bicyclooctene intermediate in 45% yield, with a notable undesired isomer forming in 22% yield.[1] While extensive optimization has been performed by the originators, careful control of reaction conditions is paramount.

Troubleshooting Suggestions:

  • Purity of Starting Materials: Ensure the precursor diol is of the highest purity. Impurities can lead to alternative reaction pathways and decomposition.

  • Reaction Temperature and Time: The reaction is sensitive to temperature. The reported conditions involve heating to 85 °C. Lower temperatures may not drive the reaction to completion, while higher temperatures could promote decomposition or the formation of other side products. Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

  • Acid Catalyst: The choice and concentration of the acid catalyst (p-toluenesulfonic acid) are critical. Ensure the aqueous TsOH solution is accurately prepared. Variations in acidity can significantly impact the product distribution.

Parameter Recommendation Potential Issue if Deviated
Starting Material Purity >98%Increased side product formation
Reaction Temperature 85 °CIncomplete reaction or decomposition
Acid Catalyst Aqueous p-toluenesulfonic acidAltered product ratio, side reactions

Logical Flowchart for Troubleshooting Pinacol Rearrangement

G start Low yield in Pinacol Rearrangement purity Check purity of diol precursor start->purity temp_time Verify reaction temperature and time purity->temp_time acid Confirm acid catalyst concentration temp_time->acid analysis Analyze product mixture by NMR/LC-MS acid->analysis desired_low Desired product yield < 40%? analysis->desired_low isomer_high Undesired isomer yield > 25%? desired_low->isomer_high yes end_purify Purify major product and characterize desired_low->end_purify no optimize_temp Optimize temperature (e.g., 80-90 °C) isomer_high->optimize_temp yes isomer_high->end_purify no optimize_acid Screen acid catalyst concentration optimize_temp->optimize_acid

Caption: Troubleshooting workflow for the pinacol rearrangement step.

Issue 2: Poor diastereoselectivity in the C16-methylation step.

Question: We are struggling to achieve good diastereoselectivity in the methylation at the C16 position. What conditions are optimal for this transformation?

Answer: Achieving high diastereoselectivity at the sterically hindered C16 position is a known challenge. The Zakarian group reported successful conditions that provide a 7:1 diastereomeric ratio. The choice of base and reaction conditions are critical for maximizing the desired diastereomer.

Key Experimental Parameters for High Diastereoselectivity:

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be an effective base for this transformation. Using other bases like LDA may result in lower yields and selectivity.

  • Enolate Formation Time and Temperature: Precise control over the enolate formation is crucial. The reaction is typically run at low temperatures (e.g., -78 °C) to ensure kinetic control.

  • Methylating Agent: Methyl iodide is a standard and effective methylating agent for this reaction.

Base Reported Diastereomeric Ratio (desired:undesired) Reference
LiHMDS7:1Zakarian et al.
LDALower yield and selectivityZakarian et al.
Experimental Protocol: Diastereoselective C16-Methylation (Zakarian Synthesis)
  • Preparation: A solution of the ketone precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • Enolate Formation: A solution of LiHMDS (typically 1.1 to 1.5 equivalents) in THF is added dropwise to the ketone solution. The mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to ensure complete enolate formation.

  • Methylation: Methyl iodide (excess, e.g., 5-10 equivalents) is added to the reaction mixture.

  • Quenching: The reaction is allowed to proceed at low temperature until completion (monitored by TLC or LC-MS) and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The diastereomers are then separated by column chromatography.

Issue 3: Failure of the final elimination to form the α,β-unsaturated ketone.

Question: We are attempting the final elimination step to install the C1-C2 double bond, but standard E2 elimination conditions are failing. What is the recommended procedure?

Answer: This is a well-documented issue, particularly in the Baran synthesis. Classical E2 elimination conditions fail to provide the desired product. This is attributed to the lack of an anti-periplanar hydrogen for the elimination to occur due to the rigid, sterically congested nature of the molecule. The Baran group developed a novel oxidative elimination protocol using Oxone.

Troubleshooting the Final Elimination:

  • Avoid Standard Bases: Strong bases like DBU, DBN, or alkoxides are ineffective for this transformation and may lead to decomposition.

  • Implement the Baran Oxidative Elimination: The use of Oxone in a buffered aqueous solution provides a clean and efficient alternative. It is believed that a trace amount of Oxone in a commercial bottle of Dess-Martin periodinane (DMP) led to the initial discovery of this reaction.

Experimental Protocol: Oxone-Mediated Oxidative Elimination (Baran Synthesis)
  • Precursor Formation: The secondary alcohol is oxidized to the corresponding α-iodo ketone using Dess-Martin periodinane (DMP).

  • Elimination Reaction: To a solution of the α-iodo ketone in a suitable solvent (e.g., acetonitrile) is added a buffered aqueous solution of Oxone (potassium peroxymonosulfate) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted, purified, and characterized.

Proposed Mechanism of Oxone-Mediated Elimination

G start α-Iodo Ketone hypervalent_iodine Hypervalent Iodine Intermediate start->hypervalent_iodine + Oxone oxone Oxone (KHSO5) elimination Syn-elimination hypervalent_iodine->elimination product Maoecrystal V (α,β-unsaturated ketone) elimination->product

Caption: Simplified proposed pathway for the Oxone-mediated elimination.

Summary of Key Quantitative Data

Reaction Step Method Key Reagents Yield (%) Diastereomeric Ratio Reference
Pinacol Rearrangement Baranaq. TsOH, 85 °C45 (desired), 22 (isomer)N/ABaran et al.
C16-Methylation ZakarianLiHMDS, MeIExcellent7:1Zakarian et al.
Final Elimination BaranDMP, Oxone76 (over 2 steps)N/ABaran et al.

This technical support center provides a starting point for addressing common challenges in the final stages of Maoecrystal V synthesis. For more detailed information, it is highly recommended to consult the supporting information of the primary literature.

References

Validation & Comparative

Re-evaluation of the Cytotoxic Activity of Maoecrystal V: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-evaluation of the cytotoxic activity of Maoecrystal V, a complex diterpenoid natural product. Initially heralded for its potent and selective anticancer properties, subsequent research has called these findings into question. This document presents a comparative analysis of Maoecrystal V's activity alongside established chemotherapeutic agents—Doxorubicin, Paclitaxel (B517696), and Cisplatin—supported by experimental data and detailed methodologies.

Introduction

Maoecrystal V, first isolated from Isodon eriocalyx, garnered significant attention due to a report claiming remarkable inhibitory activity against the HeLa human cervical cancer cell line, with a reported IC50 value of 0.02 μg/mL. This level of potency, coupled with its unique and complex molecular architecture, sparked considerable interest in the synthetic and medicinal chemistry communities. However, a subsequent total synthesis and biological re-evaluation by the Baran group in 2016 revealed that synthetic Maoecrystal V exhibited virtually no cytotoxicity across a panel of cancer cell lines.[1] This stark discrepancy highlights the critical importance of rigorous re-evaluation in drug discovery and development.

This guide aims to provide an objective comparison of the cytotoxic profiles of Maoecrystal V and three widely used anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. By presenting available data in a structured format, detailing the experimental protocols used for cytotoxicity assessment, and visualizing the established mechanisms of action for the comparator drugs, we offer a valuable resource for researchers in the field.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for Maoecrystal V, Doxorubicin, Paclitaxel, and Cisplatin against a selection of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, drug exposure time, and the specific cytotoxicity assay used. The data for Doxorubicin, Paclitaxel, and Cisplatin are presented as ranges to reflect this variability reported in the literature.

Cell LineCancer TypeMaoecrystal V IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)Cisplatin IC50 (µM)
HeLa Cervical Cancer> 50[1]0.03 - 2.9[2][3]2.5 - 7.51.0 - 25.0
A549 Lung Carcinoma> 50[1]> 20[2]2.5 - 104.97 - 9.92
MCF-7 Breast Cancer> 50[1]0.1 - 2.5[3]2.5 - 101.0 - 20.0
K-562 Leukemia> 50[1]0.01 - 0.15 - 201.0 - 5.0
OVCAR-3 Ovarian Cancer> 50[1]0.01 - 0.50.4 - 3.40.1 - 0.45
HT-29 Colon Cancer> 50[1]0.1 - 1.02.5 - 105.0 - 30.0
U-87 MG Glioblastoma> 50[1]0.1 - 1.05 - 202.0 - 15.0

Note: The IC50 values for Maoecrystal V are reported as greater than 50 µM based on the findings of the Baran group, which indicated a lack of cytotoxic activity.

Experimental Protocols

The determination of cytotoxic activity is commonly performed using in vitro cell viability assays. The following is a generalized protocol for the MTT assay, a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl, or a solution of 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom plates

  • Test compounds (Maoecrystal V, Doxorubicin, Paclitaxel, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the established signaling pathways for the comparator drugs and a general workflow for the evaluation of cytotoxicity.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoisomeraseII Topoisomerase II Inhibition Dox->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS CellMembrane Cell Membrane DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin's cytotoxic mechanism of action.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest ApoptoticSignal Apoptotic Signaling (e.g., Bcl-2 phosphorylation) MitoticArrest->ApoptoticSignal CaspaseActivation Caspase Activation ApoptoticSignal->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Paclitaxel's cytotoxic mechanism of action.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest ApoptosisInduction Induction of Pro-Apoptotic Proteins (e.g., Bax) p53->ApoptosisInduction Apoptosis Apoptosis CellCycleArrest->Apoptosis ApoptosisInduction->Apoptosis

Caption: Cisplatin's cytotoxic mechanism of action.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treatment with Test Compounds (Serial Dilutions) Seeding->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Data Analysis: Calculate % Viability and IC50 Absorbance->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The available evidence strongly indicates that Maoecrystal V does not possess the potent cytotoxic activity that was initially reported. The re-evaluation by the Baran group, utilizing synthetically pure material, found no significant anticancer effects across a range of cell lines.[1] This stands in stark contrast to the well-established and potent cytotoxic effects of Doxorubicin, Paclitaxel, and Cisplatin, which remain cornerstones of cancer chemotherapy.

The journey of Maoecrystal V from a promising anticancer lead to a molecule with questionable therapeutic potential underscores the complexities and potential pitfalls in natural product drug discovery. It highlights the necessity for independent verification of biological activity, especially for compounds with novel and complex structures. While the intricate architecture of Maoecrystal V continues to be a landmark achievement in total synthesis, its utility as a cytotoxic agent appears to be limited. This comparative guide serves as a resource for researchers to objectively assess the cytotoxic profile of Maoecrystal V in the context of established anticancer drugs.

References

A Comparative Analysis of the Biological Activities of Maoecrystal A and Maoecrystal Z

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of two complex diterpenoids, Maoecrystal A and Maoecrystal Z. This document provides a detailed comparison of their reported biological effects, experimental data, and the methodologies used in their evaluation.

This compound (also known as Maoecrystal V) and Maoecrystal Z are structurally intricate diterpenoids isolated from Isodon eriocalyx. Their complex architectures have attracted significant attention from the synthetic chemistry community, and initial reports of their biological activities suggested potential as anticancer agents. This guide provides a comparative overview of their cytotoxic effects, highlighting key differences and controversies in the published literature.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activities of this compound and Maoecrystal Z have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. A significant discrepancy exists in the reported activity of this compound, which is a critical consideration for researchers in this field.

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Reference
This compound (V) HeLaCervical Cancer0.02[1]
HeLaCervical Cancer2.9[2]
K562LeukemiaInactive[2]
A549Lung CarcinomaInactive[2]
BGC-823AdenocarcinomaInactive[2]
Various Multiple Cancer Types Virtually no cytotoxicity [3][4]
Maoecrystal Z K562Leukemia2.9[2]
MCF7Breast Cancer1.6[2]
A2780Ovarian Cancer1.5[2]

Note on this compound (V) Activity: Initial studies reported remarkable and selective cytotoxicity of this compound against HeLa cells.[1][2] However, a subsequent and thorough re-evaluation of the biological activity of chemically synthesized this compound by the Baran group revealed it to have virtually no cytotoxic activity across a broad panel of cancer cell lines, including HeLa.[3][4] This discrepancy highlights the importance of verifying biological data with synthetically pure compounds.

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of diterpenoids using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa, K562, MCF7, A2780) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
  • Harvest exponentially growing cells and determine cell viability using a hemocytometer and trypan blue exclusion.
  • Seed the cells into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound or Maoecrystal Z) in dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.
  • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
  • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • Subtract the absorbance of the blank wells from the absorbance of all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software package.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published research detailing the specific signaling pathways through which this compound or Maoecrystal Z exert their cytotoxic effects. The initial reports on this compound's potent activity did not elucidate its mechanism of action. Given the subsequent findings of its inactivity, mechanistic studies were likely not pursued. For Maoecrystal Z, while its cytotoxicity has been consistently reported, the underlying molecular mechanisms remain to be investigated.

Future research could explore whether these compounds induce apoptosis, and if so, which signaling cascades are involved (e.g., intrinsic or extrinsic apoptotic pathways). Investigating their effects on key cancer-related signaling pathways, such as the PI3K/Akt, MAPK/ERK, or STAT3 pathways, would be crucial to understanding their biological activity.

Visualizations

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Maoecrystals treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

General workflow for in vitro cytotoxicity testing.

hypothetical_signaling_pathway Hypothetical Apoptotic Signaling Pathway for Cytotoxic Diterpenoids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion maoecrystal Maoecrystal Z death_receptor Death Receptors (e.g., Fas, TNFR1) maoecrystal->death_receptor Extrinsic Pathway? bax Bax maoecrystal->bax Intrinsic Pathway? pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bid Bid caspase8->bid pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 tbid tBid bid->tbid tbid->bax caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cytochrome_c Cytochrome c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3

A hypothetical model of apoptosis induction.

Conclusion

Maoecrystal Z exhibits consistent, moderate cytotoxic activity against several cancer cell lines. In contrast, the biological activity of this compound (V) is a subject of significant debate in the scientific literature. While initial reports suggested potent and selective activity, a rigorous re-evaluation following its total synthesis found it to be inactive. This underscores the critical importance of using highly pure, chemically synthesized compounds for biological screening to avoid misleading results. Further research is warranted to elucidate the mechanism of action of Maoecrystal Z and to definitively resolve the conflicting reports on the bioactivity of this compound.

References

A Structural and Functional Comparison of Maoecrystal A and Other Bioactive ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Maoecrystal A (also known as Maoecrystal V) with other notable ent-kaurane diterpenoids, including Oridonin (B1677485), Eriocalyxin B, and Enmein. This objective analysis is supported by experimental data to highlight the unique characteristics of each compound and their potential therapeutic implications.

Structural Comparison: A Tale of Complexity

The ent-kaurane diterpenoids are a class of natural products characterized by a tetracyclic ring system. However, subtle and significant structural variations within this family give rise to a wide spectrum of biological activities.

This compound (Maoecrystal V) stands out due to its highly complex and rearranged pentacyclic framework.[1] It possesses a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[1] This intricate structure, featuring multiple contiguous quaternary stereocenters, has made it a challenging target for total synthesis.[2]

In contrast, Oridonin , Eriocalyxin B , and Enmein possess the more common ent-kaurane skeleton, though with distinct oxygenation patterns that are crucial for their biological effects.

  • Oridonin features an α,β-unsaturated ketone in the A-ring and hydroxyl groups at C-1, C-6, C-7, and C-14.

  • Eriocalyxin B , another potent cytotoxic agent, is characterized by a lactone ring and a reactive α,β-unsaturated ketone.[3]

  • Enmein is a 6,7-seco-ent-kauranoid, similar to this compound in that the C6-C7 bond is cleaved, but it possesses a δ-lactone ring between C6 and C17.[4]

The following diagram illustrates the structural differences between these four compounds.

Structural_Comparison cluster_MaoecrystalA This compound (Maoecrystal V) cluster_Oridonin Oridonin cluster_EriocalyxinB Eriocalyxin B cluster_Enmein Enmein MaoecrystalA Oridonin EriocalyxinB Enmein

Caption: Chemical structures of this compound, Oridonin, Eriocalyxin B, and Enmein.

Comparative Analysis of Cytotoxicity

Initial reports on this compound described remarkable and potent cytotoxic activity against HeLa cells, with an IC50 value of 0.02 µg/mL.[1][5] However, subsequent, more extensive studies with synthetically derived this compound failed to reproduce this high level of cytotoxicity across a panel of 32 cancer cell lines, including HeLa.[6][7] These later findings suggest that the initially reported activity may have been due to impurities or a flawed assay.[6][7] This re-evaluation is a critical consideration in comparing its potential with other ent-kaurane diterpenoids.

In contrast, Oridonin and Eriocalyxin B have consistently demonstrated significant cytotoxic effects against a broad range of cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound (V) HeLaInitially 0.06 (re-evaluated as inactive)[1][6][7]
Oridonin MDA-MB-231 (Breast)5.31 ± 0.48[8]
HCC1806 (Breast)12.60 ± 0.55[8]
TE-8 (Esophageal)3.00 ± 0.46[9]
TE-2 (Esophageal)6.86 ± 0.83[9]
AGS (Gastric)~10 (at 48h)[10]
HGC27 (Gastric)~20 (at 48h)[10]
Eriocalyxin B U937 (Lymphoma)~1.5[11]
Raji (Lymphoma)~2.5[11]
Enmein K562 (Leukemia)> 100[12]
A549 (Lung)> 100[12]
BGC-823 (Gastric)> 100[12]

Mechanistic Insights: Signaling Pathways

The anticancer activity of ent-kaurane diterpenoids is often attributed to their ability to modulate various signaling pathways, leading to cell cycle arrest and apoptosis.

Oridonin has been shown to induce G2/M phase arrest and apoptosis in esophageal squamous cell carcinoma cells.[9] In gastric cancer cells, it upregulates p21 and downregulates CDK4 and CDK6, leading to cell cycle arrest.[10] It also induces apoptosis through the activation of caspase-3 and PARP cleavage.[10]

Oridonin_Pathway Oridonin Oridonin p21 p21 Oridonin->p21 CDK4_6 CDK4/6 Oridonin->CDK4_6 Caspase3 Caspase-3 Oridonin->Caspase3 CellCycle Cell Cycle Progression Apoptosis Apoptosis p21->CellCycle CDK4_6->CellCycle PARP PARP Caspase3->PARP Cleavage PARP->Apoptosis

Caption: Oridonin's effect on cell cycle and apoptosis pathways.

Eriocalyxin B is known to induce apoptosis in lymphoma cells by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating the pro-apoptotic protein Bax.[11] It also inhibits the NF-κB and AKT signaling pathways while activating the ERK pathway.[11]

EriocalyxinB_Pathway EriocalyxinB Eriocalyxin B Bcl2_BclxL Bcl-2, Bcl-xL EriocalyxinB->Bcl2_BclxL Bax Bax EriocalyxinB->Bax NFkB_AKT NF-κB & AKT Pathways EriocalyxinB->NFkB_AKT ERK ERK Pathway EriocalyxinB->ERK Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Bax->Apoptosis CellSurvival Cell Survival NFkB_AKT->CellSurvival ERK->Apoptosis

Caption: Eriocalyxin B's modulation of apoptosis-related pathways.

Due to the re-evaluation of its cytotoxicity, specific signaling pathway studies for This compound in cancer cells are limited. The initial interest was primarily driven by its complex structure and the now-disputed potent bioactivity.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Oridonin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with ent-kaurane diterpenoids A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound remains a molecule of significant interest to synthetic chemists due to its exceptionally complex and unique rearranged ent-kaurane skeleton. However, the initial excitement surrounding its potential as a potent anticancer agent has been tempered by subsequent studies that did not confirm its high cytotoxicity. In contrast, other ent-kaurane diterpenoids, such as Oridonin and Eriocalyxin B, exhibit consistent and potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, are well-documented. Enmein, while structurally related, shows significantly lower cytotoxicity.

This comparative guide highlights the importance of rigorous and reproducible biological evaluation in the field of natural product drug discovery. While structurally complex molecules like this compound are invaluable for pushing the boundaries of chemical synthesis, simpler, yet highly functionalized ent-kaurane diterpenoids like Oridonin and Eriocalyxin B currently hold more immediate promise as leads for the development of novel anticancer therapeutics. Further research into the structure-activity relationships of these compounds will be crucial for designing new and more effective anticancer agents.

References

comparative analysis of different total synthesis routes to Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

Herein is a comparative analysis of the landmark total syntheses of Maoecrystal V, a complex diterpenoid that has captivated synthetic chemists since its isolation. This guide provides a detailed comparison of the synthetic routes developed by the research groups of Yang, Danishefsky, Zakarian, Thomson, and Baran, with a focus on their strategic innovations, efficiency, and key experimental procedures. The quantitative data for each synthesis is summarized for ease of comparison, and the core strategic disconnections are visualized to illuminate the logical framework of each approach.

Comparative Analysis of Synthetic Routes

The total synthesis of Maoecrystal V has been a benchmark for the development of novel synthetic strategies and methodologies. The intricate pentacyclic structure, featuring a congested core with multiple contiguous quaternary stereocenters, has presented a formidable challenge. The following table summarizes the key quantitative metrics for the successful total syntheses, providing a clear overview of their relative efficiencies.

Lead Researcher(s) Year Published Type of Synthesis Longest Linear Sequence (Steps) Overall Yield (%) Key Strategic Reaction(s)
Zhen Yang 2010Racemic20~0.8%Wessely oxidative dearomatization / Intramolecular Diels-Alder (IMDA) cascade
Samuel J. Danishefsky 2012Racemic23~0.3%Intramolecular Diels-Alder (IMDA) reaction, Epoxide rearrangements
Armen Zakarian 2013Racemic23~1.2%Early-stage C-H functionalization, Intramolecular Diels-Alder (IMDA) reaction
Armen Zakarian 2014Enantioselective26~0.21%Chiral auxiliary-directed C-H functionalization, Intramolecular Diels-Alder (IMDA)
Regan J. Thomson 2014Enantioselective19~1.5%Intramolecular Heck reaction, Oxidative cycloetherification, Intermolecular Diels-Alder
Phil S. Baran 2016Enantioselective11~5%Biomimetic pinacol-type rearrangement

Experimental Protocols for Key Transformations

The following sections provide detailed experimental procedures for the pivotal reactions in each synthetic route. These protocols are adapted from the supporting information of the respective publications and are intended for an audience of trained chemists.

Yang Synthesis: Wessely Oxidative Dearomatization/Intramolecular Diels-Alder Cascade

This one-pot reaction sequence rapidly constructs the core polycyclic framework of Maoecrystal V.

Procedure: To a solution of the phenolic precursor (1.0 eq) in a mixture of acetic acid and toluene (B28343) at 0 °C is added lead(IV) acetate (B1210297) (1.2 eq). The reaction mixture is stirred at this temperature for 30 minutes, after which it is heated to 145 °C for 24 hours. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel chromatography to afford the tricyclic product.[1]

Danishefsky Synthesis: Intramolecular Diels-Alder Reaction

This key cycloaddition establishes the bicyclo[2.2.2]octane core of the molecule.

Procedure: A solution of the diene precursor (1.0 eq) in toluene is heated to 180 °C in a sealed tube for 48 hours. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the desired cycloadduct.[2]

Zakarian Synthesis: Enantioselective C-H Functionalization

This step introduces chirality early in the synthesis, setting the stereochemistry for the rest of the route.

Procedure: To a solution of the achiral ester precursor (1.0 eq) and a chiral rhodium catalyst (e.g., Rh₂(S-PTTL)₄, 2 mol%) in dichloromethane (B109758) at room temperature is added a diazo compound (1.5 eq) dropwise over 1 hour. The reaction mixture is stirred at room temperature for an additional 2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel chromatography to provide the enantiomerically enriched dihydrobenzofuran derivative.[3]

Thomson Synthesis: Intramolecular Heck Reaction/Oxidative Cycloetherification

This sequence forges the spirocyclic core and the tetrahydrofuran (B95107) ring.

Procedure: A mixture of the aryl triflate precursor (1.0 eq), palladium(II) acetate (10 mol%), a phosphine (B1218219) ligand (e.g., P(o-tol)₃, 20 mol%), and a base (e.g., triethylamine, 3.0 eq) in anhydrous acetonitrile (B52724) is heated to 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated. The crude product is then dissolved in a mixture of acetonitrile, water, and acetic acid, and treated with an oxidizing agent (e.g., (diacetoxy)iodobenzene, 1.5 eq) at room temperature for 1 hour. The reaction is quenched with saturated aqueous sodium thiosulfate (B1220275) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by chromatography to give the cyclized product.[4]

Baran Synthesis: Biomimetic Pinacol-Type Rearrangement

This key transformation, inspired by the proposed biosynthesis, constructs the bicyclo[2.2.2]octane system.

Procedure: To a solution of the epoxide precursor (1.0 eq) in toluene at -78 °C is added a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, 1.1 eq). The reaction mixture is stirred at this temperature for 1 hour, then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford the rearranged bicyclic ketone.[5]

Visualizing the Synthetic Strategies

The following diagrams, rendered in DOT language, illustrate the strategic bond disconnections and overall logic of each synthetic approach to Maoecrystal V.

Yang_Strategy Maoecrystal_V Maoecrystal V Tricyclic_Core Tricyclic Core Maoecrystal_V->Tricyclic_Core Late-stage functionalization Phenolic_Precursor Phenolic Precursor Tricyclic_Core->Phenolic_Precursor Wessely Ox./IMDA Cascade Starting_Materials Simple Starting Materials Phenolic_Precursor->Starting_Materials Linear Synthesis

Caption: Yang's convergent strategy featuring a key oxidative dearomatization/IMDA cascade.

Danishefsky_Strategy Maoecrystal_V Maoecrystal V Pentacyclic_Intermediate Pentacyclic Intermediate (Incorrect Stereochem) Maoecrystal_V->Pentacyclic_Intermediate Epoxide Rearrangements IMDA_Product IMDA Product Pentacyclic_Intermediate->IMDA_Product Tetrahydrofuran Formation Acyclic_Precursor Acyclic Precursor IMDA_Product->Acyclic_Precursor IMDA Starting_Materials Starting_Materials Acyclic_Precursor->Starting_Materials Linear Assembly

Caption: Danishefsky's linear approach relying on a key IMDA reaction and late-stage stereochemical corrections.

Zakarian_Strategy Maoecrystal_V Maoecrystal V IMDA_Precursor IMDA Precursor Maoecrystal_V->IMDA_Precursor IMDA & Endgame Chiral_Dihydrobenzofuran Chiral Dihydrobenzofuran IMDA_Precursor->Chiral_Dihydrobenzofuran Multi-step Elaboration Achiral_Ester Achiral Ester Chiral_Dihydrobenzofuran->Achiral_Ester Enantioselective C-H Functionalization Starting_Materials Starting_Materials Achiral_Ester->Starting_Materials Linear Synthesis

Caption: Zakarian's enantioselective synthesis featuring an early-stage C-H functionalization to set chirality.

Thomson_Strategy Maoecrystal_V Maoecrystal V Intermolecular_DA_Adduct Intermolecular Diels-Alder Adduct Maoecrystal_V->Intermolecular_DA_Adduct Late-stage Oxidations Spirocyclic_Intermediate Spirocyclic Intermediate Intermolecular_DA_Adduct->Spirocyclic_Intermediate Intermolecular Diels-Alder Linear_Precursor Linear Precursor Spirocyclic_Intermediate->Linear_Precursor Intramolecular Heck/ Oxidative Cycloetherification Starting_Materials Starting_Materials Linear_Precursor->Starting_Materials Linear Synthesis Baran_Strategy Maoecrystal_V Maoecrystal V Bicyclo_2_2_2_Intermediate Bicyclo[2.2.2]octane Intermediate Maoecrystal_V->Bicyclo_2_2_2_Intermediate Late-stage Oxidations Bicyclo_3_2_1_Precursor Bicyclo[3.2.1]octane Precursor Bicyclo_2_2_2_Intermediate->Bicyclo_3_2_1_Precursor Pinacol-type Rearrangement Simple_Ketone Simple Ketone Bicyclo_3_2_1_Precursor->Simple_Ketone Convergent Fragment Coupling Starting_Materials Starting_Materials Simple_Ketone->Starting_Materials Linear Synthesis

References

The Shifting Narrative of Maoecrystal's Anticancer Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A once-promising natural compound, Maoecrystal V, has seen its anticancer activity challenged by subsequent research, highlighting the critical role of reproducibility in drug discovery. This guide provides a comparative analysis of the evolving data on Maoecrystal V, alongside a related compound, Maoecrystal I, and the established chemotherapeutic agent, Cisplatin. We delve into the conflicting experimental findings, detail the methodologies for assessing anticancer activity, and illustrate the key signaling pathway involved.

Initially heralded as a potent and selective anticancer agent, Maoecrystal V's reputation has been subject to a significant scientific reassessment. A 2004 study published in Organic Letters reported a remarkable inhibitory activity of Maoecrystal V against the HeLa human cervical cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.02 µg/mL.[1] This finding, coupled with its complex and unique chemical structure, spurred considerable interest in the scientific community.

However, a 2016 study by Baran and coworkers, published in the Journal of the American Chemical Society, presented contradictory evidence. After successfully synthesizing Maoecrystal V, they conducted extensive testing across 32 different cancer cell lines and found it to have little to no cytotoxic activity. This later research underscores the complexities and potential pitfalls in the preclinical evaluation of natural products.

In contrast to the contentious findings for Maoecrystal V, a related compound, Maoecrystal I, has demonstrated validated anticancer properties. Research has shown that Maoecrystal I inhibits the Wnt signaling pathway, a critical pathway often dysregulated in cancer, particularly in colorectal cancers. This activity was observed in several colon cancer cell lines, including SW480, HCT116, and HT-29.

This guide aims to provide researchers, scientists, and drug development professionals with a clear and objective comparison of these compounds, emphasizing the importance of rigorous validation in anticancer drug research.

Comparative Efficacy: A Tale of Two Maoecrystals and a Standard

The following table summarizes the reported in vitro anticancer activities of Maoecrystal V, Maoecrystal I, and Cisplatin across various cancer cell lines. The data highlights the conflicting reports for Maoecrystal V and provides a benchmark for the activity of Maoecrystal I.

CompoundCell LineCancer TypeReported IC50Source
Maoecrystal V HeLaCervical Cancer0.02 µg/mLLi et al., 2004[1]
32 different cell linesVariousNo significant activityBaran et al., 2016
Maoecrystal I HEK293T (Wnt inhibition)-10.58 ± 0.82 µM
Cisplatin HeLaCervical Cancer0.99 µg/mLLi et al., 2004[1]
SW480Colorectal Cancer~70 µM (at 48h)
HCT116Colorectal Cancer~18 µg/mL
HT-29Colorectal Cancer~6.3 µM[2]

Experimental Protocols

A fundamental aspect of evaluating anticancer activity is the methodology employed. The following sections detail a standard protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

In Vitro Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SW480, HCT116, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (Maoecrystal V, Maoecrystal I, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compounds are prepared in complete culture medium. The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Maoecrystal_I Maoecrystal I Maoecrystal_I->Destruction_Complex Inhibits Wnt Pathway (Mechanism under investigation) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Wnt signaling pathway and the inhibitory action of Maoecrystal I.

Experimental_Workflow start Start cell_culture 1. Seed Cancer Cells in 96-well Plate start->cell_culture incubation_24h 2. Incubate for 24h (Cell Adhesion) cell_culture->incubation_24h compound_treatment 3. Treat with Serial Dilutions of Test Compound incubation_24h->compound_treatment incubation_48_72h 4. Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition 5. Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 6. Incubate for 4h (Formazan Formation) mtt_addition->incubation_4h solubilization 7. Solubilize Formazan Crystals incubation_4h->solubilization read_absorbance 8. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.

References

A Synthetic Duel: Maoecrystal V and Trichorabdal A in Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of natural product synthesis, the ent-kaurane diterpenoids present formidable challenges and opportunities for innovation. Among these, Maoecrystal V and Trichorabdal A stand out for their complex architectures and notable biological activities. This guide provides a comparative overview of the synthetic strategies employed to conquer these molecules, offering insights for researchers, scientists, and professionals in drug development.

A Note on Nomenclature: While the prompt requested a comparison with "Maoecrystal A," a thorough review of the synthetic literature reveals that the more extensively studied and synthetically targeted members of this family are Maoecrystal V and Maoecrystal Z. Due to the wealth of available data, this guide will focus on the comparative synthesis of Maoecrystal V and Trichorabdal A.

Strategic Divergence in Constructing Complexity

The total syntheses of Maoecrystal V and Trichorabdal A, while both targeting complex polycyclic structures, showcase distinct and elegant strategic approaches. The synthesis of Trichorabdal A has been notably advanced through unified strategies that also grant access to other ent-kauranoids like Maoecrystal Z, highlighting a convergent approach. In contrast, the unique and highly congested framework of Maoecrystal V has inspired a variety of bespoke strategies, often centered around the construction of its characteristic bicyclo[2.2.2]octanone core.

One of the pioneering total syntheses of (±)-Maoecrystal V was reported by the Danishefsky group and is characterized by its strategic use of epoxide rearrangements.[1] A key feature of their approach is the carefully orchestrated intramolecular delivery of a hydrogen atom to a sterically hindered face of the molecule via an epoxide rearrangement, a maneuver executed twice in the synthesis to set crucial stereocenters.[1]

A significant advancement in the synthesis of Trichorabdal A was presented by the Reisman group, who developed a unified strategy capable of producing not only (-)-Trichorabdal A but also (-)-Longikaurin E and (-)-Maoecrystal Z from a common spirolactone intermediate.[2] A cornerstone of their synthesis is a palladium-mediated oxidative cyclization of a silyl (B83357) ketene (B1206846) acetal (B89532) to forge the bicyclo[3.2.1]octane framework and a key all-carbon quaternary center.[2]

More recently, the Liang group also reported a total synthesis of both Trichorabdal A and Maoecrystal Z from a common bicyclo[3.2.1]octane intermediate. A key transformation in their strategy is a retro-aldol/aldol reaction cascade that chemically links the two distinct molecular architectures.[3]

Quantitative Synthetic Comparison

The efficiency and overall approach of these syntheses can be quantitatively compared through metrics such as step count and overall yield. The following table summarizes these key data points for representative syntheses of Maoecrystal V and Trichorabdal A.

Feature(±)-Maoecrystal V (Danishefsky)(-)-Trichorabdal A (Reisman)(±)-Trichorabdal A & Maoecrystal Z (Liang)
Longest Linear Sequence Information not readily available15 steps (from known epoxide)Information not readily available
Overall Yield Information not readily available~1.5%Information not readily available
Key Strategy Epoxide rearrangementsUnified strategy from common intermediateUnified strategy with retro-aldol/aldol cascade
Key Ring Formations Intramolecular Diels-Alder, Epoxide rearrangementsPd-mediated oxidative cyclizationCross-ring radical cyclization, Ueno-Stork cyclization

Experimental Protocols for Key Transformations

1. Pd-Mediated Oxidative Cyclization for Trichorabdal A Synthesis (Reisman Group)

This protocol describes the construction of the bicyclo[3.2.1]octane core of Trichorabdal A. To a solution of the silyl ketene acetal precursor in a suitable solvent such as acetonitrile, is added palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst. The reaction is typically carried out in the presence of an oxidant, such as benzoquinone, and may require heating to proceed to completion. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired bicyclo[3.2.1]octanone intermediate. This transformation is significant as it establishes a key quaternary carbon center and the core ring system in a single, efficient step.[2][4]

2. Epoxide Rearrangement in Maoecrystal V Synthesis (Danishefsky Group)

For the crucial epoxide rearrangement to establish the A:C trans-fusion in a key intermediate of Maoecrystal V, the epoxide-containing substrate is treated with a Lewis acid or a protic acid in an appropriate solvent.[1] The choice of acid and reaction conditions is critical to induce the desired intramolecular hydride transfer from a sterically hindered face. The reaction is carefully monitored, and upon completion, the mixture is worked up and the product is purified by chromatography. This step is a testament to the strategic use of subtle conformational and electronic effects to achieve a challenging stereochemical outcome.[1]

Visualizing Synthetic Strategies

The following diagrams illustrate the divergent and convergent strategies employed in the synthesis of these complex natural products.

Synthetic_Strategies cluster_MaoecrystalV Maoecrystal V Synthesis cluster_TrichorabdalA Unified Trichorabdal A / Maoecrystal Z Synthesis M_start Simple Precursors M_key [2.2.2]bicyclooctane Formation (e.g., Diels-Alder) M_start->M_key Multiple Steps M_end Maoecrystal V M_key->M_end Further Elaboration T_start Common Spiro-lactone Intermediate T_tricho (-)-Trichorabdal A T_start->T_tricho Pd-mediated cyclization T_maoZ (-)-Maoecrystal Z T_start->T_maoZ Reductive cascade cyclization T_longi (-)-Longikaurin E T_start->T_longi Alternative cyclization MaoecrystalV_Retrosynthesis MaoecrystalV Maoecrystal V Bicyclo_octanone Bicyclo[2.2.2]octanone Core MaoecrystalV->Bicyclo_octanone Key Disconnection Diels_Alder_precursor Cyclohexadiene Precursor Bicyclo_octanone->Diels_Alder_precursor Intramolecular Diels-Alder Simple_starting_materials Simple Starting Materials Diels_Alder_precursor->Simple_starting_materials Further Simplification

References

In Vivo Efficacy of Maoecrystal A: A Review of Publicly Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for in vivo efficacy data on Maoecrystal A in animal models has revealed a significant lack of publicly available information. Despite initial interest in the related compound, Maoecrystal V, for its potential anti-cancer properties, subsequent research has cast doubt on its efficacy, potentially impacting the progression of analogs like this compound into animal studies. Currently, no published studies provide the necessary data to compile a comparison guide on the in vivo performance of this compound against other therapeutic agents.

The initial enthusiasm for this class of compounds stemmed from reports of Maoecrystal V's potent and selective inhibitory activity against certain cancer cell lines in vitro. However, later studies involving the total synthesis of Maoecrystal V found it to be virtually inactive in a panel of cancer cell lines, including those it was initially reported to be effective against. This discrepancy has raised questions about the initial biological screening and may have tempered interest in pursuing in vivo studies with structurally similar compounds like this compound.

While a single study mentioned the development of a method to quantify this compound in rat plasma for pharmacokinetic analysis—a prerequisite for in vivo efficacy studies—the results of any subsequent efficacy evaluations in animal models have not been made public.

The Challenge of Undisclosed Preclinical Data

The absence of published in vivo data for this compound highlights a common challenge in the early stages of drug discovery and development. Many preclinical studies are conducted by commercial entities and the results are often proprietary and not publicly disclosed, particularly if the compound does not show promising results. This makes it impossible to create an objective, data-driven comparison guide for the scientific community.

The Importance of In Vivo Models in Cancer Research

The evaluation of potential anti-cancer agents in animal models is a critical step in the drug development pipeline. These studies provide essential information on a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a living organism, which cannot be obtained from in vitro cell culture experiments alone. Common animal models include:

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. This is a widely used model to assess the anti-tumor activity of a compound on human cancers.

  • Syngeneic Models: Cancer cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. This model is particularly useful for studying immunotherapies.

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop specific types of cancer that more closely mimic human disease.

Hypothetical Experimental Workflow for In Vivo Efficacy Testing

Should in vivo studies of this compound be undertaken, a typical experimental workflow would involve several key stages. The following diagram illustrates a generalized process for evaluating a novel compound in a xenograft mouse model.

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis A Cancer Cell Line Culture C Subcutaneous Injection of Cancer Cells A->C B Animal Acclimatization (e.g., Nude Mice) B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. Vehicle vs. Positive Control) E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Endpoint Analysis: Tumor Weight, Biomarkers G->I H->I J Statistical Analysis I->J

Caption: Generalized workflow for in vivo efficacy testing in a xenograft mouse model.

confirming the structure of synthetic Maoecrystal A with authentic samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: As of the latest literature review, a total synthesis of Maoecrystal A has not been reported. Therefore, a direct comparison between a synthetic sample and an authentic natural sample is not yet possible. This guide provides a comprehensive framework for the structural verification process that should be undertaken once a total synthesis is achieved. The experimental data presented for the "authentic" sample is based on the characterization of natural this compound isolated from Isodon eriocalyx var. laxiflora[1].

Introduction

This compound is a naturally occurring diterpenoid isolated from Isodon eriocalyx var. laxiflora[1]. Like other members of the Isodon diterpenoid family, such as the extensively studied Maoecrystal V, it possesses a complex and intriguing molecular architecture, making it a challenging target for total synthesis[2][3][4][5][6][7][8]. The successful synthesis of this compound would be a significant achievement in natural product chemistry. A critical step following any total synthesis is the rigorous confirmation that the molecular structure of the synthetic compound is identical to that of the natural product. This guide outlines the necessary spectroscopic and analytical comparisons required to unequivocally verify the structure of synthetic this compound against an authentic sample.

Spectroscopic Data Comparison

The primary method for structural confirmation involves a detailed comparison of spectroscopic data. The spectra of the synthetic sample must be superimposable with those of the authentic natural sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule, including its stereochemistry. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra should be acquired for both the synthetic and authentic samples in the same solvent.

Table 1: Comparative ¹H NMR Data (Hypothetical for Synthetic Sample)

PositionAuthentic this compound (δ ppm, multiplicity, J in Hz)Synthetic this compound (δ ppm, multiplicity, J in Hz)
.........
.........
Data for authentic sample to be populated from isolation literatureData from synthetic sample to be recorded

Table 2: Comparative ¹³C NMR Data (Hypothetical for Synthetic Sample)

PositionAuthentic this compound (δ ppm)Synthetic this compound (δ ppm)
.........
.........
Data for authentic sample to be populated from isolation literatureData from synthetic sample to be recorded
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthetic compound, which must match that of the natural product.

Table 3: High-Resolution Mass Spectrometry Data

Ionization ModeAuthentic this compound (m/z)Synthetic this compound (m/z)Elemental Composition
ESI+[M+Na]⁺ experimental value[M+Na]⁺ experimental valueC₂₀H₂₈O₅Na
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectra of the synthetic and authentic samples should display identical absorption bands.

Table 4: Infrared Spectroscopy Data

Functional GroupAuthentic this compound (cm⁻¹)Synthetic this compound (cm⁻¹)
O-H stretchvaluevalue
C=O stretchvaluevalue
C-O stretchvaluevalue
.........
Optical Rotation

For chiral molecules like this compound, the specific rotation is a critical physical property that must be identical for the synthetic and natural enantiomers.

Table 5: Specific Rotation Data

SampleSpecific Rotation [α]DConcentration (c)Solvent
Authentic this compoundvaluevaluesolvent
Synthetic this compoundvaluevaluesolvent

Chromatographic Comparison

Co-injection of the synthetic and authentic samples on high-performance liquid chromatography (HPLC) and gas chromatography (GC), if applicable, should result in a single, sharp peak, indicating identical retention times.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Samples of authentic and synthetic this compound (1-5 mg) are dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

High-Resolution Mass Spectrometry
  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and further diluted.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI).

  • Data Acquisition: Data is acquired in positive ion mode, and the measured mass is compared to the calculated exact mass for the expected elemental composition.

Infrared Spectroscopy
  • Sample Preparation: A thin film of the sample is cast on a salt plate (e.g., NaCl, KBr) from a volatile solvent, or the sample is analyzed as a KBr pellet.

  • Instrumentation: Spectra are recorded on an FTIR spectrometer.

  • Data Acquisition: Data is collected over a range of 4000-400 cm⁻¹.

Specific Rotation
  • Sample Preparation: A known concentration of the sample is prepared in a specified solvent.

  • Instrumentation: The optical rotation is measured using a polarimeter with a sodium D line light source.

Visualized Workflows

The following diagrams illustrate the logical workflow for the structural confirmation of synthetic this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison cluster_3 Conclusion Natural_MA Authentic this compound NMR NMR (1H, 13C, 2D) Natural_MA->NMR HRMS HRMS Natural_MA->HRMS IR IR Natural_MA->IR Polarimetry Optical Rotation Natural_MA->Polarimetry Synthetic_MA Synthetic this compound Synthetic_MA->NMR Synthetic_MA->HRMS Synthetic_MA->IR Synthetic_MA->Polarimetry Compare_Spectra Compare Spectra & Physical Data NMR->Compare_Spectra HRMS->Compare_Spectra IR->Compare_Spectra Polarimetry->Compare_Spectra Structure_Confirmed Structure Confirmed Compare_Spectra->Structure_Confirmed Identical Structure_Incorrect Structure Incorrect/Impure Compare_Spectra->Structure_Incorrect Discrepancies

Caption: Workflow for Spectroscopic Confirmation of Synthetic this compound.

G Start Obtain Synthetic and Authentic Samples Co_injection Co-inject on HPLC Start->Co_injection Analyze_Peak Analyze Chromatogram Co_injection->Analyze_Peak Single_Peak Single, Sharp Peak Observed Analyze_Peak->Single_Peak Yes Multiple_Peaks Multiple Peaks or Broad Peak Analyze_Peak->Multiple_Peaks No Conclusion_Identical Identical Retention Time Confirmed Single_Peak->Conclusion_Identical Conclusion_Different Samples are Not Identical Multiple_Peaks->Conclusion_Different

References

Maoecrystal A vs. Longikaurin E: A Comparative Guide to Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal A, also known as Maoecrystal V, and Longikaurin E are two structurally complex diterpenoids derived from the Isodon genus of plants. Both compounds have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures. This guide provides a detailed comparison of their structural and synthetic differences, supported by experimental data, to aid researchers in understanding these challenging natural products.

At a Glance: Structural and Synthetic Overview

FeatureThis compound (Maoecrystal V)Longikaurin E
Chemical Formula C₁₉H₂₂O₅C₂₀H₂₈O₆
Molar Mass 330.37 g/mol 364.43 g/mol
Core Structure Highly congested pentacyclic system with a bicyclo[2.2.2]octane core and four contiguous quaternary stereocenters.Tetracyclic ent-kaurane skeleton with a bicyclo[3.2.1]octane core.
Key Synthetic Challenge Construction of the sterically demanding bicyclo[2.2.2]octane core and the contiguous quaternary centers.Stereoselective formation of the bicyclo[3.2.1]octane framework.
Prominent Synthetic Strategies Diels-Alder reactions (Yang, Danishefsky), Biomimetic rearrangement (Baran).Unified strategy from a common spirolactone intermediate (Reisman).

Structural Differences

This compound possesses a unique and highly rearranged pentacyclic framework, featuring a bicyclo[2.2.2]octane core.[1] This intricate structure is further complicated by the presence of four contiguous quaternary stereogenic centers, making it a formidable synthetic target.[2]

In contrast, Longikaurin E belongs to the ent-kaurane family of diterpenoids and is characterized by a tetracyclic skeleton with a bicyclo[3.2.1]octane core.[3] While still a complex molecule, its core structure is more common among natural products compared to the unusual framework of this compound.

Synthetic Strategies: A Tale of Two Scaffolds

The syntheses of this compound and Longikaurin E have been approached with distinct and innovative strategies, reflecting their structural disparities.

The Convergent Challenge: Total Synthesis of this compound

Multiple research groups have successfully completed the total synthesis of this compound, each employing a unique approach to tackle its formidable structure.

  • The Yang and Danishefsky Groups - The Diels-Alder Approach: Both the Yang and Danishefsky research groups utilized an intramolecular Diels-Alder reaction as a key step to construct the challenging bicyclo[2.2.2]octane core of this compound.[4][5] This strategy allows for the rapid assembly of the complex polycyclic system from a more linear precursor. The Yang group's synthesis also featured a Wessely oxidative dearomatization and a Rh-catalyzed O-H bond insertion.[6]

  • The Baran Group - A Biomimetic Approach: Phil S. Baran's group pursued a biomimetic synthesis that diverges from the Diels-Alder strategy.[7][8] Their approach is inspired by the proposed biosynthetic pathway of this compound and involves a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane system from a bicyclo[3.2.1]octane precursor.[9] This innovative route highlights the power of biosynthesis-inspired synthetic planning.

The Unified Path: Total Synthesis of Longikaurin E

The synthesis of Longikaurin E has been elegantly achieved through a unified strategy developed by the Reisman group.[3][10] This approach allows for the synthesis of several architecturally distinct ent-kauranoids, including Longikaurin E, from a common spirolactone intermediate.[11]

A key transformation in this synthesis is a palladium-mediated oxidative cyclization of a silyl (B83357) ketene (B1206846) acetal (B89532) to stereoselectively forge the bicyclo[3.2.1]octane framework and create a hindered all-carbon quaternary center.[3] This unified approach provides an efficient and versatile platform for accessing a range of complex natural products.

Comparative Biological Activity

The reported biological activities of this compound and Longikaurin E show some divergence, though data for Longikaurin E itself is limited.

CompoundCell LineReported Activity (IC₅₀)Reference
This compoundHeLa (cervical cancer)0.02 µg/mL (60 nM)[6]
K562, A549, BGC-823Significantly less active[1]
32 cancer cell linesNo significant activity[9]
Longikaurin A*CAL27 (oral squamous carcinoma)4.36 µM (24h), 1.98 µM (48h)[12]
TCA-8113 (oral squamous carcinoma)4.93 µM (24h), 2.89 µM (48h)[12]

Initial reports highlighted the potent and selective cytotoxicity of this compound against HeLa cervical cancer cells, with an impressive IC₅₀ value of 60 nM.[6] However, a later study by the Baran group, using a synthetically produced sample, found no significant anticancer activity across a panel of 32 cancer cell lines, including HeLa.[9] This discrepancy underscores the importance of verifying biological data with synthetic material.

For Longikaurin E, specific quantitative biological data is scarce in the available literature. However, the structurally similar compound, Longikaurin A, has been shown to exhibit anti-tumor activity in oral squamous cell carcinoma by inhibiting the PI3K/Akt signaling pathway.[12] This suggests that Longikaurin E may also possess interesting biological properties that warrant further investigation.

Experimental Protocols

Detailed experimental protocols for the key synthetic steps mentioned are available in the supporting information of the cited publications. Below are representative examples of the key transformations.

Key Reaction in Baran's this compound Synthesis: Pinacol-Type Rearrangement

The biomimetic pinacol-type rearrangement is a cornerstone of the Baran synthesis. While the exact substrate and conditions are highly specific, a generalized protocol involves the treatment of a carefully designed epoxy alcohol with a Lewis acid to induce a rearrangement of the carbon skeleton, thereby forming the bicyclo[2.2.2]octane core. For detailed procedures, please refer to the original publication by Baran and coworkers.[9]

Key Reaction in Reisman's Longikaurin E Synthesis: Pd-mediated Oxidative Cyclization

The unified synthesis of Longikaurin E hinges on a palladium-mediated oxidative cyclization. A typical procedure involves the treatment of a silyl ketene acetal precursor with a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant. This reaction effects a cyclization to form the bicyclo[3.2.1]octane core with high stereocontrol. For specific reaction conditions and substrate details, consult the publication from the Reisman laboratory.[3]

Visualizing the Synthetic Logic

The following diagrams, generated using the DOT language, illustrate the conceptual flow of the synthetic strategies for this compound and Longikaurin E.

Maoecrystal_A_Synthesis cluster_yang_danishefsky Yang & Danishefsky Strategy cluster_baran Baran Strategy Linear Precursor Linear Precursor Intramolecular\nDiels-Alder Intramolecular Diels-Alder Linear Precursor->Intramolecular\nDiels-Alder Key Step Bicyclo[2.2.2]octane Core Bicyclo[2.2.2]octane Core Intramolecular\nDiels-Alder->Bicyclo[2.2.2]octane Core This compound This compound Bicyclo[2.2.2]octane Core->this compound Bicyclo[2.2.2]octane Core->this compound Bicyclo[3.2.1]octane\nPrecursor Bicyclo[3.2.1]octane Precursor Biomimetic\nRearrangement Biomimetic Rearrangement Bicyclo[3.2.1]octane\nPrecursor->Biomimetic\nRearrangement Key Step Biomimetic\nRearrangement->Bicyclo[2.2.2]octane Core

Caption: Synthetic strategies for this compound.

Longikaurin_E_Synthesis cluster_reisman Reisman's Unified Strategy Common Spirolactone\nIntermediate Common Spirolactone Intermediate Silyl Ketene Acetal\nFormation Silyl Ketene Acetal Formation Common Spirolactone\nIntermediate->Silyl Ketene Acetal\nFormation Pd-mediated\nOxidative Cyclization Pd-mediated Oxidative Cyclization Silyl Ketene Acetal\nFormation->Pd-mediated\nOxidative Cyclization Key Step Bicyclo[3.2.1]octane Core Bicyclo[3.2.1]octane Core Pd-mediated\nOxidative Cyclization->Bicyclo[3.2.1]octane Core Longikaurin E Longikaurin E Bicyclo[3.2.1]octane Core->Longikaurin E

Caption: Unified synthetic strategy for Longikaurin E.

Signaling Pathway Involvement

While the precise signaling pathways affected by this compound remain to be fully elucidated, the related compound Longikaurin A has been shown to exert its anti-tumor effects through the inhibition of the PI3K/Akt signaling pathway.[12]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation promotes Longikaurin A Longikaurin A Longikaurin A->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by Longikaurin A.

References

Unveiling the Enigma of Maoecrystal A: A Guide to Validating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the proposed anti-cancer mechanism of Maoecrystal A, a complex diterpenoid isolated from Isodon eriocalyx. This document outlines key cell-based assays, presents available data, and critically evaluates the standing of this compound in the context of established STAT3 inhibitors.

This compound, also referred to in scientific literature as Maoecrystal V, initially garnered significant attention for its reported potent and selective cytotoxic activity against human cervical cancer (HeLa) cells, with a reported IC50 value of 0.02 µg/mL.[1] The proposed mechanism of action centered on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis. However, subsequent research, including a total synthesis of the molecule, has cast doubt on these initial findings, reporting a lack of significant cytotoxicity in a panel of cancer cell lines, including HeLa.[1] This guide will navigate this scientific discrepancy, providing the necessary tools to independently assess the biological activity of this compound.

Comparative Analysis of Cytotoxic Activity

A crucial first step in validating the mechanism of any potential anti-cancer compound is to determine its effect on cell viability. The initial report on this compound highlighted its potent effect on HeLa cells. However, a subsequent study by a different research group, who achieved the total synthesis of Maoecrystal V, found it to be virtually non-cytotoxic.[1] This stark contradiction underscores the importance of rigorous, independent validation.

CompoundCell LineReported IC50 (µg/mL)Reported IC50 (µM)Reference
This compound (V) HeLa0.02~0.06Sun et al.
This compound (V) HeLa>10>30Baran et al.[1]
Stattic UM-SCC-17B-2.56 ± 0.41Adachi et al.[2]
Stattic OSC-19-3.48 ± 0.95Adachi et al.[2]
Stattic Cal33-2.28 ± 0.42Adachi et al.[2]
Stattic UM-SCC-22B-2.65 ± 0.54Adachi et al.[2]

Cell-Based Assays to Interrogate the STAT3 Pathway

To investigate the putative effect of this compound on the STAT3 signaling pathway, a series of well-established cell-based assays should be employed. These assays, when performed with appropriate controls, can provide definitive evidence for the compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound.

Experimental Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours. Include a known STAT3 inhibitor, such as Stattic, as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay directly measures the activation state of STAT3. A reduction in the level of phosphorylated STAT3 (at tyrosine 705) upon treatment with a compound is a strong indicator of STAT3 pathway inhibition.

Experimental Protocol:

  • Cell Treatment: Plate HeLa cells and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours). Include a positive control (e.g., IL-6 stimulation to induce STAT3 phosphorylation) and a known STAT3 inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3. A decrease in luciferase activity indicates that the compound is inhibiting the ability of STAT3 to activate its target genes.

Experimental Protocol:

  • Transfection: Co-transfect HeLa cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and a vehicle control. Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce reporter gene expression.

  • Cell Lysis and Luciferase Measurement: After 18-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Visualizing the Proposed Mechanism and Experimental Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding MaoecrystalA This compound (Proposed Inhibitor) MaoecrystalA->STAT3_active Inhibition? Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Proposed STAT3 signaling pathway and the putative inhibitory role of this compound.

Experimental_Workflow start Start: Validate this compound Mechanism of Action cell_culture Culture HeLa Cells start->cell_culture viability_assay Cell Viability Assay (MTT) - Determine IC50 cell_culture->viability_assay western_blot Western Blot - Measure p-STAT3 Levels cell_culture->western_blot luciferase_assay Luciferase Reporter Assay - Measure STAT3 Transcriptional Activity cell_culture->luciferase_assay data_analysis Data Analysis and Comparison with known STAT3 inhibitors viability_assay->data_analysis western_blot->data_analysis luciferase_assay->data_analysis conclusion Conclusion on This compound's MoA data_analysis->conclusion

Caption: Experimental workflow for validating the mechanism of action of this compound.

Conclusion and Future Directions

The significant discrepancy in the reported biological activity of this compound presents both a challenge and an opportunity. The initial excitement surrounding its potent and selective anti-cancer effects has been tempered by a subsequent study that failed to reproduce these findings. This underscores the critical importance of independent validation in the drug discovery process.

For researchers investigating this compound, the path forward requires a systematic and rigorous approach. The cell-based assays outlined in this guide provide a clear roadmap for definitively determining its cytotoxic potential and its effects on the STAT3 signaling pathway. By employing these methods with appropriate controls, including established STAT3 inhibitors, the scientific community can resolve the current ambiguity surrounding this intriguing natural product. Should the initial reports of potent activity be substantiated, further investigation into its specific binding site on STAT3 and its in vivo efficacy would be warranted. Conversely, a confirmation of its lack of cytotoxicity would redirect research efforts towards other potential biological activities or a re-evaluation of the initial findings. Ultimately, the story of this compound serves as a valuable case study in the complexities and rigor required in the journey from natural product discovery to validated therapeutic lead.

References

Safety Operating Guide

Proper Disposal of Maoecrystal A: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Maoecrystal A is a complex diterpenoid with potential biological activity.[1][2] As with many novel research chemicals, comprehensive hazard data is limited. Therefore, it is crucial to handle this compound and its waste with a high degree of caution, assuming it may be toxic and environmentally harmful. The primary principle for disposal is to prevent its release into the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Given the potential for cytotoxicity, as seen in related compounds, skin and respiratory protection are paramount.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the potentially cytotoxic compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes of solutions containing this compound.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing or handling solid material that could become airborne, consider a dust mask or respirator.To prevent inhalation of fine particles.

Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal. Never mix unknown wastes with other chemicals.[3] this compound waste should be collected separately from other waste streams unless explicitly permitted by your institution's EHS office.

Table 2: this compound Waste Streams and Collection Procedures

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired pure this compound, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE.Labeled, sealed, and chemically compatible container (e.g., high-density polyethylene (B3416737) - HDPE).
Liquid Waste Solutions containing this compound (e.g., from experiments or cleaning).Labeled, sealed, and chemically compatible container (e.g., glass or HDPE bottle). Do not mix with other solvent waste streams initially.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-proof sharps container clearly labeled as containing chemically contaminated sharps.

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of this compound.

Experimental Protocol: Disposal of this compound Waste

  • Preparation: Work within a designated area, preferably inside a chemical fume hood. Assemble all necessary materials: waste containers, labels, and PPE.

  • Solid Waste Collection:

    • Carefully transfer any pure solid this compound into a designated solid waste container.

    • Place all contaminated disposable items, such as gloves, weigh paper, and pipette tips, into the same container.

    • Seal the container tightly.

  • Liquid Waste Collection:

    • Pour all solutions containing this compound into a designated liquid waste container.

    • Use a funnel to avoid spills.

    • Do not overfill the container; leave at least 10% headspace for expansion.

    • Seal the container tightly with a proper cap.

  • Decontamination of Glassware:

    • Rinse any reusable glassware that came into contact with this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can typically be washed with soap and water.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and quantity. Include the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS personnel.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. The most common method for final disposal of this type of waste is high-temperature incineration by a licensed hazardous waste management company.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G Diagram 1: this compound Disposal Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate solid Solid Waste (Pure compound, contaminated labware) segregate->solid Solid liquid Liquid Waste (Solutions containing this compound) segregate->liquid Liquid sharps Sharps Waste (Contaminated needles, etc.) segregate->sharps Sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

G Diagram 2: Waste Segregation Logic waste This compound Waste Generated is_solid Is it a solid or contaminated disposable? waste->is_solid is_liquid Is it a liquid solution? is_solid->is_liquid No solid_container Solid Waste Container is_solid->solid_container Yes is_sharp Is it a sharp object? is_liquid->is_sharp No liquid_container Liquid Waste Container is_liquid->liquid_container Yes sharps_container Sharps Container is_sharp->sharps_container Yes other Consult EHS is_sharp->other No

Caption: Decision tree for segregating this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Maoecrystal A

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling Maoecrystal A, a potent ent-kaurane diterpene. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a robust framework for its safe handling, storage, and disposal based on established best practices for managing novel, biologically active compounds. These procedures are designed to empower researchers, scientists, and drug development professionals to work with confidence and security.

Personal Protective Equipment (PPE): A Tabulated Overview

The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment. For a compound with the potential for high biological activity like this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended PPE, drawing from general safety protocols for hazardous chemical compounds.

Protection CategoryRecommended EquipmentStandard Specification/Consideration
Eye Protection Chemical Splash GogglesMust be worn at all times when handling this compound in solid or solution form.
Face Protection Face ShieldTo be used in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Check for compatibility with the solvents in use. Dispose of outer gloves immediately after handling the compound and before touching any other surfaces.
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn at all times. Consider a chemically resistant apron for added protection during large-scale operations.
Respiratory Protection Chemical Fume HoodAll manipulations of this compound, especially of the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following protocol outlines the key steps from preparation to cleanup.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound and the solvents to be used.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The work area within the hood should be clean and uncluttered.

  • Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper, vials), and designated waste containers before commencing work.

2. Handling the Compound (within a Chemical Fume Hood):

  • Weighing: Carefully weigh the solid this compound on anti-static weighing paper or in a tared vial. Avoid any actions that could generate dust.

  • Dissolution: Add the solvent to the solid compound slowly and carefully to prevent splashing. If sonication or heating is required, ensure the container is securely sealed.

  • Solution Transfer: Use appropriate pipettes or syringes for transferring solutions.

3. Post-Handling and Cleanup:

  • Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with this compound using a suitable solvent, followed by a general-purpose laboratory cleaner.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Outer gloves should be removed first and disposed of as hazardous waste. The lab coat should be removed before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from cleaning, should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Institutional Guidelines: Adhere strictly to your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Visualizing Safety: Workflows and Logical Relationships

To further clarify the safety procedures, the following diagrams illustrate the operational workflow and the hierarchy of safety controls.

cluster_pre Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Conduct Risk Assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials prepare_hood Prepare Fume Hood gather_materials->prepare_hood don_ppe Don PPE prepare_hood->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound dissolve_compound Dissolve Compound weigh_compound->dissolve_compound decontaminate Decontaminate Surfaces dissolve_compound->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A streamlined workflow for the safe handling of this compound.

node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution node_engineering Engineering Controls (Fume Hood) node_substitution->node_engineering node_admin Administrative Controls (SOPs) node_engineering->node_admin node_ppe PPE (Least Effective) node_admin->node_ppe

Caption: The hierarchy of controls applied to laboratory safety.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.